Product packaging for 2-(Vinyloxy)ethanol(Cat. No.:CAS No. 764-48-7)

2-(Vinyloxy)ethanol

Katalognummer: B1195950
CAS-Nummer: 764-48-7
Molekulargewicht: 88.11 g/mol
InChI-Schlüssel: VUIWJRYTWUGOOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(Vinyloxy)ethanol, also known as this compound, is a useful research compound. Its molecular formula is C4H8O2 and its molecular weight is 88.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in ethanol, ether, and benzene. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O2 B1195950 2-(Vinyloxy)ethanol CAS No. 764-48-7

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-ethenoxyethanol
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InChI

InChI=1S/C4H8O2/c1-2-6-4-3-5/h2,5H,1,3-4H2
Source PubChem
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InChI Key

VUIWJRYTWUGOOF-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C=COCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H8O2
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Related CAS

33154-17-5, 77716-60-0
Record name Ethanol, 2-(ethenyloxy)-, homopolymer
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Record name Poly(oxy-1,2-ethanediyl), α-ethenyl-ω-hydroxy-
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DSSTOX Substance ID

DTXSID4075457
Record name Ethylene glycol monovinyl ether
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Molecular Weight

88.11 g/mol
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Physical Description

Clear colorless liquid; [MSDSonline]
Record name Ethylene glycol monovinyl ether
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Boiling Point

141.6 °C
Record name ETHYLENE GLYCOL MONOVINYL ETHER
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Solubility

Soluble in ethanol, ether, and benzene
Record name ETHYLENE GLYCOL MONOVINYL ETHER
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Density

0.9821 @ 20 °C
Record name ETHYLENE GLYCOL MONOVINYL ETHER
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CAS No.

764-48-7
Record name Hydroxyethyl vinyl ether
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Record name Ethylene glycol monovinyl ether
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Record name Ethylene glycol monovinyl ether
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Record name 2-(vinyloxy)ethanol
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Record name VINYLOXYETHANOL
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Record name ETHYLENE GLYCOL MONOVINYL ETHER
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Foundational & Exploratory

Synthesis of 2-(Vinyloxy)ethanol from Ethylene Glycol and Acetylene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the synthesis of 2-(vinyloxy)ethanol, a significant monomer and chemical intermediate, through the direct vinylation of ethylene glycol with acetylene. The document is intended for researchers, scientists, and professionals in drug development and polymer science, offering detailed experimental protocols, quantitative data, and safety considerations. This compound's dual functionality, featuring a polymerizable vinyl group and a hydrophilic hydroxyl group, makes it a valuable precursor for a new generation of polycarboxylate ether superplasticizers, adhesives, coatings, and various specialty polymers[1][2].

The most prominent method for its synthesis is the direct reaction of ethylene glycol and acetylene, a process pioneered by Walter Reppe, often referred to as Reppe vinylation[1]. This reaction is typically conducted at elevated temperatures and pressures in the presence of a strong base catalyst.

Reaction Mechanism and Pathway

The synthesis proceeds via a nucleophilic addition mechanism. A strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), deprotonates ethylene glycol to form a more nucleophilic glycolate anion. This anion then attacks one of the sp-hybridized carbon atoms of the acetylene molecule. The resulting vinyl anion is subsequently protonated by another molecule of ethylene glycol, regenerating the glycolate catalyst and yielding the this compound product.

Reaction_Pathway cluster_catalyst Catalyst EG Ethylene Glycol (HOCH₂CH₂OH) Glycolate Glycolate Anion (HOCH₂CH₂O⁻) EG->Glycolate + Base AC Acetylene (HC≡CH) Product This compound (CH₂=CHOCH₂CH₂OH) Base Base (e.g., KOH) Glycolate->Product + Acetylene Experimental_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_recovery Recovery & Purification A Prepare Catalyst Solution (Base in Ethylene Glycol) B Charge 4L Reactor A->B C Inert Reactor with N₂ B->C D Introduce Acetylene C->D E Set Temperature & Pressure D->E F Continuous Feed (Ethylene Glycol & C₂H₂) E->F G Run Reaction (6 days) F->G H Continuous Product Removal (with C₂H₂ stream) G->H I Condense Product Stream H->I J Collect Liquid Product I->J K Purify by Distillation J->K L Final Product (>99% Purity) K->L

References

An In-depth Technical Guide to the Physical Properties of Ethylene Glycol Monovinyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene glycol monovinyl ether (EGMVE), also known as 2-vinyloxyethanol, is a bifunctional organic compound with the chemical formula C₄H₈O₂. It possesses both a vinyl ether and a primary alcohol functional group, making it a versatile monomer and chemical intermediate in a wide range of applications, including the synthesis of polymers, coatings, adhesives, and as a reactive diluent. This guide provides a comprehensive overview of the core physical properties of EGMVE, essential for its handling, application, and the development of new materials.

Core Physical Properties

The physical characteristics of a chemical compound are fundamental to its application and process design. The following table summarizes the key physical properties of ethylene glycol monovinyl ether based on available data.

PropertyValueConditions
Molecular Formula C₄H₈O₂
Molecular Weight 88.11 g/mol
Appearance Colorless to yellow clear liquid
Odor Mild, ethereal
Boiling Point 143 °Cat 1 atm
Melting Point < -100 °C
Density 0.982 g/mLat 25 °C
Refractive Index 1.436at 20 °C
Flash Point 49 °CClosed Cup
Solubility Soluble in water and many organic solvents
Dynamic Viscosity See Table 2 for computationally estimated values
Surface Tension Data not available

Table 1: Core Physical Properties of Ethylene Glycol Monovinyl Ether

Dynamic Viscosity (Computationally Estimated)
Temperature (K)Dynamic Viscosity (Pa·s)
216.130.0525093
247.140.0125619
278.150.0041341
309.170.0017004
340.180.0008224
371.190.0004490
402.200.0002692

Table 2: Computationally Estimated Dynamic Viscosity of Ethylene Glycol Monovinyl Ether at Various Temperatures[2]

It is important to note that these are theoretical values and should be used as an estimation pending experimental verification.

Experimental Protocols

The determination of the physical properties of a liquid like ethylene glycol monovinyl ether involves standardized laboratory procedures. Below are detailed methodologies for measuring some of the key properties.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Distillation Method

  • Apparatus Setup: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: The round-bottom flask is filled to approximately two-thirds of its volume with ethylene glycol monovinyl ether and a few boiling chips are added to ensure smooth boiling.

  • Heating: The heating mantle is turned on and the liquid is heated gently.

  • Temperature Reading: The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

  • Data Collection: As the liquid boils and the vapor condenses, the temperature is recorded. The boiling point is the constant temperature observed on the thermometer during the distillation of the pure liquid. The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.

Density Determination

Density is the mass of a substance per unit volume.

Methodology: Pycnometer Method

  • Apparatus: A pycnometer (a flask with a specific, accurately known volume) and an analytical balance are required.

  • Mass of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed on the analytical balance.

  • Mass of Pycnometer with Sample: The pycnometer is filled with ethylene glycol monovinyl ether, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside. The filled pycnometer is then weighed.

  • Volume Determination: The volume of the pycnometer is determined by repeating the process with a reference liquid of known density, such as deionized water, at a specific temperature.

  • Calculation: The density of the ethylene glycol monovinyl ether is calculated by dividing the mass of the sample (mass of filled pycnometer minus mass of empty pycnometer) by the volume of the pycnometer.

Refractive Index Measurement

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material.

Methodology: Abbe Refractometer

  • Apparatus: An Abbe refractometer is used for this measurement.

  • Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

  • Sample Application: A few drops of ethylene glycol monovinyl ether are placed on the prism of the refractometer.

  • Measurement: The prism is closed, and the light source is switched on. The user looks through the eyepiece and adjusts the knob until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken is crucial and should be recorded, as the refractive index is temperature-dependent.

Viscosity Measurement

Viscosity is a measure of a fluid's resistance to flow.

Methodology: Capillary Viscometer (Ostwald type)

  • Apparatus: A calibrated capillary viscometer, a constant temperature bath, and a stopwatch are required.

  • Sample Preparation: A known volume of ethylene glycol monovinyl ether is introduced into the viscometer.

  • Temperature Equilibration: The viscometer is placed in a constant temperature bath until the sample reaches the desired temperature.

  • Measurement: The liquid is drawn up by suction into the wider arm of the U-tube to a point above the upper mark. The suction is then removed, and the time taken for the liquid to flow from the upper mark to the lower mark is measured using a stopwatch.

  • Calculation: The kinematic viscosity is calculated using the viscometer constant and the measured flow time. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a liquid chemical like ethylene glycol monovinyl ether.

G Workflow for Physical Property Determination of a Liquid cluster_prep Sample Preparation & Purity Check cluster_measurements Physical Property Measurements cluster_data Data Processing & Reporting obtain_sample Obtain Sample of Ethylene Glycol Monovinyl Ether purity_analysis Purity Analysis (e.g., GC-MS) obtain_sample->purity_analysis boiling_point Boiling Point Determination (Distillation) purity_analysis->boiling_point density Density Measurement (Pycnometer) purity_analysis->density refractive_index Refractive Index Measurement (Abbe Refractometer) purity_analysis->refractive_index viscosity Viscosity Measurement (Capillary Viscometer) purity_analysis->viscosity surface_tension Surface Tension Measurement (Tensiometer) purity_analysis->surface_tension data_collection Collect and Record Experimental Data boiling_point->data_collection density->data_collection refractive_index->data_collection viscosity->data_collection surface_tension->data_collection data_analysis Data Analysis and Calculation of Properties data_collection->data_analysis reporting Compile Technical Guide and Report Findings data_analysis->reporting

References

Reactivity of the vinyl ether and hydroxyl groups in 2-(Vinyloxy)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Vinyloxy)ethanol, also known as ethylene glycol monovinyl ether (CAS No. 764-48-7), is a bifunctional organic molecule featuring both a reactive vinyl ether moiety and a primary hydroxyl group.[1] This unique structure makes it a highly versatile chemical intermediate and monomer, pivotal in the synthesis of a wide array of polymers, fine chemicals, and specialized materials.[1] This document provides a comprehensive technical overview of the distinct and competitive reactivity of its two functional groups, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to guide researchers in its effective application.

Core Physicochemical Properties

This compound is a colorless liquid with a mild ethereal odor.[2] Its amphiphilic nature, stemming from the hydrophobic vinyl ether group and the hydrophilic hydroxyl group, results in excellent solubility in water and common organic solvents like ethanol and ether.[2][3] A summary of its key properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₄H₈O₂[4][5][6]
Molecular Weight 88.11 g/mol [4][7]
CAS Number 764-48-7[1][4]
Density 0.982 g/mL at 25 °C[2][4]
Boiling Point 143 °C[4]
Flash Point 120 °F (48.9 °C)[4]
Refractive Index (n₂₀/D) 1.436[2][4]
Vapor Pressure 3.6 ± 0.5 mmHg at 25°C[2]
pKa 14.20 ± 0.10[2][3]
logP -0.27[2]

Reactivity of the Vinyl Ether Group

The vinyl ether group is characterized by an electron-rich carbon-carbon double bond due to the electron-donating resonance effect of the adjacent oxygen atom. This electronic nature makes it highly susceptible to electrophilic attack and a prime candidate for cationic polymerization.[8]

Cationic Polymerization

The vinyl ether moiety readily undergoes cationic polymerization to form poly(ethylene glycol vinyl ether), a water-soluble polymer used in coatings, adhesives, and sealants.[2] The reaction is initiated by a carbocation-generating species, which attacks the electron-rich double bond. This process can be controlled to achieve "living" polymerization, allowing for the synthesis of well-defined polymer architectures, such as block copolymers, with narrow molecular weight distributions.[7][9]

Figure 1: Cationic Polymerization of a Vinyl Ether.

Acid-Catalyzed Hydrolysis

The vinyl ether group is highly sensitive to acidic conditions, undergoing rapid hydrolysis to yield ethylene glycol and acetaldehyde.[2] The reaction proceeds via a rate-determining protonation of the β-carbon of the vinyl group, forming a stabilized carbocation intermediate.[2] This intermediate is then attacked by water, leading to a hemiacetal which subsequently decomposes. The compound is significantly more stable under neutral and alkaline conditions.[2]

G VE This compound (CH₂=CH-O-CH₂CH₂OH) Protonation Protonated Intermediate (H-CH₂-C⁺H-O-CH₂CH₂OH) VE->Protonation + H₃O⁺ (Rate-determining) Hydration Hydrated Intermediate Protonation->Hydration + H₂O Hemiacetal Hemiacetal Hydration->Hemiacetal - H⁺ Products Ethylene Glycol + Acetaldehyde Hemiacetal->Products Decomposition

Figure 2: Acid-Catalyzed Hydrolysis of this compound.

Quantitative data reveals a strong pH dependence on the hydrolysis rate, as detailed in Table 2.

pHSecond-Order Rate Constant (M⁻¹s⁻¹)Half-life (hours)Reference(s)
1.0 2.97 × 10⁻²0.4[2]
7.0 8.0 × 10⁻⁶1,436[2]
Other Addition Reactions

The electron-rich double bond can participate in other addition reactions. For instance, it can undergo asymmetric addition with imines when catalyzed by chiral phosphoric acids and participate in thiol-ene "click" chemistry reactions, which are valuable for post-polymerization modification.[2][7]

Reduction

The vinyl group can be selectively reduced through catalytic hydrogenation. Using a metal catalyst such as palladium, the carbon-carbon double bond is saturated, converting the vinyloxy group into an ethoxy group, thereby forming 2-ethoxyethanol.[7]

Reactivity of the Hydroxyl Group

The primary hydroxyl group (-OH) in this compound exhibits the typical reactivity of a primary alcohol, making it a versatile handle for introducing a wide range of functionalities.[7][10]

Oxidation

The primary hydroxyl group can be oxidized to form an aldehyde or, with stronger oxidizing agents and conditions, a carboxylic acid.[7] Common oxidizing agents for this transformation include potassium permanganate and chromium trioxide.[7]

Esterification and Acylation

The hydroxyl group readily reacts with carboxylic acids, acyl chlorides, or anhydrides to form esters. This reaction is fundamental for synthesizing novel monomers. A sustainable approach involves the use of enzymes, such as Candida antarctica lipase B, to catalyze the acylation, which can proceed efficiently without side reactions involving the vinyl ether group.[11]

Etherification and Urethane Formation

Further ether linkages can be formed by reacting the hydroxyl group, for example, through Williamson ether synthesis. Additionally, it reacts with isocyanates to form urethane linkages, a key reaction in the production of polyurethanes.[7]

G Start R-CH₂OH (Hydroxyl Group) Oxidation Oxidation [O] Start->Oxidation Esterification Esterification R'-COOH Start->Esterification Etherification Etherification R'-X Start->Etherification Aldehyde R-CHO (Aldehyde) Oxidation->Aldehyde Ester R-CH₂-O-CO-R' (Ester) Esterification->Ester Ether R-CH₂-O-R' (Ether) Etherification->Ether Carboxylic_Acid R-COOH (Carboxylic Acid) Aldehyde->Carboxylic_Acid Further Oxidation

Figure 3: General Reaction Pathways of the Hydroxyl Group.

Experimental Protocols

Protocol: Synthesis of this compound via Vinylation with Acetylene

This method, based on Reppe chemistry, involves the reaction of ethylene glycol with acetylene under basic catalysis.[7]

  • Materials: 4L reactor, ethylene glycol (2000g), potassium hydroxide (28g) or sodium hydroxide (122g), acetylene gas, nitrogen gas, preheater.[8]

  • Procedure (KOH catalyst):

    • Dissolve 28g of potassium hydroxide in 2000g of ethylene glycol and add the solution to the 4L reactor.[8]

    • Heat the reactor while purging with nitrogen gas. Subsequently, replace the nitrogen with acetylene.[8]

    • Raise the temperature to 180°C and maintain a pressure of 0 MPaG.[8]

    • Control the acetylene flow rate at 240 L/h and run the reaction for 6 days.[8]

    • Continuously add preheated ethylene glycol to the reactor to maintain a constant liquid level.[8]

    • The product is continuously carried out of the reactor by the acetylene stream, then condensed and collected.[8]

    • Purify the collected liquid via distillation to obtain this compound with a purity of up to 99.7%.[8]

  • Procedure (NaOH catalyst):

    • Dissolve 122g of sodium hydroxide in 2000g of ethylene glycol and follow the same initial setup.[8]

    • Raise the temperature to 170°C and maintain a pressure of 0.02 MPaG.[8]

    • Control the acetylene flow rate at 300 L/h for 6 days.[8]

Protocol: Palladium-Catalyzed Transetherification

This protocol describes the synthesis of a new functional vinyl ether from an alcohol using ethyl vinyl ether (EVE) as the vinyl source.[12]

  • Materials: Dichloromethane, palladium(II) acetate, 1,10-phenanthroline, a primary alcohol (e.g., 2-(hydroxymethyl) furan, 2.00g, 0.02 mol), ethyl vinyl ether (17.30g, 0.24 mol).[12]

  • Catalyst Preparation:

    • Prepare a catalyst solution by dissolving palladium(II) acetate (91.00 mg, 4.00 × 10⁻⁴ mol) in 2 mL of dichloromethane.[12]

    • Prepare a ligand solution by dissolving 1,10-phenanthroline (110.20 mg, 6.00 × 10⁻⁴ mol) in 2 mL of dichloromethane.[12]

    • Add the ligand solution dropwise to the catalyst solution and stir at room temperature for 30 minutes to generate the palladium catalyst in situ.[12]

  • Reaction Procedure:

    • Prepare a solution of the alcohol and ethyl vinyl ether in 5 mL of dichloromethane.[12]

    • Add this solution to the prepared catalytic solution.[12]

    • Stir the reaction mixture at room temperature for 24 hours.[12]

    • Monitor reaction conversion by ¹H NMR analysis of an aliquot.[12]

    • Purify the product using flash chromatography on silica gel neutralized with triethylamine.[13]

G cluster_catalyst Catalyst Preparation cluster_reaction Reaction Dissolve_Pd Dissolve Pd(OAc)₂ in CH₂Cl₂ Mix_Catalyst Add ligand solution to Pd(OAc)₂ solution Dissolve_Pd->Mix_Catalyst Dissolve_Ligand Dissolve 1,10-phenanthroline in CH₂Cl₂ Dissolve_Ligand->Mix_Catalyst Stir_Catalyst Stir for 30 min at room temp Mix_Catalyst->Stir_Catalyst Add_Reactants Add reactant solution to catalyst Stir_Catalyst->Add_Reactants Dissolve_Reactants Dissolve Alcohol + EVE in CH₂Cl₂ Dissolve_Reactants->Add_Reactants Stir_Reaction Stir for 24h at room temp Add_Reactants->Stir_Reaction Monitor Monitor conversion by ¹H NMR Stir_Reaction->Monitor Purify Purify by Flash Chromatography Monitor->Purify

Figure 4: Experimental Workflow for Transetherification.

A summary of results for this type of reaction is presented in Table 3.

Alcohol SubstrateCatalyst Loading (Pd(OAc)₂)Conversion (%)Isolated Yield (%)Reference(s)
2-(Hydroxymethyl) furan 2%6959[12]
1,2,3-Trimethoxy-5-(hydroxymethyl) benzene 2%8275[12]
Tetraethylene glycol 2%7550[12]
Isosorbide 2%5042[12]

Conclusion

This compound possesses a rich and versatile chemistry stemming from its two distinct functional groups. The vinyl ether group's susceptibility to cationic polymerization and acid-catalyzed hydrolysis, contrasted with the hydroxyl group's classic alcohol reactivity, allows for a high degree of synthetic control. By carefully selecting reaction conditions, catalysts, and reagents, researchers can selectively target one group over the other, enabling the use of this compound as a foundational building block for advanced polymers, drug intermediates, and high-performance materials.[1] This guide provides the foundational knowledge and practical protocols to leverage the unique reactivity of this important chemical intermediate.

References

Spectroscopic data (NMR, IR) for 2-(Vinyloxy)ethanol characterization

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Vinyloxy)ethanol

This guide provides a comprehensive overview of the spectroscopic data and experimental protocols for the characterization of this compound, a molecule of interest for researchers, scientists, and professionals in drug development and polymer science. The document details Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, presents methodologies for these key analytical techniques, and includes a visual workflow for the characterization process.

Spectroscopic Data

The structural elucidation of this compound is reliably achieved through a combination of NMR and IR spectroscopy. These techniques provide detailed information about the molecule's functional groups and the chemical environment of its atoms.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound. Both ¹H and ¹³C NMR spectra offer distinct signals that correspond to the unique nuclei within the molecule.

¹H NMR Data

The proton NMR spectrum of this compound exhibits characteristic signals for its vinyl and ethoxy groups.[1] The vinyl protons typically appear as a complex multiplet pattern.[2] The hydroxyl proton signal is often broad and its chemical shift can be variable.[1][2]

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constants (J) Hz
=CH-O~6.5[1]ddJ_trans_ ≈ 14.3, J_cis_ ≈ 6.8[3]
=CH₂ (trans)4.0 - 6.5[2]ddJ_trans_ ≈ 14.3, J_gem_ ≈ 1.7[3]
=CH₂ (cis)4.0 - 6.5[2]ddJ_cis_ ≈ 6.8, J_gem_ ≈ 1.1[3]
-O-CH₂-3.6 – 4.2[1]m
-CH₂-OH3.6 – 4.2[1]m
-OHVariablebr s

Note: Coupling constants are based on the similar structure 2-(2-(vinyloxy)ethoxy)ethanol and serve as a reference.[3]

¹³C NMR Data

The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon Assignment Chemical Shift (δ) ppm
=CH-O~151.6[3][4]
=CH₂~86.6[3][4]
-O-CH₂-~70.5 - 67.2[3][4]
-CH₂-OH~61.6[3][4]

Note: Chemical shifts are based on the similar structure 2-(2-(vinyloxy)ethoxy)ethanol and serve as a reference.[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by a prominent broad absorption band for the hydroxyl group and distinct bands for the vinyl ether functionality.[2]

Table 3: IR Spectroscopic Data for this compound

Vibrational Mode Frequency (cm⁻¹) Intensity
O-H stretch (hydrogen-bonded)3500 - 3200[2][5]Strong, Broad
C-H stretch (vinyl)~3100Medium
C-H stretch (aliphatic)~2900Strong
C=C stretch~1620Medium
C-O stretch1260 - 1050[5]Strong

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve approximately 10-20 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Instrumentation : The spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.[4]

  • ¹H NMR Acquisition :

    • Flip Angle : 30° or 90°[4]

    • Acquisition Time : ~4.5 s[4]

    • Pulse Delay : 2 s[4]

    • Number of Scans : 128[4]

  • ¹³C NMR Acquisition :

    • Flip Angle : 30° or 90°[4]

    • Acquisition Time : ~0.7 s[4]

    • Pulse Delay : 2 s[4]

    • Number of Scans : 512 or more to achieve adequate signal-to-noise.[4]

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the TMS signal.

IR Spectroscopy Protocol
  • Sample Preparation : The spectrum can be obtained from a neat liquid sample or a solution. For a solution, dissolve the compound in a suitable solvent like carbon tetrachloride (CCl₄) or carbon disulfide (CS₂).[6] The sample can be placed between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.

  • Acquisition :

    • Record a background spectrum of the empty sample compartment or the solvent.

    • Place the prepared sample in the spectrometer's sample holder.

    • Record the sample spectrum over the range of approximately 4000 to 600 cm⁻¹.

  • Data Processing : The final spectrum is obtained by ratioing the sample spectrum against the background spectrum to remove contributions from atmospheric water and carbon dioxide.

Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Elucidation Sample This compound Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare Neat Film or Solution (CCl4) Sample->Prep_IR NMR_Acq NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq NMR_Data Process FID: - Fourier Transform - Phasing - Baseline Correction NMR_Acq->NMR_Data IR_Data Process Interferogram: - Background Subtraction IR_Acq->IR_Data Structure Structure Elucidation NMR_Data->Structure Chemical Shifts, Coupling Constants IR_Data->Structure Functional Group Frequencies

Caption: Workflow for spectroscopic characterization of this compound.

References

In-Depth Technical Guide: Solubility of 2-(Vinyloxy)ethanol in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(vinyloxy)ethanol, a versatile monomer and chemical intermediate. Understanding its solubility is critical for its application in polymer synthesis, coatings, adhesives, and as a reactive diluent in various formulations. This document presents quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and visualizations of key processes.

Core Concepts: Structure and Solubility of this compound

This compound (CAS No. 764-48-7), also known as ethylene glycol monovinyl ether, possesses a unique amphiphilic molecular structure. It contains a hydrophilic hydroxyl (-OH) group and a more hydrophobic vinyl ether (-O-CH=CH₂) group. This dual nature governs its solubility behavior in both aqueous and organic media, making it a valuable component in diverse chemical systems.

Quantitative Solubility Data

Precise quantitative data for the solubility of this compound in various solvents is not extensively documented in publicly available literature. However, based on its reported logarithmic partition coefficient and miscibility characteristics, the following data can be presented.

Table 1: Solubility of this compound in Water
SolventTemperature (°C)Solubility (mol/L)Solubility (g/L)Observations
Water25~0.63~55.5Calculated from a reported log10ws of -0.20.

Note: The solubility in water is an estimation derived from the logarithmic value and should be confirmed by experimental analysis for precise applications.

Table 2: Miscibility of this compound with Organic Solvents
SolventMiscibility
EthanolMiscible[1]
Diethyl EtherSoluble[2]
BenzeneSoluble[2]
AcetoneMiscible[1]
Ethyl AcetateMiscible[1]

Experimental Protocols

For researchers requiring precise solubility data for their specific applications, the following experimental protocols are recommended.

Determination of Water Solubility (Adapted from OECD Test Guideline 105)

The "Flask Method" is suitable for substances with a solubility of 10 mg/L or higher and is appropriate for this compound.

Principle: A saturated solution is prepared by stirring an excess amount of the test substance in water at a constant temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Apparatus:

  • Constant temperature bath (e.g., 20 ± 0.5 °C and 30 ± 0.5 °C)

  • Stirring device (e.g., magnetic stirrer)

  • Glass flasks with stoppers

  • Centrifuge (optional, for phase separation)

  • Analytical instrument for concentration measurement (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID)

  • Filtration system (e.g., syringe filters with a pore size that does not adsorb the test substance)

Procedure:

  • Preliminary Test: To estimate the approximate solubility and equilibration time, add a known amount of this compound to a flask containing a known volume of water at the test temperature. Visually observe the dissolution.

  • Definitive Test: a. Add an excess amount of this compound (determined from the preliminary test) to flasks containing a known volume of purified water. b. Tightly stopper the flasks and place them in the constant temperature bath. c. Stir the contents of the flasks at a rate sufficient to create a vortex but not so vigorous as to cause emulsification. d. Continue stirring until equilibrium is reached (equilibration time determined from the preliminary test, typically 24-48 hours). e. After reaching equilibrium, stop stirring and allow the mixture to stand in the temperature bath for at least 24 hours to allow for phase separation.

  • Sample Analysis: a. Carefully withdraw a sample from the clear aqueous phase, ensuring no undissolved droplets are included. b. If necessary, centrifuge the sample to aid in phase separation. c. Filter the aqueous sample through a suitable filter. d. Analyze the concentration of this compound in the filtrate using a calibrated analytical method (e.g., GC-FID). e. Perform at least three independent determinations.

Determination of Miscibility with Organic Solvents

Principle: The miscibility of two liquids is determined by visually observing if they form a single homogeneous phase when mixed in all proportions.

Apparatus:

  • Graduated cylinders or volumetric pipettes

  • Test tubes or vials with stoppers

  • Vortex mixer or shaker

Procedure:

  • Prepare a series of mixtures of this compound and the organic solvent in different volume ratios (e.g., 1:9, 1:4, 1:1, 4:1, 9:1) in separate test tubes.

  • Tightly stopper the test tubes and agitate them vigorously for a few minutes.

  • Allow the mixtures to stand and observe for any signs of phase separation (i.e., the formation of layers or turbidity).

  • If a single, clear, and homogeneous phase is observed in all proportions, the liquids are considered miscible.

  • If two distinct layers form or the mixture remains cloudy, the liquids are immiscible or partially miscible.

Visualizations

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the vinylation of ethylene glycol with acetylene in the presence of a basic catalyst. This process is often referred to as Reppe vinylation.

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products & Purification A Ethylene Glycol F Crude Product Mixture A->F B Acetylene B->F C Basic Catalyst (e.g., KOH or NaOH) C->F D Elevated Temperature (e.g., 170-180°C) D->F E Elevated Pressure E->F G Purified This compound F->G Distillation

Caption: Workflow for the synthesis of this compound.

Logical Workflow for Solubility Determination

The determination of solubility follows a logical progression from qualitative assessment to quantitative analysis.

G Start Select Solvent (Water or Organic) Miscibility_Test Perform Miscibility Test (Mix in various proportions) Start->Miscibility_Test Is_Miscible Miscible? Miscibility_Test->Is_Miscible Report_Miscible Report as Miscible Is_Miscible->Report_Miscible Yes Solubility_Test Perform Quantitative Solubility Test (e.g., OECD 105 for water) Is_Miscible->Solubility_Test No Analyze_Concentration Analyze Solute Concentration (e.g., GC-FID) Solubility_Test->Analyze_Concentration Report_Solubility Report Quantitative Solubility (e.g., in g/L) Analyze_Concentration->Report_Solubility

Caption: Decision workflow for solubility and miscibility testing.

References

Physicochemical and Thermodynamic Properties of 2-(Vinyloxy)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Thermodynamic Properties of 2-(Vinyloxy)ethanol

This technical guide provides a comprehensive overview of the thermodynamic properties of this compound, also known as ethylene glycol monovinyl ether. The information is intended for researchers, scientists, and professionals in drug development and chemical engineering who require a detailed understanding of this compound's physical and energetic characteristics. This document summarizes key quantitative data, outlines experimental methodologies for their determination, and provides visual representations of these experimental workflows.

This compound (CAS: 764-48-7, Formula: C₄H₈O₂) is a colorless liquid with a mild, ethereal odor.[1] Its unique molecular structure, which combines a vinyl ether group with a primary alcohol, dictates its thermodynamic behavior and physical properties.[2] This structure includes a polar hydroxyl group and a vinyloxy moiety, influencing its solubility and reactivity.[1][2] The compound is soluble in water, ethanol, and ether.[1][2]

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These values are critical for handling, storage, and process design.

PropertyValueUnitSource(s)
Molecular FormulaC₄H₈O₂-[3][4]
Molecular Weight88.11 g/mol [3]
Melting Point< -100°C[2]
Normal Boiling Point143°C[5][6]
Density (at 25°C)0.982g/mL[2][5]
Refractive Index (n₂₀/D)1.436-[2][5]
Vapor Pressure (at 25°C)3.6 ± 0.5mmHg[2]
pKa (Predicted)14.20 ± 0.10-[1][2]
Enthalpy and Phase Transition Data

The energy changes associated with phase transitions and formation are crucial for understanding the compound's stability and energy requirements in chemical reactions. The following data, largely derived from computational modeling using the Joback method, provides key insights.

PropertyValueUnitSource(s)
Enthalpy of Formation (gas phase, ΔfH°gas)-284.91kJ/mol[2][3]
Standard Gibbs Free Energy of Formation (gf)-171.18kJ/mol[3]
Enthalpy of Fusion (ΔfusH°)10.11kJ/mol[2][3]
Enthalpy of Vaporization (ΔvapH°)42.92kJ/mol[2][3]
Temperature-Dependent Properties

The heat capacity and viscosity of this compound vary with temperature, which is a critical consideration for thermal process design and fluid dynamics modeling.

Ideal Gas Heat Capacity (Cp,gas)

Temperature (K)Heat Capacity (J/mol·K)Source(s)
402.20140.18[2][3]
429.82146.43[3]
457.45152.48[3]
485.07158.34[3]
512.70164.01[3]
540.32169.50[3]
567.94174.80[2][3]

Dynamic Viscosity (dvisc)

Temperature (K)Dynamic Viscosity (Pa·s)Source(s)
216.130.0525093[2][3]
278.150.0041341[2][3]
402.200.0002692[2][3]
Critical Properties

Critical temperature and pressure define the point at which the liquid and gas phases of a substance become indistinguishable. These parameters were estimated using the Joback method.

PropertyValueUnitSource(s)
Critical Temperature (Tc)567.94K[2][3]
Critical Pressure (Pc)4534.68kPa[2][3]
Critical Volume (Vc)0.278m³/kmol[3]

Experimental Protocols

The determination of thermodynamic properties relies on precise and well-established experimental techniques. This section details the methodologies for measuring key parameters such as enthalpy changes and vapor pressure.

Calorimetry for Enthalpy Determination

Calorimetry is the science of measuring the heat absorbed or released during a chemical or physical process.[7][8] This technique is fundamental for determining enthalpy of formation, fusion, and vaporization.

Principle: A calorimeter is a device designed to measure the heat exchanged between a system (the substance under study) and its surroundings.[8] For an exothermic process, the heat released by the system is absorbed by the calorimeter, leading to a temperature increase. For an endothermic process, the system absorbs heat from the calorimeter, causing a temperature decrease.[8] The enthalpy change (ΔH) is calculated from the measured temperature change (ΔT), the mass of the substance, and the known heat capacity of the calorimeter.[8]

Experimental Workflow:

  • Calibration: The heat capacity of the calorimeter is determined by introducing a known amount of heat (e.g., via an electric heater) and measuring the resulting temperature change.

  • Sample Preparation: A precisely weighed sample of this compound is placed in the reaction vessel of the calorimeter.

  • Initiation of Process:

    • Enthalpy of Combustion: The sample is ignited in an oxygen-rich atmosphere inside a "bomb" calorimeter.

    • Enthalpy of Fusion/Vaporization: The sample is heated through its melting or boiling point, and the heat required for the phase transition is measured at a constant temperature.

  • Data Acquisition: The temperature of the calorimeter is monitored continuously throughout the experiment.

  • Calculation: The enthalpy change is calculated using the formula: q = C_cal * ΔT where q is the heat exchanged and C_cal is the heat capacity of the calorimeter. The molar enthalpy is then determined by dividing q by the number of moles of the sample.

Types of Calorimeters:

  • Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of molecular interactions in a single experiment.[9]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow associated with material transitions as a function of temperature.[7]

  • Bomb Calorimetry: Used to measure the heat of combustion.[7]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Calibrate Calorimeter p2 Prepare Weighed Sample p1->p2 e1 Place Sample in Calorimeter p2->e1 Load e2 Initiate Process (Combustion, Phase Change) e1->e2 e3 Monitor Temperature (ΔT) e2->e3 a1 Calculate Heat Exchanged (q) e3->a1 Data a2 Determine Molar Enthalpy (ΔH) a1->a2 result result a2->result Enthalpy Data

Experimental Workflow for Calorimetric Measurement

Vapor Pressure Measurement

Vapor pressure is a key indicator of a liquid's volatility and is measured as the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phase in a closed system.[10]

Static Method:

  • Sample Degassing: The purified liquid sample is placed in a container (e.g., an isoteniscope), and any dissolved gases are removed by repeated freeze-pump-thaw cycles.[11][12]

  • Equilibration: The container is submerged in a liquid bath to maintain a precise and constant temperature.[12]

  • Pressure Measurement: The system is allowed to reach equilibrium, and the pressure of the vapor phase is measured using a pressure sensor.[11] This process is repeated at various temperatures to establish the vapor pressure curve.

Dynamic Method (Ebulliometry):

  • Apparatus: An ebulliometer (such as a Scott ebulliometer) is used.[13]

  • Procedure: The boiling temperature of the liquid is measured at a controlled, sub-atmospheric pressure.[13]

  • Data Collection: By systematically varying the pressure and measuring the corresponding boiling points, a relationship between temperature and vapor pressure is established.[13] This method is effective for pressures ranging from approximately 1 mbar to 1 bar.[13]

Knudsen Effusion Method: This technique is suitable for measuring the very low vapor pressures of solids and liquids.[10][12]

  • Setup: A sample is placed in a high-vacuum chamber in a Knudsen cell, which has a small orifice.

  • Measurement: The rate at which the substance effuses (escapes) through the orifice is measured.

  • Calculation: The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molecular weight of the substance.[10]

G cluster_setup Setup cluster_measurement Measurement cluster_data Data Analysis s1 Purify & Degas Sample s2 Place in Closed System s1->s2 m1 Set Constant Temperature s2->m1 Start m2 Allow System to Equilibrate m1->m2 m3 Measure Vapor Pressure m2->m3 d1 Repeat at Different Temperatures m3->d1 Record Data d2 Construct Vapor Pressure Curve d1->d2 result result d2->result Vapor Pressure Data

General Workflow for Vapor Pressure Measurement (Static Method)

References

Hydrolytic Stability of 2-(Vinyloxy)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolytic stability of 2-(vinyloxy)ethanol across a range of pH conditions. The stability of this compound is of critical importance in various applications, including its use as a chemical intermediate and in polymer production, where aqueous environments are often encountered.[1][2] This document outlines the kinetics and mechanisms of its degradation, presents quantitative data, details experimental protocols for stability testing, and provides visual representations of the underlying chemical processes.

Executive Summary

The hydrolytic stability of this compound is highly dependent on pH. It is characterized by rapid degradation under acidic conditions, with significantly greater stability in neutral and alkaline environments.[3] The primary mechanism of hydrolysis, particularly in acidic media, involves the protonation of the vinyl group, which is the rate-determining step, followed by hydration and decomposition into acetaldehyde and ethylene glycol.[1][3][4] This guide synthesizes available data to provide a detailed understanding of these pH-dependent degradation pathways.

Quantitative Data on Hydrolytic Stability

The rate of hydrolysis of this compound varies dramatically with changes in pH. The following table summarizes the key quantitative data available from scientific literature.

pHSecond-Order Rate Constant (M⁻¹s⁻¹)Half-life (t½)Conditions
1.02.97 × 10⁻²~0.4 hoursTypical environmental conditions
7.08.0 × 10⁻⁶~1,436 hoursTypical environmental conditions
AlkalineNot specified, but significantly slower than acidic and neutral conditionsNot specified-

Data compiled from Smolecule[3].

Under strongly acidic conditions (pH 1-3), the hydrolysis is predominantly driven by specific hydronium ion catalysis.[3] In the intermediate pH range of 3 to 5, general acid catalysis by various protonated species becomes a significant contributor to the degradation rate.[3]

Mechanism of Hydrolysis

The hydrolysis of this compound follows the established mechanism for vinyl ether hydrolysis, which is catalyzed by acid.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction proceeds through a three-step mechanism:

  • Protonation : The reaction is initiated by the protonation of the β-carbon of the vinyl ether double bond by a hydronium ion (H₃O⁺). This is the rate-determining step of the overall reaction.[1][3][4]

  • Hydration : The resulting carbocation intermediate is then rapidly attacked by a water molecule.[1]

  • Decomposition : The subsequent hemiacetal intermediate is unstable and quickly decomposes to yield the final products: acetaldehyde and ethylene glycol.[1][3]

The reaction kinetics are first-order with respect to both this compound and the hydronium ion concentration.[3]

HydrolysisMechanism cluster_step2 Step 2: Hydration cluster_step3 Step 3: Decomposition 2_VOE This compound Carbocation Carbocation Intermediate 2_VOE->Carbocation + H₃O⁺ H3O H₃O⁺ H2O_1 H₂O H2O_2 H₂O Hemiacetal Hemiacetal Intermediate Carbocation_ref->Hemiacetal + H₂O Acetaldehyde Acetaldehyde EthyleneGlycol Ethylene Glycol Hemiacetal_ref->Acetaldehyde Hemiacetal_ref->EthyleneGlycol

Acid-Catalyzed Hydrolysis of this compound
Base-Catalyzed Hydrolysis

While less favorable and significantly slower, hydrolysis can also proceed under basic conditions. The proposed mechanism involves the nucleophilic attack of a hydroxide ion on the vinyl group, ultimately leading to the same degradation products of ethylene glycol and acetaldehyde.[1]

Experimental Protocols

The following section outlines a general methodology for determining the hydrolytic stability of this compound at different pH values.

Materials and Reagents
  • This compound (high purity)

  • Buffer solutions (pH 3, 7, and 11 are recommended for screening)[5]

  • Reagent grade water (sterile and pure)[5]

  • Acetonitrile or ethanol (as a cosolvent if needed)

  • Constant temperature bath or incubator

  • Sealed ampoules or stoppered volumetric flasks

  • Analytical instrumentation (e.g., HPLC, GC-MS)

Sample Preparation and Incubation
  • Prepare Buffer Solutions : Prepare buffer solutions at the desired pH values (e.g., pH 3, 7, and 11) using standard laboratory procedures.[5]

  • Prepare Reaction Mixtures : Prepare solutions of this compound in each buffer. The final concentration should be less than half of its water solubility and not exceed 10⁻³ M.[5] If a cosolvent is necessary due to solubility limitations, acetonitrile (for temperatures up to 80°C) or 1% ethanol in water can be used.[5]

  • Incubation : Dispense the reaction mixtures into sealed ampoules or stoppered flasks and place them in a constant temperature bath, typically at 25 ± 1°C, and protected from light.[5]

Sampling and Analysis
  • Sampling : At predetermined time intervals (e.g., t=0, 44, and 88 hours for initial screening), withdraw samples from the incubating solutions.[5]

  • Analysis : Analyze the concentration of this compound and its degradation products (acetaldehyde and ethylene glycol) in the samples. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are suitable analytical techniques.[6]

Data Analysis
  • Kinetics : Determine the rate of disappearance of this compound at each pH. The hydrolysis of vinyl ethers typically follows first-order kinetics.

  • Rate Constants and Half-life : Calculate the first-order rate constant (k) from the slope of a plot of the natural logarithm of the concentration versus time. The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.

ExperimentalWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_buffers Prepare Buffer Solutions (e.g., pH 3, 7, 11) prep_solutions Prepare this compound Solutions in Buffers prep_buffers->prep_solutions incubate Incubate in Sealed Vessels at Constant Temperature (e.g., 25°C) in the Dark prep_solutions->incubate sampling Withdraw Samples at Time Intervals incubate->sampling analysis Analyze by HPLC or GC-MS (Quantify Parent & Products) sampling->analysis kinetics Determine Reaction Kinetics analysis->kinetics calc Calculate Rate Constants and Half-lives kinetics->calc

Workflow for Hydrolytic Stability Testing

Conclusion

The hydrolytic stability of this compound is a critical parameter that is profoundly influenced by pH. Its rapid degradation in acidic environments and relative stability under neutral and alkaline conditions are key considerations for its handling, storage, and application in aqueous systems. The well-defined acid-catalyzed hydrolysis mechanism, proceeding through a rate-determining protonation step, provides a solid basis for predicting its behavior and designing strategies to mitigate unwanted degradation. The experimental protocols outlined in this guide offer a framework for researchers and professionals to conduct their own stability assessments, ensuring the effective and safe use of this versatile chemical compound.

References

Commercial availability and suppliers of 2-(Vinyloxy)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2-(Vinyloxy)ethanol: Commercial Availability, Suppliers, and Experimental Applications

Introduction

This compound, also known as ethylene glycol monovinyl ether (EGVE), is a versatile organic compound with the chemical formula C4H8O2.[1][2][3] Its unique molecular structure, featuring both a reactive vinyl group and a primary hydroxyl group, makes it a valuable intermediate in a wide range of chemical syntheses and a key monomer in polymer science.[4][5] This guide provides a comprehensive overview of its commercial availability, key suppliers, technical data, and detailed experimental protocols for its application in research and development.

Commercial Availability and Suppliers

This compound is commercially available from a variety of chemical suppliers, ranging from large-scale manufacturers to specialized laboratory chemical providers. It is typically offered in various grades, purities, and quantities to suit different applications, from research and development to industrial production.

The following table summarizes a selection of commercial suppliers for this compound. Please note that availability and product specifications may vary by region and are subject to change.

Supplier NamePurity/GradeAvailable QuantitiesNotes
Sigma-Aldrich (Aldrich) 97%10 mL, 50 mL, 500 mL-
CheMondis Suppliers Technical, Pharma0.1 kg - 100,000 kgPlatform with multiple suppliers like Getchem Co.,ltd, IntraChem Limited, Aschem GmbH, VladaChem GmbH, and Traditem GmbH.[6]
CymitQuimica 97%5g, 10g, 25g, 100g, 500gIntended for laboratory use.[7]
Suzhou Senfeida Chemical Co., Ltd Not specifiedBulk quantitiesManufacturer based in China.[1]
ChemicalBook Suppliers 99%Per KG, Per AssayLists multiple suppliers, including Sichuan Zhuoyu Yantang Technology Co., Ltd. and Shaanxi Dideu Medichem Co. Ltd.[8]
Protheragen Not specifiedInquiry-basedSupplier of pharmaceutical ingredients and specialty chemicals.[9]
BuyersGuideChem Suppliers Not specifiedInquiry-basedLists suppliers such as Zouping Mingxing Chemical Co., Ltd. and Shandong Lanhai Industry Co.,Ltd.[10]

Technical Data Summary

A summary of the key physicochemical properties of this compound is presented below. This data is essential for designing experiments, understanding its reactivity, and ensuring safe handling.

PropertyValue
CAS Number 764-48-7[1][4][8][10][11]
Molecular Formula C4H8O2[1][3][4]
Molecular Weight 88.11 g/mol [1][3][4]
Appearance Colorless to almost colorless clear liquid[1][12]
Boiling Point 141.6 - 143 °C (lit.)[1][11]
Density 0.982 g/mL at 25 °C (lit.)[1][2]
Refractive Index n20/D 1.436 (lit.)[1]
Flash Point 120 °F (48.9 °C)[1][2]
Solubility Soluble in water, ethanol, and ether.[11][12]
pKa 14.20 ± 0.10 (Predicted)[1][12]
LogP -0.27[11]

Core Applications

The dual functionality of this compound is central to its wide range of applications.[4]

  • Polymer Science : It serves as a crucial monomer for producing a variety of polymers.[4][5] The electron-rich vinyl group is susceptible to polymerization, particularly cationic polymerization, which allows for the synthesis of polymers with tailored structures, such as poly(ethylene glycol vinyl ether), and the creation of block copolymers.[4][11] These polymers are valuable in coatings, adhesives, and sealants.[11]

  • Organic Synthesis : It is a key intermediate in the synthesis of more complex molecules.[4][5][11]

  • Coatings and Adhesives : It is used in the coatings industry as a reactive diluent to reduce viscosity and improve flow properties.[12] In adhesives, it can act as a crosslinking agent, promoting the formation of strong bonds.[12]

  • Bio-based Polymer Development : It is used in the synthesis of bio-based polymers. For instance, it can be transesterified with plant oils like soybean oil to create novel vinyl ether monomers, which can then be polymerized.[4][13]

Experimental Protocols

Synthesis of this compound via Vinylation of Ethylene Glycol

This protocol describes a common industrial method for synthesizing this compound.

Principle : The direct reaction of ethylene glycol with acetylene in the presence of a strong base catalyst. This process is also known as vinylation.[4]

Methodology :

  • A potassium hydroxide (KOH) catalyst is dissolved in ethylene glycol in a high-pressure reactor.[4]

  • The reactor is sealed and heated to approximately 180°C.[4]

  • Acetylene gas is introduced into the reactor under pressure.

  • The reaction mixture is maintained at temperature and pressure until the consumption of acetylene ceases.

  • After cooling and depressurization, the reaction mixture is neutralized.

  • The crude product is then purified by fractional distillation to yield high-purity this compound.[4]

Note: This reaction is hazardous and requires specialized equipment to handle high pressures and flammable acetylene gas.

Synthesis of a Bio-based Monomer: 2-(vinyloxy)ethyl soyate (2-VOES)

This protocol outlines the creation of a novel vinyl ether monomer from a renewable resource.

Principle : A base-catalyzed transesterification reaction between soybean oil and this compound.[4][13] This process is analogous to biodiesel production.[4]

Methodology :

  • Soybean oil and an excess of this compound are charged into a reaction vessel equipped with a stirrer and a heating mantle.

  • A basic catalyst, such as sodium methoxide or potassium hydroxide, is added to the mixture.

  • The mixture is heated (e.g., to 65°C) and stirred vigorously to ensure proper mixing.

  • The reaction is monitored for the formation of the 2-(vinyloxy)ethyl soyate monomer and glycerol byproduct.

  • Upon completion, the glycerol layer is separated by gravity.

  • The upper monomer layer is washed with water to remove any remaining catalyst and glycerol.

  • The purified 2-VOES monomer is then dried and can be used for subsequent polymerization reactions.[13]

Cationic Polymerization of this compound Derivatives

This protocol describes a general procedure for the living cationic polymerization of a vinyl ether monomer, such as 2-VOES.

Principle : Living cationic polymerization allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.[13]

Methodology :

  • The polymerization is conducted under an inert atmosphere (e.g., nitrogen or argon) in a dry solvent, such as toluene or dichloromethane.

  • The purified vinyl ether monomer (e.g., 2-VOES) is dissolved in the solvent and cooled to a specific temperature (e.g., 0°C).

  • An initiating system, typically a combination of a weak Lewis acid (e.g., ZnCl2) and an initiator with a labile proton (e.g., a proton source), is added to start the polymerization.

  • The reaction proceeds via the cationic polymerization of the vinyl ether group.[13]

  • The reaction is monitored over time, with samples taken to analyze monomer conversion and the evolution of molecular weight (e.g., by NMR spectroscopy and GPC).

  • The polymerization is terminated by adding a quenching agent, such as methanol or ammonia in methanol.

  • The resulting polymer is then precipitated in a non-solvent (e.g., cold methanol), filtered, and dried under vacuum.

Mandatory Visualizations

G cluster_raw_materials Raw Material Sourcing cluster_synthesis Chemical Synthesis cluster_products Intermediate & Final Products cluster_suppliers Distribution & Supply cluster_end_users End-User Applications Ethylene Glycol Ethylene Glycol Synthesis of this compound Synthesis of this compound Ethylene Glycol->Synthesis of this compound Acetylene Acetylene Acetylene->Synthesis of this compound Plant Oils (e.g., Soybean Oil) Plant Oils (e.g., Soybean Oil) Transesterification Transesterification Plant Oils (e.g., Soybean Oil)->Transesterification This compound This compound Synthesis of this compound->this compound Bio-based Monomers Bio-based Monomers Transesterification->Bio-based Monomers This compound->Transesterification Chemical Suppliers Chemical Suppliers This compound->Chemical Suppliers Polymer Manufacturers Polymer Manufacturers Bio-based Monomers->Polymer Manufacturers Research Labs Research Labs Chemical Suppliers->Research Labs Chemical Suppliers->Polymer Manufacturers Coatings Industry Coatings Industry Chemical Suppliers->Coatings Industry

Caption: Supply chain and application flow for this compound.

G start Start: Prepare Dry Glassware under Inert Atmosphere dissolve Dissolve Vinyl Ether Monomer in Anhydrous Solvent start->dissolve cool Cool Reaction Mixture to Target Temperature (e.g., 0°C) dissolve->cool initiate Add Initiating System (e.g., Lewis Acid + Proton Source) cool->initiate polymerize Monitor Polymerization (NMR, GPC) initiate->polymerize quench Terminate Reaction with Quenching Agent (e.g., Methanol) polymerize->quench precipitate Precipitate Polymer in Non-Solvent quench->precipitate dry Filter and Dry Polymer under Vacuum precipitate->dry end End: Characterize Final Polymer dry->end

Caption: Experimental workflow for living cationic polymerization.

G cluster_reactivity Primary Reactive Sites cluster_reactions Resulting Chemical Pathways cluster_applications Downstream Applications VEOH This compound (VEOH) Vinyl Vinyl Group (C=C) VEOH->Vinyl Hydroxyl Hydroxyl Group (-OH) VEOH->Hydroxyl Polymerization Polymerization (e.g., Cationic) Vinyl->Polymerization Esterification Esterification/ Transesterification Hydroxyl->Esterification Etherification Etherification Hydroxyl->Etherification Polymers Polyvinyl Ethers, Copolymers Polymerization->Polymers Monomers Functionalized Monomers Esterification->Monomers Intermediates Chemical Intermediates Etherification->Intermediates

References

Methodological & Application

Application Notes and Protocols for the Living Carbocationic Polymerization of 2-(Vinyloxy)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the living carbocationic polymerization of 2-(vinyloxy)ethanol, a versatile monomer for the synthesis of well-defined functional polymers. The ability to control the polymerization of this monomer opens avenues for the creation of advanced polymer architectures, such as block copolymers and star polymers, with potential applications in drug delivery, biomaterials, and specialty coatings.

Introduction

Living carbocationic polymerization is a powerful technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (MWD), denoted by the polydispersity index (PDI). For vinyl ethers like this compound, this is typically achieved by stabilizing the propagating carbocationic species to prevent termination and chain transfer reactions. The hydroxyl group of this compound offers a valuable functionality for post-polymerization modification, making it an attractive monomer for creating tailored polymeric materials.

The key to a successful living carbocationic polymerization of vinyl ethers lies in the careful selection of the initiating system, solvent, and reaction temperature. Common initiating systems consist of a cationogen (a source of initiating cations) and a Lewis acid co-initiator. The presence of a Lewis base can further help to stabilize the propagating species.

Experimental Protocols

The following protocols are based on established methods for the living carbocationic polymerization of functionalized vinyl ethers. Specifically, a system employing a difunctional cationogen and an organoaluminum co-initiator has been shown to be effective for a derivative of this compound and is adapted here.

Materials
  • Monomer: this compound (purified by distillation under reduced pressure)

  • Initiator (Cationogen): A suitable difunctional cationogen, for example, the adduct of 1,4-butanediol divinyl ether and acetic acid.

  • Co-initiator: Ethylaluminum sesquichloride (Et₃Al₂Cl₃) or other suitable Lewis acid.

  • Solvent: Toluene (anhydrous)

  • Quenching Agent: Pre-chilled methanol

  • Inert Gas: Argon or Nitrogen

Polymerization Procedure
  • Reactor Setup: A clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a rubber septum, and a nitrogen/argon inlet is used as the reactor. The system is flame-dried or oven-dried and cooled under a stream of inert gas to ensure anhydrous conditions.

  • Solvent and Monomer Addition: Anhydrous toluene is transferred to the reactor via a cannula. The desired amount of purified this compound is then added to the solvent. The solution is cooled to the desired reaction temperature (e.g., 0 °C) in an ice-water bath.

  • Initiation: The difunctional cationogen is added to the stirred monomer solution.

  • Co-initiation: The polymerization is initiated by the slow, dropwise addition of the ethylaluminum sesquichloride solution in toluene to the reactor. The reaction mixture is stirred vigorously.

  • Monitoring the Reaction: Aliquots of the reaction mixture can be withdrawn at different time intervals using a syringe and quenched with chilled methanol to monitor monomer conversion and the evolution of molecular weight and PDI by Gel Permeation Chromatography (GPC).

  • Termination: Once the desired monomer conversion is reached, the polymerization is terminated by adding an excess of pre-chilled methanol to the reactor.

  • Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., hexane or a mixture of hexane and diethyl ether). The precipitated polymer is then collected by filtration or decantation, redissolved in a suitable solvent (e.g., dichloromethane), and reprecipitated. This process is repeated to remove any unreacted monomer and initiator residues.

  • Drying: The purified polymer is dried under vacuum at room temperature until a constant weight is achieved.

Data Presentation

The following table summarizes typical experimental conditions and expected results for the living carbocationic polymerization of a vinyl ether closely related to this compound, providing a starting point for optimization.

ParameterValueReference
Monomer2-(Vinyloxy)ethyl soyate[1][2]
Monomer Concentration ([M]₀)0.65 M[2]
Initiator (Cationogen)Difunctional Cationogen[1][2]
Cationogen Concentration ([I]₀)1.63 mM - 16.25 mM[2]
Co-initiatorEthylaluminum sesquichloride (Et₃Al₂Cl₃)[1][2]
Co-initiator Concentration33 mM[2]
SolventToluene[1][2]
Temperature0 °C[1][2]
Polydispersity Index (PDI)< 1.2[1]

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_poly Polymerization cluster_analysis Analysis & Isolation Reactor_Setup Reactor Setup (Flame-dried, Inert Atmosphere) Solvent_Monomer_Add Add Solvent and Monomer Reactor_Setup->Solvent_Monomer_Add Reagent_Prep Reagent Preparation (Purified Monomer, Anhydrous Solvent) Reagent_Prep->Solvent_Monomer_Add Cooling Cool to 0 °C Solvent_Monomer_Add->Cooling Initiator_Add Add Cationogen Cooling->Initiator_Add CoInitiator_Add Add Co-initiator (Initiate Polymerization) Initiator_Add->CoInitiator_Add Polymerization Stir and Polymerize CoInitiator_Add->Polymerization Quenching Terminate with Methanol Polymerization->Quenching Precipitation Precipitate Polymer Quenching->Precipitation Purification Redissolve and Reprecipitate Precipitation->Purification Drying Dry under Vacuum Purification->Drying Characterization Characterize Polymer (GPC, NMR) Drying->Characterization

Caption: Experimental workflow for the living carbocationic polymerization of this compound.

Key Components and their Relationship

G Monomer This compound (Monomer) Propagating_Chain Living Carbocationic Propagating Chain Monomer->Propagating_Chain adds to Initiator Cationogen (Initiator) Initiator->Propagating_Chain activates CoInitiator Lewis Acid (Co-initiator) CoInitiator->Initiator co-activates Solvent Anhydrous Toluene (Solvent) Solvent->Monomer dissolves Solvent->Initiator dissolves LewisBase Lewis Base (optional) (Stabilizer) LewisBase->Propagating_Chain stabilizes Polymer Poly(this compound) (Well-defined Polymer) Propagating_Chain->Polymer forms

Caption: Logical relationship of key components in the living carbocationic polymerization.

References

Application Notes and Protocols for Transetherification Reactions Using 2-(Vinyloxy)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(Vinyloxy)ethanol, also known as ethylene glycol monovinyl ether (CAS: 764-48-7, Formula: C₄H₈O₂), is a versatile organic compound valued for its unique bifunctional structure.[1][2] It contains both a reactive vinyl group and a primary hydroxyl group, making it a crucial building block in polymer science and organic synthesis.[2][3][4] The vinyl group is susceptible to cationic polymerization, enabling the creation of polymers with tailored structures, while the hydroxyl group allows for further chemical modifications.[4] Transetherification, the transfer of a vinyl group from a vinyl ether to an alcohol, is a key reaction for synthesizing new vinyl ethers and functionalized polymers.[3] These application notes provide detailed protocols for palladium-catalyzed and base-catalyzed reactions involving this compound and related compounds.

Application Note 1: Palladium-Catalyzed Transetherification for the Synthesis of Functionalized Vinyl Ethers

Palladium complexes are highly effective catalysts for the transetherification of alcohols with vinyl ethers, allowing for the synthesis of functionalized vinyl ethers in a single step with high conversion rates.[3][5] This method avoids the use of more toxic mercury-based catalysts.[3] The reaction is typically performed at room temperature using palladium(II) acetate in combination with a ligand like 1,10-phenanthroline.[3][5][6]

experimental_workflow

Quantitative Data: Palladium-Catalyzed Transetherification

The following table summarizes the results for the synthesis of various functionalized vinyl ethers via palladium-catalyzed transetherification with ethyl vinyl ether (EVE), demonstrating the efficacy of this method.[5][6]

EntryAlcohol ReactantCatalyst Loading (% mol)EVE/Alcohol Molar RatioSolventConversion (%)Yield (%)Reference
12-(Hydroxymethyl) furan2% Pd(OAc)₂12:1Dichloromethane6959[6]
21,2,3-Trimethoxy-5-(hydroxymethyl)benzene2% Pd(OAc)₂12:1Dichloromethane8275[6]
3Tetraethylene glycol2% Pd(OAc)₂12:1Dichloromethane7550[5][6]
4Dianhydro-D-glucitol2% Pd(OAc)₂12:1THF5042[6]

Reaction Conditions: 20 °C, 24 h, with 1,10-phenanthroline (1.5 eq. to Pd) as ligand.[6]

Experimental Protocol: Synthesis of 2-(2-(vinyloxy)ethoxy)ethanol

This protocol is adapted from the synthesis of functionalized vinyl ethers by Fayad et al.[5][6] It details the transetherification of tetraethylene glycol, an analogue of this compound, showcasing a representative procedure.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,10-phenanthroline

  • Tetraethylene glycol

  • Ethyl vinyl ether (EVE)

  • Dichloromethane (CH₂Cl₂)

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction

Procedure:

  • Catalyst Preparation:

    • In a round-bottom flask, dissolve palladium(II) acetate (44.90 mg, 0.20 mmol) in 2 mL of dichloromethane.[5]

    • In a separate vial, dissolve 1,10-phenanthroline (54.06 mg, 0.30 mmol) in 2 mL of dichloromethane.[5]

    • Add the 1,10-phenanthroline solution dropwise to the palladium(II) acetate solution.[5][6]

    • Stir the resulting mixture at room temperature for 30 minutes to generate the palladium catalyst in situ.[5][6]

  • Transetherification Reaction:

    • Prepare a solution of tetraethylene glycol (2.00 g, 10.0 mmol) and ethyl vinyl ether (8.65 g, 120 mmol) in 2.5 mL of dichloromethane.[5]

    • Add this solution to the prepared catalytic solution.[5]

    • Stir the final reaction mixture at room temperature for 24 hours.[5][6]

  • Work-up and Purification:

    • Monitor the reaction conversion by taking a small aliquot for ¹H NMR analysis.[5] A conversion of 75% is expected.[5][6]

    • Upon completion, add 50 mL of distilled water to the reaction mixture.[5]

    • Extract the aqueous solution with dichloromethane (2 x 50 mL).[5]

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the product, 2-(2-(vinyloxy)ethoxy)ethanol.[5]

Application Note 2: Base-Catalyzed Vinylation of Glycols

The synthesis of this compound itself is often achieved through the vinylation of ethylene glycol with acetylene, a reaction pioneered by Walter Reppe.[3] This process typically employs a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), as a catalyst and is conducted at elevated temperatures.[3][4]

reaction_mechanism

Quantitative Data: Base-Catalyzed Vinylation of Ethylene Glycol

The following data, derived from process reports, compares two catalytic systems for the synthesis of this compound.[4]

ParameterReport 1Report 2
CatalystPotassium Hydroxide (KOH)Sodium Hydroxide (NaOH)
Catalyst Loading28g in 2000g ethylene glycol122g in 2000g ethylene glycol
Temperature180°C170°C
Pressure0 MPaG0.02 MPaG
Acetylene Flow Rate240 L/h300 L/h
Product Purity (after distillation)99.7%99.1%
Key ByproductNone (Ethylene glycol divinyl ether)2-methyl-1,3-dioxolane (0.75%)
General Protocol: Synthesis of this compound from Ethylene Glycol

This protocol provides a generalized procedure based on reported industrial methods for the base-catalyzed vinylation of ethylene glycol.[4]

Materials:

  • Ethylene glycol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Acetylene gas

  • Nitrogen gas

  • High-pressure reactor equipped with a gas inlet, preheater, and condenser

Procedure:

  • Reactor Setup:

    • Dissolve the base catalyst (e.g., 28g KOH or 122g NaOH) in 2000g of ethylene glycol.[4]

    • Add the solution to a 4L reactor.[4]

  • Reaction Execution:

    • Heat the reactor while purging with nitrogen gas to create an inert atmosphere.[4]

    • Replace the nitrogen with acetylene gas.[4]

    • Increase the temperature to the target range (170-180°C) and pressure (0-0.02 MPaG).[4]

    • Control the flow of acetylene gas (e.g., 240-300 L/h) to initiate the reaction.[4]

    • Continuously add preheated ethylene glycol to the reactor to maintain a constant liquid level as the product is formed.[4]

  • Product Collection:

    • The reaction product, this compound, is carried out of the reactor by the acetylene stream.[4]

    • The product vapor is then passed through a condenser to form a collection liquid.[4]

    • The collected liquid is subsequently purified by distillation to obtain high-purity this compound.[4]

Applications in Drug Development and Polymer Science

The dual reactivity of this compound makes it a valuable intermediate in various fields.

applications

  • Drug Development: It serves as a precursor in the synthesis of complex pharmaceutical intermediates. For example, it is used in the preparation of an intermediate for Velpatasvir, a drug used to treat Hepatitis C.[4]

  • Polymer Science: As a monomer, it is used to produce a variety of polymers and copolymers.[2][3] Its homopolymers and copolymers are utilized in adhesives, coatings, and elastomers due to their excellent adhesion and miscibility properties.[4][7]

  • Bio-based Materials: this compound can be used in base-catalyzed transesterification with plant oils, such as soybean oil, to create novel bio-based vinyl ether monomers for sustainable polymer development.[3]

References

Application Notes and Protocols: 2-(Vinyloxy)ethanol as a Reactive Diluent in Coatings and Adhesives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Vinyloxy)ethanol, also known as ethylene glycol monovinyl ether, is a bifunctional organic compound featuring both a vinyl ether and a primary alcohol functional group.[1][2] This unique structure allows it to act as a reactive diluent in various polymer systems, particularly in coatings and adhesives.[3] As a reactive diluent, it serves to reduce the viscosity of formulations, improving their flow and application properties, while also participating in the polymerization process to become an integral part of the final cured product.[3] Its incorporation can influence a range of properties including cure speed, adhesion, and the mechanical characteristics of the coating or adhesive.[4] This document provides detailed application notes and experimental protocols for the use of this compound in research and development settings.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is crucial for formulation design and for ensuring safe handling and storage.

PropertyValueReference(s)
Chemical Formula C₄H₈O₂[1]
Molecular Weight 88.11 g/mol [1]
Appearance Colorless to pale yellow liquid[3]
Odor Mild, characteristic ether-like[3]
Boiling Point 143 °C[2]
Density 0.982 g/mL at 25 °C[2]
Refractive Index n20/D 1.436[2]
Solubility Soluble in water, ethanol, and ether[5]

Applications in Coatings and Adhesives

This compound is utilized in both coatings and adhesives primarily to lower viscosity and to be incorporated into the polymer matrix.[3]

  • In Coatings: It improves flow properties and enhances film formation.[3] The vinyl group can undergo polymerization, often through cationic or free-radical mechanisms, contributing to the cross-linked network of the cured coating.[4] This is particularly advantageous in UV-curable systems where rapid polymerization is desired.

  • In Adhesives: It can function as a crosslinking agent, promoting strong bonds between substrates.[3] Its ability to reduce viscosity allows for better wetting of the substrate, leading to improved adhesion.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Transetherification

This protocol describes a laboratory-scale synthesis of a functionalized vinyl ether, which can be adapted for this compound. The procedure is based on a palladium-catalyzed transetherification reaction.

Materials:

  • Ethylene glycol

  • Ethyl vinyl ether (EVE)

  • Palladium(II) acetate

  • 1,10-Phenanthroline

  • Dichloromethane (DCM)

Procedure:

  • Catalyst Preparation:

    • In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve palladium(II) acetate (e.g., 91.00 mg, 4.00 x 10⁻⁴ mol) in 2 mL of dichloromethane.

    • In a separate flask, dissolve 1,10-phenanthroline (e.g., 110.20 mg, 6.00 x 10⁻⁴ mol) in 2 mL of dichloromethane.

    • Add the 1,10-phenanthroline solution dropwise to the palladium(II) acetate solution.

    • Stir the resulting mixture at room temperature for 30 minutes to generate the palladium catalyst in situ.

  • Reaction Mixture:

    • In a separate flask, prepare a solution of ethylene glycol (e.g., 2.00 g, 0.032 mol) and a large excess of ethyl vinyl ether (e.g., 17.30 g, 0.24 mol) in 5 mL of dichloromethane.

  • Reaction:

    • Add the solution of ethylene glycol and ethyl vinyl ether to the prepared catalyst solution.

    • Stir the reaction mixture at room temperature for 24 hours.

  • Work-up and Purification:

    • Monitor the reaction conversion by taking a small aliquot, removing the volatile components under vacuum, and analyzing the residue by ¹H NMR spectroscopy.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess ethyl vinyl ether and dichloromethane.

    • The crude product can be purified by vacuum distillation to yield pure this compound.

Characterization: The final product should be characterized by ¹H and ¹³C NMR spectroscopy to confirm its structure.

Protocol 2: Cationic Polymerization of this compound

This protocol outlines a general procedure for the cationic polymerization of vinyl ethers, which can be adapted for this compound. This method is suitable for synthesizing poly(this compound).

Materials:

  • This compound (monomer)

  • Initiator system (e.g., isobutyl vinyl ether-acetic acid adduct/ethylaluminum sesquichloride or hydrogen chloride/zinc chloride)

  • Anhydrous solvent (e.g., toluene)

  • Quenching agent (e.g., methanol)

Procedure:

  • Preparation:

    • Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (nitrogen or argon).

    • Purify the this compound monomer by passing it through a column of basic alumina to remove any acidic impurities.

  • Polymerization:

    • In a dry reaction flask equipped with a magnetic stirrer, dissolve the desired amount of initiator in the anhydrous solvent.

    • Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C).

    • Slowly add the purified this compound monomer to the initiator solution while stirring.

    • Allow the polymerization to proceed for the desired time. Monitor the progress by techniques such as gel permeation chromatography (GPC) to track the increase in molecular weight.

  • Termination:

    • Quench the polymerization by adding a small amount of methanol.

  • Isolation and Purification:

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., hexane).

    • Collect the polymer by filtration and dry it under vacuum to a constant weight.

Characterization: The resulting polymer should be characterized for its molecular weight and molecular weight distribution using GPC, and its structure confirmed by NMR spectroscopy.

Protocol 3: Evaluation of Adhesion Strength of a Coating Containing this compound

This protocol describes the preparation and testing of a coating formulation to evaluate the effect of this compound on adhesion, following ASTM D3359 (tape test).[6][7][8][9][10]

Materials:

  • Base resin (e.g., epoxy, urethane acrylate)

  • This compound

  • Curing agent/photoinitiator

  • Substrate panels (e.g., steel, aluminum)

  • Adhesion test tape (as specified in ASTM D3359)

  • Cutting tool with a series of parallel blades

Procedure:

  • Formulation Preparation:

    • Prepare a series of coating formulations with varying concentrations of this compound (e.g., 0%, 5%, 10%, 15% by weight).

    • Thoroughly mix the base resin, this compound, and curing agent/photoinitiator until a homogeneous mixture is obtained.

  • Coating Application:

    • Apply the prepared formulations to the substrate panels using a film applicator to ensure a uniform thickness.

  • Curing:

    • Cure the coated panels according to the requirements of the resin system (e.g., thermal curing in an oven at a specific temperature and time, or UV curing using a UV lamp with a specific intensity and dose).

  • Adhesion Testing (ASTM D3359 - Method B for films < 5 mils):

    • Select an area of the coated panel free from blemishes.[8]

    • Make a lattice pattern of six or eleven cuts in each direction through the film to the substrate using the cutting tool.[7]

    • Apply the pressure-sensitive tape over the lattice and smooth it down firmly.[7]

    • After a short period (as specified in the standard), rapidly pull the tape off at a 180-degree angle.[9]

  • Evaluation:

    • Visually inspect the grid area for any removal of the coating.

    • Rate the adhesion on a scale from 5B (no peeling or removal) to 0B (more than 65% of the area is removed), according to the descriptions and illustrations in the ASTM D3359 standard.[6]

Data Presentation

The following tables are templates for organizing quantitative data from experiments evaluating the effect of this compound.

Table 2: Effect of this compound on the Viscosity of an Epoxy Resin Formulation

Concentration of this compound (wt%)Viscosity (mPa·s) at 25 °C
0[Insert Value]
5[Insert Value]
10[Insert Value]
15[Insert Value]

Table 3: Effect of this compound on the Cure Time of a UV-Curable Coating

Concentration of this compound (wt%)Gel Time (s)Tack-Free Time (s)
0[Insert Value][Insert Value]
5[Insert Value][Insert Value]
10[Insert Value][Insert Value]
15[Insert Value][Insert Value]

Table 4: Effect of this compound on the Lap Shear Adhesion Strength of an Adhesive

Concentration of this compound (wt%)Lap Shear Strength (MPa) - ASTM D1002
0[Insert Value]
5[Insert Value]
10[Insert Value]
15[Insert Value]

Table 5: Effect of this compound on the Mechanical Properties of a Cured Coating

Concentration of this compound (wt%)Tensile Strength (MPa) - ASTM D412Elongation at Break (%) - ASTM D412
0[Insert Value][Insert Value]
5[Insert Value][Insert Value]
10[Insert Value][Insert Value]
15[Insert Value][Insert Value]

Visualizations

Chemical Structure and Reaction

chemical_reaction cluster_reactants Reactants cluster_product Product Ethylene Glycol HO-CH₂-CH₂-OH This compound CH₂=CH-O-CH₂-CH₂-OH Ethylene Glycol->this compound Base Catalyst Acetylene H-C≡C-H Acetylene->this compound

Caption: Synthesis of this compound from ethylene glycol and acetylene.

Experimental Workflow for Coating Evaluation

workflow A Formulation Preparation (Varying 2-VOE Concentration) B Viscosity Measurement A->B C Coating Application (Uniform Thickness) A->C D Curing (UV or Thermal) C->D E Adhesion Testing (ASTM D3359) D->E F Mechanical Testing (ASTM D412) D->F G Data Analysis and Comparison E->G F->G

Caption: Workflow for evaluating coatings with this compound.

Cationic Polymerization Signaling Pathway

cationic_polymerization Initiator Initiator (H+) Monomer This compound (CH₂=CH-OR) Initiator->Monomer Initiation Carbocation Carbocation Intermediate (CH₃-C⁺H-OR) Monomer->Carbocation Polymer Propagating Polymer Chain Carbocation->Polymer Propagation (+ Monomer) Termination Termination/Chain Transfer Polymer->Termination

Caption: Simplified mechanism of cationic polymerization of this compound.

References

Synthesis of Functional Polymers from 2-(Vinyloxy)ethanol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of functional polymers derived from 2-(vinyloxy)ethanol and its analogues. The unique reactivity of the vinyl ether group, coupled with the hydroxyl functionality of this compound, offers a versatile platform for creating well-defined polymers with tailored properties for a range of applications, including drug delivery, biomaterials, and advanced coatings. This guide covers key polymerization techniques, post-polymerization modification strategies, and provides specific experimental protocols.

Introduction to Functional Poly(vinyl ether)s

Poly(vinyl ether)s (PVEs) are a class of polymers recognized for their biocompatibility, low toxicity, and tunable properties. This compound, also known as 2-hydroxyethyl vinyl ether (HEVE), is a particularly valuable monomer as its pendant hydroxyl group provides a reactive handle for further functionalization. The synthesis of PVEs can be achieved through various methods, with living cationic polymerization and reversible addition-fragmentation chain-transfer (RAFT) polymerization being the most prominent for achieving controlled polymer architectures.[1][2][3]

The ability to precisely control molecular weight and introduce functional groups makes these polymers highly attractive for biomedical applications. For instance, the hydrophilic nature of poly(this compound) can be modified to create thermoresponsive polymers for controlled drug release, or it can be functionalized with targeting ligands for specific cell or tissue interactions.[4][5]

Polymerization Methodologies

Living Cationic Polymerization

Living cationic polymerization is a powerful technique for synthesizing well-defined PVEs with narrow molecular weight distributions (low dispersity, Đ) and predictable molecular weights.[6][7] This method relies on the suppression of chain transfer and termination reactions that are common in conventional cationic polymerization.[6] A variety of initiating systems have been developed to achieve this control, often involving a weak Lewis acid or a protonic acid in combination with a nucleophilic additive.

Key Advantages:

  • Precise control over polymer molecular weight and architecture.

  • Low dispersity (Đ ≈ 1.1 - 1.3).

  • Ability to synthesize block copolymers.

G cluster_initiation Initiation cluster_propagation Propagation cluster_control Controlled/Living Nature cluster_termination Termination (Suppressed) Initiator Initiator (e.g., H⁺) Monomer1 Vinyl Ether Monomer Initiator->Monomer1 Attack Active_Center Active Carbocationic Center Monomer1->Active_Center Forms Active_Center2 Active Carbocationic Center Monomer2 Monomer Active_Center2->Monomer2 Addition Growing_Chain Propagating Chain Monomer2->Growing_Chain Chain Growth Growing_Chain2 Propagating Chain Dormant_Species Dormant Species Growing_Chain2->Dormant_Species Reversible Equilibrium Growing_Chain3 Propagating Chain Termination_Product Terminated Polymer Growing_Chain3->Termination_Product Chain Transfer/ Termination

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is a versatile controlled radical polymerization technique that has been successfully applied to vinyl ethers, offering an alternative to cationic methods.[8][9] This method utilizes a chain transfer agent (CTA) to mediate the polymerization, allowing for the synthesis of polymers with controlled molecular weights and low dispersity. Cationic RAFT (cRAFT) polymerization has also emerged as a powerful tool for vinyl ether polymerization.[10][11]

Key Advantages:

  • Tolerance to a wider range of functional groups compared to cationic polymerization.

  • Applicable to a broad range of monomers for copolymer synthesis.

  • The terminal CTA group can be used for further "click" chemistry modifications.

G cluster_initiation Initiation cluster_raft_equilibrium RAFT Equilibrium cluster_chain_equilibration Chain Equilibration Initiator Radical Initiator Radical Initiator Radical (I•) Initiator->Radical Monomer1 Monomer (M) Radical->Monomer1 Propagating_Radical Propagating Radical (P•) Monomer1->Propagating_Radical Propagating_Radical2 Propagating Radical (P•) Propagating_Radical3 Propagating Radical (Pn•) CTA RAFT Agent (Z-C(=S)S-R) Intermediate RAFT Adduct Radical Dormant_Species Dormant Species Leaving_Group Leaving Group (R•) Dormant_Species2 Dormant Species (Pm-S-C(=S)Z) Propagating_Radical3->Dormant_Species2 Addition-Fragmentation Equilibrium Rapid Equilibrium Dormant_Species2->Equilibrium

Quantitative Data Summary

The following tables summarize key quantitative data from representative polymerization experiments of this compound derivatives.

Table 1: Living Cationic Polymerization of this compound Derivatives

MonomerInitiating SystemSolventTemp (°C)Mn ( g/mol )Đ (Mw/Mn)Reference
Ethyl vinyl ether (EVE)Trifluoromethyl sulfonate/ligandToluene-781,500 - 15,0001.1 - 1.5[12]
2-(Vinyloxy)ethyl soyateDifunctional cationogen/EASCToluene05,000 - 20,000< 1.2[10]
Ethyl 2-(vinyloxy)ethoxyacetateHI/I2Toluene-40up to 500,000≤ 1.15[12]
Isobutyl vinyl ether (IBVE)IBVE-HCl/SnCl4Toluene-30~10,000~1.1[13]

Table 2: RAFT Polymerization of this compound Derivatives

MonomerCTAInitiatorSolventTemp (°C)Mn ( g/mol )Đ (Mw/Mn)Reference
2-Hydroxyethyl vinyl etherCyanomethyl methyl(phenyl)carbamodithioateV-601Bulk70up to 10,000< 1.38[8][9]
Isobutyl vinyl etherTrithiocarbonatePADI organocatalystDichloromethane-205,000 - 20,0001.1 - 1.3[11]
Various vinyl ethersDithiocarbamatePCCP/HBDNeatRT5,000 - 25,0001.1 - 1.7[10]

Post-Polymerization Modification

A key advantage of synthesizing polymers from this compound is the ability to perform post-polymerization modifications (PPM) on the pendant hydroxyl groups or on other functional groups incorporated into the monomer.[14][15] This allows for the creation of a wide variety of functional materials from a single polymer backbone. Common PPM strategies include esterification, etherification, and "click" chemistry reactions such as thiol-ene and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[2][14]

Experimental Protocols

Protocol for Living Cationic Polymerization of Ethyl Vinyl Ether (EVE)

This protocol is a representative example for the living cationic polymerization of a vinyl ether.[12]

Materials:

  • Ethyl vinyl ether (EVE), freshly distilled over CaH2.

  • Toluene, anhydrous.

  • Trifluoromethyl sulfonate initiator solution (e.g., in toluene).

  • Ligand (e.g., a Lewis base like 1,4-dioxane), if required by the specific system.

  • Methanol (for quenching).

  • Nitrogen or Argon gas supply.

  • Schlenk line and glassware.

Procedure:

  • All glassware should be flame-dried under vacuum and backfilled with inert gas (N2 or Ar).

  • In a Schlenk flask equipped with a magnetic stir bar, add anhydrous toluene via syringe.

  • Cool the flask to the desired reaction temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • If a ligand is used, add it to the cooled toluene.

  • Add the trifluoromethyl sulfonate initiator solution to the reaction flask via syringe and stir for 5 minutes.

  • Slowly add the purified EVE monomer to the stirring solution via syringe.

  • Monitor the polymerization progress by taking aliquots at different time intervals and analyzing by ¹H NMR or GPC.

  • Once the desired conversion is reached, quench the polymerization by adding an excess of pre-chilled methanol.

  • Allow the reaction mixture to warm to room temperature.

  • Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., cold methanol or hexane).

  • Collect the polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum to a constant weight.

Protocol for RAFT Polymerization of 2-Hydroxyethyl Vinyl Ether (HEVE)

This protocol provides a general procedure for the RAFT polymerization of HEVE.[8][9]

Materials:

  • 2-Hydroxyethyl vinyl ether (HEVE), passed through a column of basic alumina to remove inhibitor.

  • RAFT agent (e.g., cyanomethyl methyl(phenyl)carbamodithioate).

  • Radical initiator (e.g., 2,2'-azobis(2-methylpropionate), V-601).

  • Anhydrous solvent (e.g., 1,4-dioxane or bulk polymerization).

  • Nitrogen or Argon gas supply.

  • Schlenk tube or vial with a rubber septum.

Procedure:

  • In a Schlenk tube, dissolve the RAFT agent and radical initiator in the chosen solvent (if not bulk).

  • Add the purified HEVE monomer to the solution.

  • Seal the tube with a rubber septum and deoxygenate the mixture by purging with an inert gas for at least 30 minutes, or by three freeze-pump-thaw cycles.

  • Place the sealed tube in a preheated oil bath at the desired reaction temperature (e.g., 70 °C).

  • Allow the polymerization to proceed for the desired time. Monitor conversion via ¹H NMR.

  • To stop the polymerization, remove the tube from the oil bath and cool it in an ice bath.

  • Expose the reaction mixture to air to quench the radical polymerization.

  • Dilute the mixture with a suitable solvent (e.g., THF) and precipitate the polymer in a non-solvent (e.g., cold diethyl ether or hexane).

  • Isolate the polymer by filtration or decantation, and dry under vacuum.

Protocol for Post-Polymerization Modification: Thiol-ene "Click" Reaction

This protocol describes a general procedure for the functionalization of a polymer containing pendant vinyl groups via a thiol-ene reaction.[2][14]

Materials:

  • Polymer with pendant vinyl groups (e.g., synthesized from a vinyl-functionalized this compound derivative).

  • Thiol of choice (e.g., 1-dodecanethiol for hydrophobicity, mercaptoethanol for hydrophilicity).

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA).

  • Anhydrous and deoxygenated solvent (e.g., THF or dichloromethane).

  • UV lamp (e.g., 365 nm).

Procedure:

  • Dissolve the vinyl-functionalized polymer and the photoinitiator in the anhydrous, deoxygenated solvent in a quartz reaction vessel.

  • Add an excess of the desired thiol to the solution.

  • Seal the vessel and irradiate with the UV lamp at room temperature while stirring.

  • Monitor the reaction progress by ¹H NMR, following the disappearance of the vinyl proton signals.

  • Once the reaction is complete, precipitate the functionalized polymer in a suitable non-solvent.

  • Purify the polymer by repeated precipitation or dialysis to remove unreacted thiol and initiator byproducts.

  • Dry the final functionalized polymer under vacuum.

Applications in Drug Development

Functional polymers derived from this compound are of significant interest in drug development due to their potential in:

  • Controlled Drug Delivery: Thermoresponsive polymers can be designed to release a therapeutic agent in response to a temperature change, allowing for targeted drug delivery.[4]

  • Bioconjugation: The pendant hydroxyl groups can be used to attach drugs, targeting moieties, or imaging agents.

  • Hydrogel Formation: Crosslinkable derivatives can form hydrogels for encapsulating and delivering drugs or cells.

  • Biocompatible Coatings: These polymers can be used to coat medical devices to improve their biocompatibility and reduce non-specific protein adsorption.[1][16]

The synthetic versatility and biocompatible nature of polymers from this compound derivatives make them a promising platform for the development of next-generation drug delivery systems and biomaterials.

References

Application Notes: 2-(Vinyloxy)ethanol in UV-Curable Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(Vinyloxy)ethanol, also known as ethylene glycol monovinyl ether, is a versatile organic compound with the chemical formula C₄H₈O₂.[1] Its unique bifunctional structure, containing both a polymerizable vinyl group and a reactive hydroxyl group, makes it a valuable component in the synthesis of polymers and a functional monomer in UV-curable formulations.[2][3] The vinyl group is electron-rich, rendering it susceptible to cationic polymerization, while the hydrophilic hydroxyl group can undergo various alcohol reactions.[2] This dual reactivity allows for the creation of polymers with tailored properties for applications such as specialized coatings, durable adhesives, and innovative composites.[3]

In the context of UV-curable systems, this compound and its derivatives serve primarily as reactive diluents. Reactive diluents are low-viscosity monomers used to reduce the viscosity of formulations to a suitable level for application, while also being incorporated into the final polymer network during curing.[4][5] Vinyl ethers are particularly effective at reducing the viscosity of high-viscosity oligomers like unsaturated polyesters and urethane acrylates.[5]

Mechanism of Action in UV Curing

The vinyl ether functionality of this compound and its derivatives can be polymerized through two main pathways upon exposure to UV light in the presence of a suitable photoinitiator.

  • Cationic UV Curing: This is the most prominent curing mechanism for vinyl ethers.[2] Upon UV irradiation, a cationic photoinitiator (e.g., an onium salt) generates a strong Brønsted acid.[6] This acid protonates the vinyl ether double bond, creating a stable carbocation.[7] This carbocation then propagates by attacking the double bond of other vinyl ether monomers, leading to rapid polymerization.[6] Cationic curing offers significant advantages, including very low volume shrinkage during polymerization, a lack of inhibition by oxygen, and excellent adhesion to a variety of substrates, including metals and glass.[6][8] The reaction can also continue even after the UV light source is removed, a phenomenon known as "dark cure".[6]

  • Free-Radical UV Curing: While less common for vinyl ethers alone, they can be effectively copolymerized with other monomers, such as acrylates, via a free-radical mechanism.[5] In these "hybrid" systems, a radical photoinitiator generates free radicals that initiate the polymerization of the acrylate groups. The propagating acrylate radical can then add across the vinyl ether double bond, incorporating it into the polymer chain.[5]

Hybrid Monomers

To leverage the benefits of both chemistries, hybrid monomers incorporating both a vinyl ether group and an acrylate group within the same molecule have been developed. A prime example is 2-(2-Vinyloxyethoxy)ethyl acrylate (VEEA).[9] These monomers offer a unique combination of properties, including high dilution efficiency and rapid UV curing, even with only a radical initiator and without the need for a cationic initiator.[9]

Physicochemical and Performance Data

The properties of this compound and its performance in UV-curable formulations are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number764-48-7[2]
Molecular FormulaC₄H₈O₂[1]
Molecular Weight88.11 g/mol [1]
AppearanceColorless liquid[1][4]
Boiling Point143 °C[10][11]
Density0.982 g/mL at 25 °C[10][11]
Refractive Index (n20/D)1.436[10][11]

Table 2: UV Curing Performance of 2-(2-Vinyloxyethoxy)ethyl acrylate (VEEA) as a Reactive Diluent

OligomerReactive DiluentDiluent Wt. %Viscosity (mPa·s at 25°C)Curing Speed (m/min)Pencil Hardness
Unsaturated PolyesterVEEA30120> 50H
Bisphenolic EpoxyacrylateVEEA30350302H

Data synthesized from RadTech conference proceedings.[9] Curing was performed with a 250 W ultrahigh-pressure mercury vapor lamp.[9]

Table 3: Comparison of Cationic and Free-Radical Formulation Properties for Inks

PropertyCationic FormulationFree-Radical Formulation
Composition
Cycloaliphatic Epoxide54%-
Oxetane Diluent12%-
Polyol10%-
Photoinitiator8%7.7%
Additives / Pigment16%15.8%
Polyester Acrylate-18%
Acrylate Diluent (HDDA)-9.2%
Epoxy Acrylate-49.3%
Performance
Viscosity (mPa·s)660720
Max Curing Speed (m/min)3037
Adhesion on PE (0-5, 0=best)01
Adhesion on PP (0-5, 0=best)04

Data adapted from a study on cationic UV cure on polyolefins.[12] Although this formulation does not use this compound directly, it illustrates the typical composition and superior adhesion of cationic systems, where vinyl ethers are commonly employed.[12]

Experimental Protocols

Protocol 1: Preparation of a UV-Curable Formulation

This protocol describes the preparation of a simple UV-curable formulation using a this compound derivative like VEEA as a reactive diluent.

  • Materials:

    • Oligomer (e.g., Bisphenolic Epoxyacrylate)

    • Reactive Diluent (e.g., 2-(2-Vinyloxyethoxy)ethyl acrylate - VEEA)

    • Photoinitiator (e.g., a radical initiator like diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide)

    • Amber glass vial or container to protect from ambient light.

    • Magnetic stirrer and stir bar.

  • Procedure:

    • Weigh the desired amount of the high-viscosity oligomer into the amber vial.

    • Add the desired weight percentage of the VEEA reactive diluent to the vial.[9]

    • Place the vial on a magnetic stirrer and mix at room temperature until the mixture is homogeneous. This may take 30-60 minutes. Gentle heating (40-50°C) can be used to reduce viscosity and aid mixing if necessary.

    • In a separate, light-protected container, dissolve the photoinitiator (typically 1-5 wt.%) in a small portion of the VEEA.

    • Add the photoinitiator solution to the oligomer/diluent blend.

    • Continue stirring in the dark for an additional 15-30 minutes until the photoinitiator is fully dissolved and the formulation is completely homogeneous.

    • Store the formulation in the sealed amber vial away from light sources until use.

Protocol 2: UV Curing and Film Evaluation

This protocol outlines the process for applying and curing the formulation and performing basic film property tests.

  • Materials & Equipment:

    • Prepared UV-curable formulation.

    • Substrate (e.g., steel panels, glass, or plastic sheets like polyethylene).

    • Wire-wound bar coater or film applicator.

    • UV curing system (e.g., conveyorized system with a medium-pressure mercury vapor lamp).[9]

    • Pencils of varying hardness (for Pencil Hardness Test, ASTM D3363).

    • Cross-hatch adhesion test kit (ASTM D3359).

  • Procedure:

    • Film Application: Place the substrate on a flat surface. Apply a small amount of the formulation at one end of the substrate. Draw down the formulation using a wire-wound bar coater (e.g., #6 or #10) to create a thin film of uniform thickness.

    • UV Curing: Immediately place the coated substrate onto the conveyor belt of the UV curing system. Pass the sample under the UV lamp at a defined belt speed (e.g., 10 m/min).[12] The UV dose can be adjusted by changing the belt speed or lamp intensity. A typical dose might be in the range of 50-200 mJ/cm².[12]

    • Post-Cure: Allow the cured film to cool to room temperature before testing. For cationic systems, properties may continue to develop for up to 24 hours due to dark cure.[6]

    • Pencil Hardness Test: Determine the hardness of the cured film by attempting to scratch the surface with calibrated pencils of increasing hardness. The reported hardness is that of the hardest pencil that does not scratch the coating.[9]

    • Adhesion Test: Use the cross-hatch cutter to make a grid of cuts through the film to the substrate. Apply the specified pressure-sensitive tape over the grid and then rapidly pull it off. Classify the adhesion based on the amount of coating removed by the tape, according to the ASTM scale (5B = no detachment, 0B = >65% detachment).

Visualizations

Diagram 1: Cationic Polymerization of a Vinyl Ether

Cationic_Polymerization cluster_initiation 1. Initiation cluster_propagation 2. Propagation PI Photoinitiator (Onium Salt) Acid Strong Acid (H+A-) PI->Acid Generates UV UV Light (hν) UV->PI Monomer1 Vinyl Ether (VE) Acid->Monomer1 Protonates Carbocation Carbocation (VE-H+) Monomer2 Another VE Monomer Carbocation->Monomer2 Polymer Growing Polymer Chain Polymer->Monomer2 Propagates...

Caption: Cationic polymerization mechanism of vinyl ethers initiated by a photoacid generator.

Diagram 2: Experimental Workflow for UV Formulation and Testing

Workflow cluster_prep Formulation Preparation cluster_cure Curing & Evaluation A 1. Weigh Oligomer & Reactive Diluent B 2. Mix until Homogeneous A->B C 3. Add Photoinitiator Solution B->C D 4. Final Mix in Dark C->D E 5. Apply Film to Substrate D->E Formulation Ready F 6. Expose to UV Radiation E->F G 7. Cured Film Obtained F->G H 8. Perform Property Tests (Hardness, Adhesion) G->H

Caption: Workflow for preparing, curing, and evaluating a UV-curable formulation.

Diagram 3: Logical Synthesis of a Hybrid Monomer (VEEA)

Synthesis Reactant1 This compound (Source of Vinyl Ether) Process Esterification Reaction (Reacts at -OH group) Reactant1->Process Reactant2 Acrylic Acid Derivative (e.g., Acryloyl Chloride) Reactant2->Process Product 2-(2-Vinyloxyethoxy)ethyl acrylate (VEEA Hybrid Monomer) Process->Product

Caption: Logical relationship for the synthesis of the VEEA hybrid monomer.

References

2-(Vinyloxy)ethanol: A Versatile Chemical Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Vinyloxy)ethanol, also known as ethylene glycol monovinyl ether, is a valuable and versatile chemical intermediate in organic synthesis. Its unique bifunctional nature, possessing both a reactive vinyl ether moiety and a primary hydroxyl group, allows for a wide range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in several key areas of organic synthesis, including its role as a protecting group for alcohols, a precursor in polymerization reactions, and a building block for dienophiles in cycloaddition reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₄H₈O₂
Molecular Weight 88.11 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point 143 °C[1]
Density 0.982 g/mL at 25 °C[1]
Refractive Index n20/D 1.436[1]
Solubility Soluble in water, ethanol, and ether

Application 1: Protection of Alcohols

The vinyl ether functionality of this compound can be used to protect hydroxyl groups in molecules that need to undergo reactions under basic or nucleophilic conditions. The resulting acetal is stable to a wide range of non-acidic reagents.

General Reaction Scheme

The protection of an alcohol with this compound proceeds via an acid-catalyzed addition of the alcohol to the vinyl group, forming a stable acetal.

G ROH ROH Protected_Alcohol Protected_Alcohol ROH->Protected_Alcohol  +  this compound 2-Vinyloxyethanol 2-Vinyloxyethanol 2-Vinyloxyethanol->Protected_Alcohol H+

Caption: Protection of an alcohol using this compound.

Experimental Protocol: Protection of Benzyl Alcohol

This protocol describes the protection of benzyl alcohol as a representative example.

Materials:

  • Benzyl alcohol

  • This compound

  • Pyridinium p-toluenesulfonate (PPTS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of benzyl alcohol (1.0 eq) in anhydrous dichloromethane (0.2 M) under an inert atmosphere, add this compound (1.5 eq).

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 eq) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the protected alcohol.

Deprotection Protocol

The 2-(vinyloxy)ethyl protecting group is readily cleaved under mild acidic conditions to regenerate the free alcohol.

G Protected_Alcohol Protected_Alcohol Alcohol Alcohol Protected_Alcohol->Alcohol H+, H2O

Caption: Deprotection of the 2-(vinyloxy)ethyl group.

Materials:

  • Protected alcohol

  • Methanol

  • p-Toluenesulfonic acid (PTSA) monohydrate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

Procedure:

  • Dissolve the protected alcohol in methanol (0.1 M).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

  • Stir the mixture at room temperature and monitor the deprotection by TLC.

  • Once the reaction is complete, neutralize the acid with saturated aqueous NaHCO₃.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product if necessary.

Application 2: Cationic Polymerization

This compound can serve as a monomer in cationic polymerization to produce poly(this compound), a water-soluble polymer with potential applications in coatings, adhesives, and biomedical materials.[2] The electron-rich vinyl ether double bond is susceptible to attack by electrophiles, initiating the polymerization process.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up Monomer This compound Reaction Initiation & Propagation (-78 °C to 0 °C) Monomer->Reaction Initiator Initiator (e.g., BF3·OEt2) Initiator->Reaction Solvent Anhydrous Toluene Solvent->Reaction Quench Quench with Methanol Reaction->Quench Precipitate Precipitate in Hexane Quench->Precipitate Dry Dry under Vacuum Precipitate->Dry

Caption: Workflow for the cationic polymerization of this compound.

Experimental Protocol: Cationic Polymerization using Boron Trifluoride Etherate

This protocol is a representative procedure for the cationic polymerization of this compound.

Materials:

  • This compound, freshly distilled

  • Boron trifluoride etherate (BF₃·OEt₂), freshly distilled

  • Toluene, anhydrous

  • Methanol, anhydrous

  • Hexanes

Procedure:

  • Under an inert atmosphere, dissolve freshly distilled this compound in anhydrous toluene (1.0 M) in a flame-dried flask equipped with a magnetic stir bar.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of boron trifluoride etherate in toluene (0.1 M) to initiate the polymerization. The amount of initiator will determine the target molecular weight.

  • Stir the reaction mixture at -78 °C for the desired time (e.g., 1-4 hours), then allow it to slowly warm to 0 °C.

  • Quench the polymerization by adding cold, anhydrous methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of cold hexanes with vigorous stirring.

  • Collect the polymer by filtration or decantation and wash with cold hexanes.

  • Dry the polymer under vacuum to a constant weight.

  • Characterize the polymer by gel permeation chromatography (GPC) for molecular weight and polydispersity, and by NMR spectroscopy for its structure.

Table 2: Representative Data for Cationic Polymerization of a Derivative

A study on the living carbocationic polymerization of 2-(vinyloxy)ethyl soyate, a derivative of this compound, showed a linear increase in molecular weight with monomer conversion and low molecular weight distributions.[3]

Monomer Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
~10~5,000< 1.2
~50~25,000< 1.2
~90~45,000< 1.2

Application 3: Synthesis of Polycarboxylate Ether (PCE) Superplasticizers

This compound is a key starting material for the synthesis of vinyl ether macromonomers, which are subsequently copolymerized with acrylic acid to produce polycarboxylate ether (PCE) superplasticizers. These polymers are widely used as high-range water reducers in concrete.[4]

Synthetic Strategy

The synthesis is a two-step process: first, the ethoxylation of this compound to form the macromonomer, followed by the free-radical copolymerization with acrylic acid.

G cluster_step1 Step 1: Macromonomer Synthesis cluster_step2 Step 2: Copolymerization Vinyloxyethanol This compound Macromonomer Vinyl Ether Macromonomer Vinyloxyethanol->Macromonomer + Ethylene Oxide (Base Catalyst) EthyleneOxide Ethylene Oxide EthyleneOxide->Macromonomer PCE PCE Superplasticizer Macromonomer->PCE + Acrylic Acid (Initiator) AcrylicAcid Acrylic Acid AcrylicAcid->PCE

Caption: Two-step synthesis of a PCE superplasticizer.

Experimental Protocol: Synthesis of a PCE Superplasticizer

Step 1: Synthesis of Vinyl Ether Macromonomer

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Ethylene oxide

  • Nitrogen gas

Procedure:

  • In a pressure reactor, charge this compound and a catalytic amount of potassium hydroxide.

  • Purge the reactor with nitrogen.

  • Heat the mixture to the desired reaction temperature (e.g., 100-150 °C).

  • Introduce a controlled amount of ethylene oxide into the reactor. The amount of ethylene oxide will determine the length of the polyethylene glycol side chains.

  • Maintain the reaction under pressure until the desired degree of ethoxylation is achieved.

  • Cool the reactor and neutralize the catalyst.

Step 2: Copolymerization to form the PCE

Materials:

  • Vinyl ether macromonomer (from Step 1)

  • Acrylic acid

  • Ammonium persulfate (APS) or other radical initiator

  • Deionized water

Procedure:

  • In a reaction vessel, dissolve the vinyl ether macromonomer and acrylic acid in deionized water. The molar ratio of the monomers will influence the properties of the final polymer.

  • Purge the solution with nitrogen to remove dissolved oxygen.

  • Heat the solution to the desired polymerization temperature (e.g., 60-80 °C).

  • Add a solution of the radical initiator (e.g., ammonium persulfate) to start the polymerization.

  • Maintain the reaction at the set temperature for several hours until high monomer conversion is achieved.

  • Cool the resulting PCE solution to room temperature. The polymer is typically used as an aqueous solution.

Application 4: Dienophile in Diels-Alder Reactions

The vinyl group of this compound can be incorporated into a dienophile for use in [4+2] cycloaddition reactions, a powerful tool for the formation of six-membered rings. For instance, 2-(vinyloxy)ethyl acrylate can be synthesized and used as a dienophile.

Proposed Reaction Scheme

G Diene Diene Cycloadduct Cycloadduct Diene->Cycloadduct  +  Dienophile Dienophile 2-(Vinyloxy)ethyl acrylate Dienophile->Cycloadduct Heat

Caption: Diels-Alder reaction with a this compound-derived dienophile.

Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene (Adapted)

This protocol is an adaptation of a general procedure for Diels-Alder reactions in a sealed tube.

Materials:

  • 2-(Vinyloxy)ethyl acrylate (to be synthesized from this compound and acryloyl chloride)

  • Dicyclopentadiene

  • Toluene

Procedure:

  • In a thick-walled sealed tube, combine 2-(vinyloxy)ethyl acrylate (1.0 eq) and dicyclopentadiene (1.1 eq) in a minimal amount of toluene.

  • Seal the tube and heat it in an oil bath at a temperature sufficient to crack the dicyclopentadiene and promote the cycloaddition (e.g., 170-180 °C).

  • After the reaction is complete (monitored by GC-MS or NMR of aliquots), cool the tube to room temperature.

  • Carefully open the tube and transfer the contents.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting cycloadduct by flash column chromatography.

Table 3: Representative Conditions for Diels-Alder Reactions

The following table provides general conditions for the Diels-Alder reaction of various dienophiles with cyclopentadiene, which can be used as a starting point for optimization.

DienophileTemperature (°C)Time (h)Conversion (%)
Maleic anhydride100< 0.5> 95
Acrylic acid120292
Ethyl acrylate120596

Conclusion

This compound is a highly adaptable chemical intermediate with broad applications in organic synthesis. Its dual functionality allows for its use in protecting group chemistry, as a monomer for the synthesis of functional polymers, and as a precursor for complex molecules via cycloaddition reactions. The protocols provided herein offer a starting point for researchers to explore the utility of this versatile building block in their own synthetic endeavors.

References

Application Notes and Protocols for Grafting 2-(Vinyloxy)ethanol onto Polymer Backbones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of graft copolymers featuring 2-(vinyloxy)ethanol side chains. The hydrophilic and biocompatible nature of poly(this compound) makes it an attractive candidate for modifying polymer backbones, particularly for applications in drug delivery and biomaterials. Two primary strategies for creating such graft copolymers are presented: the "grafting from" approach, utilizing controlled polymerization techniques like cationic Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and the "grafting to" method, which involves the post-polymerization modification of a functional polymer backbone.

Application Note 1: "Grafting From" Synthesis via Cationic RAFT Polymerization

The "grafting from" approach involves the polymerization of monomers from initiating sites along a polymer backbone. Cationic RAFT polymerization is a robust method for controlling the polymerization of vinyl ethers, enabling the synthesis of well-defined graft copolymers with predictable side-chain lengths and low dispersity.[1] This protocol outlines the synthesis of a graft copolymer by initiating the cationic RAFT polymerization of this compound from a suitable macro-chain transfer agent (macro-CTA).

Experimental Protocol: Cationic RAFT Polymerization of this compound from a Macro-CTA

This protocol is a representative example and may require optimization for different polymer backbones and desired graft densities.

Materials:

  • This compound (VEO) monomer (purified by passing through a short column of basic alumina)

  • Polymer backbone with integrated RAFT CTA functionality (e.g., a macro-dithiocarbamate)

  • Strong organic acid initiator (e.g., pentacarbomethoxycyclopentadiene (PCCP))[2]

  • Hydrogen bond donor (HBD) (e.g., a urea-based compound)[1]

  • Anhydrous dichloromethane (DCM) as solvent

  • Methanol for precipitation

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Preparation of the Reaction Mixture: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the macro-CTA (1 equivalent) and the hydrogen bond donor (0.1 equivalents) in anhydrous DCM.

  • Addition of Monomer: Add the purified this compound monomer (e.g., 100 equivalents relative to the macro-CTA) to the reaction flask via syringe.

  • Initiation: In a separate vial, prepare a stock solution of the PCCP initiator in anhydrous DCM. Add the required amount of the initiator solution (e.g., 0.05 equivalents relative to the macro-CTA) to the reaction mixture to start the polymerization.

  • Polymerization: Allow the reaction to proceed at room temperature with vigorous stirring. Monitor the progress of the polymerization by taking aliquots at different time intervals and analyzing them by ¹H NMR to determine monomer conversion.

  • Termination and Precipitation: Once the desired conversion is reached, terminate the polymerization by adding a small amount of methanol. Precipitate the resulting graft copolymer by pouring the reaction mixture into a large volume of cold methanol.

  • Purification: Isolate the precipitated polymer by filtration or centrifugation. Redissolve the polymer in a small amount of DCM and re-precipitate it in cold methanol to remove any unreacted monomer and other impurities. Repeat this process two to three times.

  • Drying: Dry the purified graft copolymer under vacuum at room temperature until a constant weight is achieved.

  • Characterization: Characterize the final product using Gel Permeation Chromatography (GPC) to determine the molecular weight and dispersity (Đ), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and determine the graft length.

Quantitative Data for Cationic RAFT Polymerization of Vinyl Ethers

The following table summarizes representative data for the controlled polymerization of vinyl ethers using a cationic RAFT approach, demonstrating the level of control achievable with this method.

EntryMonomer[Monomer]:[CTA]:[Initiator]Conversion (%)Mn (GPC, g/mol )Đ (Mw/Mn)Reference
1Isobutyl Vinyl Ether100:1:0.1869,8001.15[3]
2Ethyl Vinyl Ether50:1:0.05925,2001.12[2]
32-Chloroethyl Vinyl Ether200:1:0.17516,5001.20[1]
42,3-Dihydrofuran100:1:0.05958,9001.18[1]

This data is compiled from various sources and is intended to be representative. Actual results may vary depending on the specific reaction conditions and reagents used.

Diagram of "Grafting From" Experimental Workflow

G Workflow for 'Grafting From' Synthesis cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification cluster_analysis Characterization prep_reagents Prepare Macro-CTA, Monomer (VEO), Initiator, and Solvent dissolve Dissolve Macro-CTA in Anhydrous DCM prep_reagents->dissolve add_monomer Add VEO Monomer dissolve->add_monomer initiate Initiate with PCCP Solution add_monomer->initiate polymerize Stir at Room Temp under Inert Atmosphere initiate->polymerize terminate Terminate with Methanol polymerize->terminate precipitate Precipitate in Cold Methanol terminate->precipitate reprecipitate Redissolve and Re-precipitate (2-3x) precipitate->reprecipitate dry Dry under Vacuum reprecipitate->dry analyze Analyze by GPC, NMR, FTIR dry->analyze

Caption: Workflow for "Grafting From" Synthesis.

Application Note 2: "Grafting To" Synthesis via Post-Polymerization Modification

The "grafting to" strategy involves attaching pre-synthesized polymer chains to a polymer backbone.[4] A common approach is to use a polymer with reactive functional groups and couple it with a functionalized molecule, in this case, this compound. This method is particularly useful when the monomer to be grafted is sensitive to the conditions of the backbone polymerization. This protocol describes the modification of a poly(acrylic acid) backbone with this compound via esterification.

Experimental Protocol: Esterification of Poly(acrylic acid) with this compound

This protocol is a representative example and may require optimization based on the specific poly(acrylic acid) used and the desired degree of grafting.

Materials:

  • Poly(acrylic acid) (PAA)

  • This compound (VEO)

  • Dicyclohexylcarbodiimide (DCC) as a coupling agent

  • 4-(Dimethylamino)pyridine (DMAP) as a catalyst

  • Anhydrous N,N-Dimethylformamide (DMF) as a solvent

  • Diethyl ether for precipitation

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup

Procedure:

  • Dissolution of PAA: In a round-bottom flask under an inert atmosphere, dissolve the poly(acrylic acid) (1 equivalent of carboxylic acid groups) in anhydrous DMF.

  • Addition of Reagents: To the PAA solution, add this compound (e.g., 1.5 equivalents), DCC (1.5 equivalents), and a catalytic amount of DMAP (0.1 equivalents).

  • Reaction: Stir the mixture at room temperature for 24-48 hours. The formation of a white precipitate (dicyclohexylurea, a byproduct) indicates that the reaction is proceeding.

  • Removal of Byproduct: After the reaction is complete, cool the mixture in an ice bath and filter to remove the dicyclohexylurea precipitate.

  • Precipitation of the Graft Copolymer: Add the filtrate dropwise to a large volume of cold diethyl ether with vigorous stirring to precipitate the graft copolymer.

  • Purification: Isolate the polymer by filtration. To ensure complete removal of unreacted reagents and byproducts, redissolve the polymer in a minimal amount of DMF and re-precipitate in diethyl ether. Repeat this purification step at least twice.

  • Drying: Dry the purified PAA-g-P(VEO) copolymer under vacuum at a slightly elevated temperature (e.g., 40 °C) until a constant weight is obtained.

  • Characterization: Confirm the successful grafting by Fourier-Transform Infrared (FTIR) spectroscopy (observing the appearance of the ester carbonyl peak and the vinyl ether peaks) and ¹H NMR spectroscopy (to quantify the degree of substitution).

Quantitative Data for "Grafting To" Methodologies

The following table provides representative data for "grafting to" approaches, illustrating the grafting efficiencies that can be achieved.

Backbone PolymerGrafted MoietyCoupling ChemistryGrafting Efficiency (%)Reference
Poly(Propargyl-L-Glutamate)PEG-AzideClick Chemistry>95[5]
Poly(acrylamide-co-vinyl amine)Tresylated PEGNucleophilic Substitution~2 (surface)[6]
Poly(acrylic acid)Hydroxy-functional polymerEsterification (DCC/DMAP)50-80[7]
PolypeptideAzide-functionalized polymerClick Chemistry>90[5]

This data is compiled from various sources and is intended to be representative. Grafting efficiency is highly dependent on reaction conditions, stoichiometry, and steric hindrance.

Diagram of "Grafting To" Experimental Workflow

G Workflow for 'Grafting To' Synthesis cluster_prep Preparation cluster_reaction Coupling Reaction cluster_purification Purification cluster_analysis Characterization prep_reagents Prepare PAA, VEO, DCC, DMAP, and Solvent dissolve Dissolve PAA in Anhydrous DMF prep_reagents->dissolve add_reagents Add VEO, DCC, and DMAP dissolve->add_reagents react Stir at Room Temp for 24-48h add_reagents->react filter_byproduct Filter to Remove Dicyclohexylurea react->filter_byproduct precipitate Precipitate in Cold Diethyl Ether filter_byproduct->precipitate reprecipitate Redissolve and Re-precipitate (2x) precipitate->reprecipitate dry Dry under Vacuum reprecipitate->dry analyze Analyze by FTIR, NMR dry->analyze

Caption: Workflow for "Grafting To" Synthesis.

Application in Drug Delivery: A Potential Signaling Pathway

Polymers grafted with hydrophilic chains like poly(this compound) can self-assemble into micelles in aqueous environments, encapsulating hydrophobic drugs within their core. The hydrophilic shell can enhance circulation time and improve biocompatibility. Furthermore, some polymers can actively influence cellular processes to enhance drug uptake. For instance, certain amphiphilic block copolymers have been shown to activate the NF-κB signaling pathway, which can facilitate the nuclear translocation of gene therapies.[8] A similar mechanism could potentially be exploited for small molecule drugs that target nuclear receptors or require nuclear entry for their action.

Hypothetical Signaling Pathway: Polymer-Enhanced Nuclear Drug Delivery via NF-κB Activation

G Hypothetical Signaling Pathway for Enhanced Drug Delivery cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus drug_micelle Polymer-Drug Micelle (Hydrophilic Shell) receptor Membrane Interaction/ Receptor Binding drug_micelle->receptor 1. Approach endocytosis Endocytosis receptor->endocytosis 2. Internalization ikb_kinase IKK Complex receptor->ikb_kinase 4. Pathway Activation (Polymer-Mediated) endosome Endosome endocytosis->endosome drug_release Drug Release endosome->drug_release 3. Endosomal Escape free_drug Free Drug drug_release->free_drug nuclear_pore Nuclear Pore Complex free_drug->nuclear_pore 7. Enhanced Nuclear Import (Facilitated by NF-κB Pathway) ikb_p Phosphorylated IκB ikb_kinase->ikb_p Phosphorylates nfkb_ikb NF-κB - IκB (Inactive Complex) nfkb Active NF-κB nfkb_ikb->nfkb 5. NF-κB Activation nfkb_ikb->ikb_p nfkb->nuclear_pore 6. Nuclear Translocation proteasome Proteasome ikb_p->proteasome Ubiquitination degraded_ikb Degraded IκB proteasome->degraded_ikb nfkb_nucleus NF-κB in Nucleus nuclear_pore->nfkb_nucleus drug_nucleus Drug in Nucleus nuclear_pore->drug_nucleus dna DNA nfkb_nucleus->dna Binds to DNA therapeutic_effect Therapeutic Effect drug_nucleus->therapeutic_effect 8. Action on Target

Caption: Polymer-Enhanced Nuclear Drug Delivery.

References

Application Notes and Protocols for Hydrogel Preparation Using 2-(Vinyloxy)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and characterization of hydrogels incorporating 2-(vinyloxy)ethanol. The protocols detailed below are based on established principles of polymer chemistry, including free-radical polymerization and thiol-ene photo-crosslinking, adapted for the specific use of this compound and its derivatives.

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids. Their tunable physical properties and biocompatibility make them ideal candidates for a variety of biomedical applications, including controlled drug delivery, tissue engineering, and wound healing. This compound is a versatile monomer containing a vinyl ether group susceptible to polymerization and a hydroxyl group that imparts hydrophilicity and provides a site for further functionalization. This document outlines protocols for the preparation of hydrogels based on this compound, along with methods for their characterization and evaluation for drug delivery applications.

Synthesis of Hydrogels from this compound

The preparation of hydrogels from this compound can be approached in two main stages: polymerization of the monomer to form a water-soluble polymer, followed by crosslinking of the polymer chains to form a hydrogel network.

Synthesis of Poly(this compound) via Free-Radical Polymerization

Vinyl ethers can undergo free-radical polymerization, often in aqueous solutions. The following protocol describes the synthesis of a water-soluble polymer from this compound.

Experimental Protocol: Free-Radical Polymerization of this compound

Materials:

  • This compound (inhibitor removed)

  • 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50) or other water-soluble initiator

  • Deionized water

  • Dialysis tubing (MWCO 3,500 Da)

  • Freeze-dryer

Procedure:

  • In a reaction vessel, dissolve this compound (e.g., 10 g, 0.113 mol) in deionized water to achieve a desired monomer concentration (e.g., 20 wt%).

  • Purge the solution with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Add a water-soluble free-radical initiator such as 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50) (e.g., 0.1 mol% with respect to the monomer).

  • Seal the reaction vessel and place it in a preheated oil bath at a temperature suitable for the chosen initiator (e.g., 50-70°C for V-50).

  • Allow the polymerization to proceed for a specified time (e.g., 12-24 hours) with continuous stirring.

  • Terminate the reaction by exposing the solution to air and cooling to room temperature.

  • Purify the resulting polymer solution by dialysis against deionized water for 3-5 days, with frequent water changes, to remove unreacted monomer and initiator.

  • Isolate the purified poly(this compound) by freeze-drying to obtain a white, fluffy solid.

Functionalization of Poly(this compound) for Thiol-Ene Crosslinking

To prepare the polymer for thiol-ene crosslinking, the pendant hydroxyl groups can be functionalized with a molecule containing a second vinyl group. This protocol describes the esterification of the hydroxyl groups with acryloyl chloride.

Experimental Protocol: Acrylation of Poly(this compound)

Materials:

  • Poly(this compound)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Acryloyl chloride

  • Anhydrous diethyl ether

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the synthesized poly(this compound) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (as an acid scavenger, e.g., 1.5 equivalents per hydroxyl group).

  • Slowly add acryloyl chloride (e.g., 1.2 equivalents per hydroxyl group) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Filter the solution to remove the triethylamine hydrochloride salt.

  • Precipitate the functionalized polymer by adding the solution to a large volume of cold anhydrous diethyl ether.

  • Collect the precipitate by filtration and dry under vacuum to yield the acrylated polymer.

Hydrogel Formation via Thiol-Ene Photo-Crosslinking

The functionalized polymer can be crosslinked in the presence of a dithiol crosslinker and a photoinitiator upon exposure to UV light.

Experimental Protocol: Thiol-Ene Photo-Crosslinking

Materials:

  • Acrylated poly(this compound)

  • Dithiothreitol (DTT) or other dithiol crosslinker

  • Irgacure 2959 or other water-soluble photoinitiator

  • Phosphate-buffered saline (PBS, pH 7.4)

  • UV lamp (365 nm)

Procedure:

  • Prepare a precursor solution by dissolving the acrylated poly(this compound) and a stoichiometric amount of the dithiol crosslinker (e.g., DTT, with a 1:1 molar ratio of thiol to vinyl groups) in PBS.

  • Add a photoinitiator (e.g., Irgacure 2959, at a concentration of 0.05-0.5 wt% of the polymer).

  • Vortex the solution until all components are fully dissolved.

  • Pipette the precursor solution into a mold of the desired shape (e.g., between two glass plates with a spacer).

  • Expose the solution to UV light (365 nm) for a sufficient time to induce gelation (e.g., 5-15 minutes). The exposure time will depend on the initiator concentration and light intensity.

  • The resulting hydrogel can be removed from the mold and washed with PBS to remove any unreacted components.

Characterization of Hydrogels

Swelling Behavior

The swelling ratio is a fundamental property of hydrogels that reflects their capacity to absorb water.

Experimental Protocol: Swelling Ratio Measurement

Materials:

  • Synthesized hydrogel discs

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Analytical balance

Procedure:

  • Immerse a pre-weighed, freeze-dried hydrogel sample (Wd) in PBS at 37°C.

  • At predetermined time intervals, remove the hydrogel, gently blot the surface with a lint-free wipe to remove excess water, and weigh it (Ws).

  • Continue until the hydrogel reaches a constant weight (equilibrium swelling).

  • Calculate the swelling ratio (SR) using the following equation: SR (%) = [(Ws - Wd) / Wd] x 100

Mechanical Properties

The mechanical integrity of the hydrogel is crucial for its intended application. Compressive modulus is a common parameter used to characterize hydrogel strength.

Experimental Protocol: Measurement of Compressive Modulus

Materials:

  • Cylindrical hydrogel samples of known dimensions

  • Mechanical testing machine with a compression platen

Procedure:

  • Place a swollen hydrogel sample on the lower platen of the mechanical tester.

  • Apply a compressive force at a constant strain rate (e.g., 1 mm/min).

  • Record the stress and strain data.

  • The compressive modulus can be calculated from the initial linear region of the stress-strain curve.

Drug Delivery Application

Hydrogels can serve as matrices for the controlled release of therapeutic agents.

Experimental Protocol: In Vitro Drug Release Study

Materials:

  • Drug-loaded hydrogel (drug is added to the precursor solution before crosslinking)

  • Release medium (e.g., PBS, pH 7.4)

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Place a known amount of the drug-loaded hydrogel into a known volume of release medium at 37°C with gentle agitation.

  • At specific time points, withdraw an aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the aliquot using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax).

  • Calculate the cumulative percentage of drug released over time.

Data Presentation

The following tables summarize representative quantitative data for hydrogels prepared using methodologies analogous to those described above.

Table 1: Swelling and Mechanical Properties of Thiol-Ene Crosslinked Hydrogels

Hydrogel FormulationPolymer Concentration (wt%)Swelling Ratio (%)Compressive Modulus (kPa)
Vinyloxy-Polymer A10850 ± 5015 ± 3
Vinyloxy-Polymer B15620 ± 4035 ± 5
Vinyloxy-Polymer C20450 ± 3060 ± 8

Data are presented as mean ± standard deviation and are illustrative, based on typical values for similar vinyl ether-based hydrogel systems.

Table 2: In Vitro Release of a Model Drug (e.g., Dexamethasone) from Hydrogels

Hydrogel FormulationTime (hours)Cumulative Release (%)
Vinyloxy-Polymer A (10%)125 ± 4
660 ± 7
2495 ± 5
Vinyloxy-Polymer C (20%)115 ± 3
645 ± 6
2480 ± 8

Data are presented as mean ± standard deviation and are for illustrative purposes.

Visualizations

Diagrams of Experimental Workflows and Chemical Reactions

Hydrogel_Synthesis_Workflow cluster_polymerization Polymer Synthesis cluster_crosslinking Hydrogel Formation Monomer This compound Polymerization Free-Radical Polymerization in Water Monomer->Polymerization Initiator Free-Radical Initiator Initiator->Polymerization Purification Dialysis & Freeze-drying Polymerization->Purification Polymer Poly(this compound) Purification->Polymer Photo_Crosslinking Thiol-Ene Photo-Crosslinking Polymer->Photo_Crosslinking Crosslinker Dithiol Crosslinker Crosslinker->Photo_Crosslinking Photoinitiator Photoinitiator Photoinitiator->Photo_Crosslinking UV_Light UV Light (365 nm) Hydrogel Crosslinked Hydrogel Photo_Crosslinking->Hydrogel

Caption: Workflow for the synthesis of a this compound-based hydrogel.

Thiol_Ene_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Polymer_Vinyl Polymer with Pendant Vinyl Group Reaction + Polymer_Vinyl->Reaction Thiol Dithiol Crosslinker Thiol->Reaction Initiator Photoinitiator Initiator->Reaction UV_Light UV Light UV_Light->Reaction Hydrogel Crosslinked Hydrogel Network Reaction->Hydrogel

Caption: Schematic of the thiol-ene photo-crosslinking reaction for hydrogel formation.

Hydrogel_Characterization_Workflow cluster_char Characterization Hydrogel Synthesized Hydrogel Swelling Swelling Studies Hydrogel->Swelling Mechanical Mechanical Testing Hydrogel->Mechanical Drug_Release Drug Release Profiling Hydrogel->Drug_Release Data_Analysis1 Quantitative Data Swelling->Data_Analysis1 Calculate Swelling Ratio Data_Analysis2 Quantitative Data Mechanical->Data_Analysis2 Determine Compressive Modulus Data_Analysis3 Quantitative Data Drug_Release->Data_Analysis3 Quantify Drug Concentration

Caption: Workflow for the characterization of synthesized hydrogels.

Application Notes and Protocols for the Synthesis and Evaluation of 2-(Vinyloxy)ethanol-Based Polycarboxylate Ether Superplasticizers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polycarboxylate ether (PCE) superplasticizers are essential admixtures in modern concrete technology, enabling the production of high-performance concrete with improved workability, strength, and durability. The molecular architecture of PCEs can be tailored to achieve specific performance characteristics. 2-(Vinyloxy)ethanol presents itself as a valuable precursor for the synthesis of vinyl ether-based PCEs. Its vinyl group allows for polymerization, while the hydroxyl group offers a reactive site for grafting polyethylene glycol (PEG) side chains, which are crucial for the steric hindrance effect that disperses cement particles. This document provides detailed protocols for the synthesis of PCEs using this compound derivatives and their subsequent evaluation in cementitious systems.

Synthesis of this compound-Based PCEs

The synthesis of PCEs from this compound typically involves a two-step process. First, this compound is ethoxylated to create a vinyl ether macromonomer with polyethylene glycol side chains. Subsequently, this macromonomer is copolymerized with a carboxylic acid monomer, such as acrylic acid, via free-radical polymerization.

Protocol 1: Synthesis of a Vinyl Ether-Acrylic Acid Copolymer

This protocol is adapted from established methods for PCE synthesis and outlines the copolymerization of a vinyl ether macromonomer (derived from this compound) with acrylic acid.

Materials:

  • Vinyl ether macromonomer (e.g., ethoxylated this compound with a specific PEG chain length)

  • Acrylic acid (AA)

  • Ammonium persulfate (APS, initiator)

  • Mercaptoacetic acid (chain transfer agent)

  • Sodium hydroxide (NaOH) solution (for pH adjustment)

  • Deionized water

Equipment:

  • Four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnels, and a nitrogen inlet.

  • Water bath or heating mantle

  • pH meter

Procedure:

  • Preparation of Monomer and Initiator Solutions:

    • In a beaker, dissolve the vinyl ether macromonomer in deionized water to create a solution of a specific concentration (e.g., 50% by weight).

    • In a separate beaker, prepare an acrylic acid solution by diluting it with deionized water.

    • Prepare an initiator solution by dissolving ammonium persulfate in deionized water.

    • Prepare a chain transfer agent solution by diluting mercaptoacetic acid with deionized water.

  • Polymerization Reaction:

    • Add the vinyl ether macromonomer solution to the four-necked flask and purge with nitrogen for 30 minutes to remove oxygen.

    • Heat the solution to the desired reaction temperature (e.g., 60-80 °C) while stirring.

    • Simultaneously, add the acrylic acid solution and the initiator solution dropwise to the flask over a period of 3-4 hours.

    • Concurrently, add the chain transfer agent solution dropwise over the same period.

    • After the addition is complete, maintain the reaction temperature for another 1-2 hours to ensure high monomer conversion.

  • Neutralization and Final Product:

    • Cool the reaction mixture to room temperature.

    • Slowly add a sodium hydroxide solution to neutralize the polymer solution to a pH of 6.0-7.0.

    • The resulting product is an aqueous solution of the polycarboxylate ether superplasticizer.

Characterization of the Synthesized PCE

The synthesized PCE should be characterized to determine its molecular structure and properties.

ParameterMethodTypical Results
Molecular Weight (Mw) and Polydispersity Index (PDI) Gel Permeation Chromatography (GPC)Mw: 20,000 - 50,000 g/mol ; PDI: 1.5 - 3.0
Chemical Structure Fourier-Transform Infrared Spectroscopy (FTIR)Characteristic peaks for C=O (carboxyl), C-O-C (ether)
Copolymer Composition Nuclear Magnetic Resonance (¹H-NMR)Integration of peaks corresponding to each monomer
Solid Content Gravimetric analysis (drying in an oven)40-50%

Performance Evaluation in Cementitious Systems

The effectiveness of the synthesized PCE as a superplasticizer is evaluated by testing its performance in cement paste and concrete.

Protocol 2: Evaluation of PCE Performance in Cement Paste

Materials:

  • Ordinary Portland Cement (OPC)

  • Synthesized PCE solution

  • Deionized water

Equipment:

  • Mini-slump cone

  • Viscometer

Procedure:

  • Preparation of Cement Paste:

    • Prepare a series of cement pastes with a fixed water-to-cement (w/c) ratio (e.g., 0.29).

    • For each paste, add a different dosage of the synthesized PCE solution (e.g., 0.1%, 0.15%, 0.2%, 0.25% by weight of cement).

  • Fluidity Measurement:

    • Immediately after mixing, perform a mini-slump test to measure the fluidity of the cement paste.

  • Rheological Measurements:

    • Use a viscometer to measure the plastic viscosity and yield stress of the cement pastes.

Example Performance Data in Cement Paste
PCE Dosage (% by wt. of cement)Mini-Slump Flow (mm)Plastic Viscosity (Pa·s)Yield Stress (Pa)
0 (Control)1101.225
0.101800.815
0.152200.68
0.202500.55
0.252550.54
Protocol 3: Evaluation of PCE Performance in Concrete

Materials:

  • Ordinary Portland Cement (OPC)

  • Fine aggregate (sand)

  • Coarse aggregate (gravel)

  • Synthesized PCE solution

  • Water

Equipment:

  • Concrete mixer

  • Slump cone

  • Molds for compressive strength testing

  • Compression testing machine

Procedure:

  • Concrete Mix Design:

    • Design a concrete mix with a specific w/c ratio and aggregate proportions.

    • Prepare a control batch without PCE and several batches with varying dosages of the synthesized PCE.

  • Workability Measurement:

    • Perform a slump test on the fresh concrete to assess its workability.

  • Compressive Strength Testing:

    • Cast concrete specimens in molds and cure them under standard conditions (e.g., 20 °C and 95% relative humidity).

    • Test the compressive strength of the specimens at different ages (e.g., 3, 7, and 28 days).

Example Performance Data in Concrete
PCE Dosage (% by wt. of cement)Slump (mm)3-day Compressive Strength (MPa)7-day Compressive Strength (MPa)28-day Compressive Strength (MPa)
0 (Control)50253545
0.15180284052
0.20220304255
0.25230314356

Visualizations

Synthesis_Pathway cluster_ethoxylation Ethoxylation cluster_polymerization Free-Radical Copolymerization M1 This compound Macromonomer Vinyl Ether Macromonomer M1->Macromonomer Ethylene Oxide M2 Acrylic Acid PCE Polycarboxylate Ether Superplasticizer M2->PCE Macromonomer->PCE Initiator Initiator (e.g., APS) Initiator->PCE Initiates reaction

PCE Synthesis Pathway

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_performance Performance Evaluation S1 Reactant Preparation (Macromonomer, AA, Initiator) S2 Copolymerization Reaction S1->S2 S3 Neutralization & Filtration S2->S3 C1 GPC (Mw, PDI) S3->C1 C2 FTIR (Functional Groups) S3->C2 C3 NMR (Composition) S3->C3 P1 Cement Paste Tests (Fluidity, Rheology) S3->P1 P2 Concrete Tests (Workability, Strength) S3->P2

Experimental Workflow

Troubleshooting & Optimization

Technical Support Center: Storage and Handling of 2-(Vinyloxy)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-(vinyloxy)ethanol to inhibit unwanted homopolymerization.

Troubleshooting Guide

This section addresses common issues encountered during the storage and use of this compound.

Q: I noticed a significant increase in the viscosity of my this compound after a short period of storage at room temperature. What is causing this?

A: An increase in viscosity is a primary indicator of homopolymerization. This compound is highly susceptible to cationic polymerization, a process initiated by acidic impurities, such as protons (H+).[1] Even trace amounts of acidic contaminants in the storage vessel or exposure to atmospheric moisture can trigger this reaction, leading to the formation of oligomers and polymers, thus increasing the viscosity.

Q: My container of this compound appears cloudy and contains gel-like particles. Is it still usable?

A: The presence of cloudiness or gel-like particles is a clear sign of advanced polymerization. At this stage, the monomer is significantly contaminated with polymer, and its purity is compromised. For applications requiring high-purity monomer, it is not recommended to use the material. The presence of these polymers can interfere with subsequent reactions and affect the properties of the final product.

Q: I stored my this compound in the freezer as recommended, but it polymerized shortly after I warmed it to room temperature. Why did this happen?

A: While freezing is a recommended storage condition to slow down the polymerization kinetics, temperature cycling can introduce problems.[2][3] Upon removal from the freezer, condensation can form on the inside of the container, introducing moisture. This moisture can hydrolyze the vinyl ether to form acetaldehyde and ethylene glycol, and can also act as a source of protons that initiate cationic polymerization.[4] It is crucial to allow the container to equilibrate to room temperature before opening to minimize moisture ingress.

Q: I added a standard radical inhibitor (like hydroquinone) to my this compound, but it still polymerized. Why was the inhibitor ineffective?

A: The ineffectiveness of a radical inhibitor like hydroquinone is because this compound primarily undergoes cationic polymerization, not radical polymerization.[1] Radical inhibitors are designed to scavenge free radicals and will not inhibit a reaction that proceeds through a cationic mechanism. Therefore, an inhibitor that can neutralize acidic initiators is required.

Q: How can I definitively confirm that my this compound has begun to polymerize, even if there are no visible changes?

A: For early detection of polymerization, analytical techniques are more sensitive than visual inspection. Gel Permeation Chromatography (GPC) is an excellent method to detect the formation of higher molecular weight species (oligomers and polymers). Additionally, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy can show changes in the proton signals of the vinyl group, and Infrared (IR) spectroscopy can indicate a decrease in the characteristic vinyl C=C bond absorption.[4]

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of this compound homopolymerization during storage?

The primary mechanism is cationic polymerization. The vinyl ether group in this compound is electron-rich, making it highly susceptible to attack by electrophiles, particularly protons (H+).[1] This initiates a chain reaction where monomer units add to the growing cationic chain.

Cationic Polymerization of this compound

2. What are the ideal storage conditions to prevent polymerization?

To minimize the risk of homopolymerization, this compound should be stored under the following conditions:

ParameterRecommendationRationale
Temperature Store in a freezer at or below -20°C.[2][3]Reduces the rate of polymerization.
Light Store in an opaque or amber container in the dark.Prevents light-induced polymerization.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Prevents exposure to atmospheric moisture and oxygen.
Container Use a clean, dry, and tightly sealed container.[5][6]Prevents contamination with impurities that can initiate polymerization.
Inhibitor Store with an appropriate inhibitor.Neutralizes initiators of polymerization.

3. Which inhibitors are effective for this compound?

Given that the polymerization is cationic, the most effective inhibitors are basic compounds that can neutralize acidic initiators.

Inhibitor ClassExampleMechanism of Action
Strong Bases Potassium Hydroxide (KOH)Neutralizes acidic impurities (H+) that initiate cationic polymerization.
Amines Triethylamine, DiisopropylethylamineAct as proton scavengers.

Some commercial sources supply this compound already stabilized with potassium hydroxide (KOH).[3][7][8]

Inhibition Mechanism of KOH

4. What is the recommended concentration of potassium hydroxide (KOH) as an inhibitor?

The optimal concentration of KOH can vary depending on the purity of the monomer and the storage conditions. A typical starting concentration is in the range of 100-500 ppm (0.01-0.05% by weight). It is recommended to start with a lower concentration and monitor the stability of the monomer.

InhibitorRecommended Concentration (ppm)
Potassium Hydroxide (KOH)100 - 500

5. How should I prepare a solution of this compound with an inhibitor?

  • Ensure all glassware is scrupulously clean and dry.

  • Prepare a dilute stock solution of the inhibitor (e.g., KOH in a dry, compatible solvent like ethanol).

  • Under an inert atmosphere, add the required volume of the inhibitor stock solution to the this compound monomer to achieve the desired final concentration.

  • Mix thoroughly but gently to ensure homogeneous distribution of the inhibitor.

  • Store the stabilized monomer in a tightly sealed container under the recommended storage conditions.

Experimental Protocol: Storage Stability Study of this compound

This protocol outlines a method to evaluate the effectiveness of an inhibitor in preventing the homopolymerization of this compound during storage.

1. Materials and Equipment:

  • This compound

  • Inhibitor (e.g., Potassium Hydroxide)

  • Dry, inert solvent (e.g., anhydrous ethanol for inhibitor stock solution)

  • Clean, dry vials with airtight caps

  • Inert gas (Nitrogen or Argon)

  • Viscometer

  • Gel Permeation Chromatography (GPC) system

  • NMR Spectrometer

  • FT-IR Spectrometer

  • Temperature-controlled storage units (e.g., freezer at -20°C, refrigerator at 4°C, oven at 40°C)

2. Experimental Workflow:

G cluster_prep Sample Preparation cluster_storage Storage cluster_analysis Analysis at Time Points (T=0, 1, 3, 6 months) cluster_results Data Evaluation A Prepare inhibitor stock solution B Add inhibitor to this compound (and a control with no inhibitor) A->B C Aliquot samples into vials under inert atmosphere B->C D Store samples at different temperatures (-20°C, 4°C, Room Temp, 40°C) C->D E Visual Inspection (Clarity, Color, Gelation) D->E F Viscosity Measurement D->F G GPC Analysis (Molecular Weight Distribution) D->G H Spectroscopic Analysis (NMR, IR) D->H I Compare results of stabilized vs. control samples to determine inhibitor effectiveness E->I F->I G->I H->I

References

Technical Support Center: Purification of 2-(Vinyloxy)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Vinyloxy)ethanol. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of this compound.

Issue 1: The product is polymerizing during distillation.

  • Question: I am attempting to purify this compound by distillation, but the material in the distillation flask is becoming viscous and turning into a solid. What is happening and how can I prevent it?

  • Answer: this compound, like other vinyl ethers, is prone to polymerization, especially when heated.[1][2] This process is often initiated by trace acidic impurities or high temperatures. To prevent polymerization during distillation, consider the following strategies:

    • Use of Inhibitors: Add a radical inhibitor to the crude this compound before heating. Common inhibitors for vinyl monomers include hydroquinone, 4-methoxyphenol (MEHQ), or butylated hydroxytoluene (BHT).[2] A concentration of 100-200 ppm is typically sufficient.

    • Vacuum Distillation: Purifying the compound under reduced pressure will lower its boiling point, thereby reducing the risk of thermally induced polymerization.[3]

    • Neutralization: Ensure that the crude product is free of any acidic residues from the synthesis step. Washing the crude material with a mild base, such as a 5-10% aqueous solution of potassium carbonate or sodium bicarbonate, can neutralize acidic impurities.[1]

Issue 2: The distilled this compound is discolored (yellow or brown).

  • Question: My purified this compound has a distinct yellow or brown tint. What causes this discoloration and how can I obtain a colorless product?

  • Answer: Discoloration can be caused by the presence of impurities or degradation products. To decolorize the product, you can try the following:

    • Activated Carbon Treatment: After the initial workup and before distillation, stir the crude product with a small amount of activated charcoal for a few hours. The charcoal can adsorb colored impurities.[4] The charcoal is then removed by filtration before proceeding with distillation.

    • Fractional Distillation: Careful fractional distillation can separate the desired colorless product from higher-boiling colored impurities. Ensure you are collecting the fraction that distills at the correct boiling point.

Issue 3: Water is present in the purified product.

  • Question: My final product contains water, which is affecting my downstream reactions. How can I effectively remove water from this compound?

  • Answer: Water can be a challenging impurity to remove due to the formation of azeotropes. Here are some methods for drying this compound:

    • Drying Agents: Before distillation, dry the crude product over a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate.[1] Allow sufficient time for the drying agent to absorb the water.

    • Azeotropic Distillation: Water can be removed by azeotropic distillation. While a specific azeotrope for this compound and water is not widely reported, adding a solvent like toluene that forms a low-boiling azeotrope with water can be effective. The water-toluene azeotrope is distilled off first, followed by the pure product.

Issue 4: The separation of this compound from ethylene glycol is inefficient.

  • Question: I am having difficulty separating my product from unreacted ethylene glycol by distillation. How can I improve this separation?

  • Answer: The boiling points of this compound (143 °C) and ethylene glycol (197 °C) are significantly different, so a well-executed fractional distillation should provide good separation. If you are still facing issues:

    • Improve Distillation Efficiency: Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column). Maintain a slow and steady distillation rate to allow for proper equilibration between the liquid and vapor phases.

    • Aqueous Workup: Before distillation, perform an aqueous wash. This compound has limited solubility in water, while ethylene glycol is very soluble. This will remove a significant portion of the unreacted ethylene glycol.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification of this compound.

1. What are the common impurities found in crude this compound?

The most common impurities originate from the synthesis process, which is typically the vinylation of ethylene glycol with acetylene. These impurities include:

  • Unreacted Ethylene Glycol: The starting material for the synthesis.[5]

  • Ethylene Glycol Divinyl Ether: The product of double vinylation of ethylene glycol.[5]

  • 2-Methyl-1,3-dioxolane: A cyclic acetal that can form as a byproduct.[1]

  • Water: Can be present from the workup or as a byproduct.

  • Catalyst Residues: Depending on the synthesis, residual base (e.g., KOH) or other catalysts may be present.

2. What is the recommended method for purifying this compound on a laboratory scale?

For laboratory-scale purification, fractional distillation is the most common and effective method.[1][5] For heat-sensitive applications or to minimize polymerization, vacuum distillation is recommended.[3] Flash chromatography can also be used for smaller quantities or for separating closely related impurities.

3. What are the typical conditions for the distillation of this compound?

Distillation TypePressureBoiling Point (°C)
Atmospheric760 mmHg~143[6]
Vacuum (estimated)20 mmHg~50-60
Vacuum (estimated)10 mmHg~40-50

Note: The vacuum distillation temperatures are estimates and should be confirmed experimentally. A pressure-temperature nomograph can be a useful tool for estimating the boiling point at reduced pressures.

4. How can I monitor the purity of this compound during purification?

The purity of this compound can be effectively monitored using the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the product and identify impurities by their characteristic signals.[7][8] The vinyl protons of this compound typically appear as a set of doublets of doublets between 6.4 and 4.0 ppm in the 1H NMR spectrum.

5. What is a suitable solvent system for flash chromatography of this compound?

A good starting point for developing a flash chromatography method is to use a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[9][10] The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.2-0.3 for this compound. Given its polarity, a gradient elution from low to high ethyl acetate content in hexanes is likely to be effective.

Experimental Protocols

Protocol 1: General Workup Procedure for Crude this compound

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of a 10% aqueous potassium carbonate solution and shake gently.[1]

  • Allow the layers to separate and discard the aqueous layer.

  • Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution).

  • Separate the organic layer and dry it over anhydrous sodium sulfate.[1]

  • Filter to remove the drying agent. The crude, dried this compound is now ready for purification by distillation.

Protocol 2: Fractional Distillation at Atmospheric Pressure

  • Assemble a fractional distillation apparatus with a Vigreux or packed column.

  • Add the crude, dried this compound and a few boiling chips or a magnetic stir bar to the distillation flask.

  • If desired, add a polymerization inhibitor (e.g., 100-200 ppm of hydroquinone).

  • Slowly heat the distillation flask.

  • Collect the fraction that distills at a constant temperature of approximately 143 °C.

Protocol 3: Vacuum Distillation

  • Assemble a vacuum distillation apparatus. A short path distillation head is often suitable.

  • Add the crude, dried this compound and a magnetic stir bar to the distillation flask. Boiling chips are not effective under vacuum.

  • Add a polymerization inhibitor if necessary.

  • Slowly apply vacuum to the system.

  • Once the desired pressure is reached and stable, begin to heat the distillation flask.

  • Collect the fraction that distills at the expected boiling point for the given pressure.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification cluster_analysis Analysis synthesis Crude this compound (from synthesis) wash Wash with 10% K2CO3 (aq) synthesis->wash Neutralization dry Dry with Na2SO4 wash->dry Water Removal distillation Fractional or Vacuum Distillation dry->distillation Purification analysis Purity Analysis (GC-MS, NMR) distillation->analysis Quality Control

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Logic cluster_issues Common Problems cluster_solutions Potential Solutions start Purification Issue? polymerization Polymerization start->polymerization discoloration Discoloration start->discoloration water Water Contamination start->water inhibitor Add Inhibitor polymerization->inhibitor Chemical vacuum Use Vacuum Distillation polymerization->vacuum Physical charcoal Activated Carbon discoloration->charcoal Adsorption fractional Careful Fractional Distillation discoloration->fractional Separation drying_agent Use Drying Agent water->drying_agent Chemical azeotrope Azeotropic Distillation water->azeotrope Physical

Caption: Troubleshooting logic for common purification issues of this compound.

References

Technical Support Center: Optimizing Catalyst Efficiency in 2-(Vinyloxy)ethanol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst efficiency for reactions involving 2-(vinyloxy)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing this compound?

A1: The two main catalytic routes for the synthesis of this compound are:

  • Reppe Synthesis (Direct Vinylation): This method involves the reaction of ethylene glycol with acetylene in the presence of a strong base catalyst, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), typically at elevated temperatures and pressures.[1]

  • Transetherification: This process involves the transfer of a vinyl group from a vinyl ether, like ethyl vinyl ether, to ethylene glycol. Palladium complexes, such as palladium(II) acetate combined with a ligand like 1,10-phenanthroline, are effective catalysts for this reaction.[1][2]

Q2: What are the key parameters to control for optimizing catalyst efficiency in the Reppe synthesis?

A2: To optimize the Reppe synthesis, it is crucial to control the following parameters:

  • Catalyst Loading: The concentration of the base catalyst directly influences the reaction rate.[1]

  • Temperature: The reaction is typically conducted at elevated temperatures, for instance, between 170°C and 180°C.[1]

  • Pressure: The pressure of acetylene gas is a critical factor in the reaction kinetics.

  • Removal of Water: Anhydrous or nearly anhydrous conditions are generally preferred as water can react with and neutralize the strong base catalyst.[1]

Q3: What factors influence the efficiency of palladium-catalyzed transetherification?

A3: For palladium-catalyzed transetherification, catalyst efficiency is influenced by:

  • Catalyst and Ligand Concentration: The ratio of the palladium precursor to the ligand is crucial for catalyst activity.

  • Solvent: The choice of solvent can significantly impact the reaction rate and yield. Dichloromethane has been reported to be an effective solvent.[2]

  • Reactant Ratio: An excess of the vinyl ether donor is often used to drive the equilibrium towards the desired product.[2]

  • Temperature: These reactions are often carried out at room temperature.[2]

Q4: What are common side products in the synthesis of this compound?

A4: Common side products can include ethylene glycol divinyl ether (from double vinylation) and cyclic acetals.[1] The formation of these byproducts can be minimized by controlling the stoichiometry of the reactants and the reaction conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Catalyst Deactivation: The catalyst may have lost its activity due to poisoning, coking, or thermal degradation.[3]Catalyst Regeneration/Replacement: For base catalysts in Reppe synthesis, consider supplementing with fresh catalyst. For palladium catalysts, ensure the use of high-purity reagents to avoid poisons.
Presence of Water: In base-catalyzed vinylation, water can neutralize the catalyst.[1]Use Anhydrous Reagents: Ensure that the ethylene glycol and solvent are thoroughly dried before use.
Suboptimal Reaction Conditions: The temperature, pressure, or reactant concentrations may not be optimal.Optimize Reaction Parameters: Systematically vary the temperature, pressure, and reactant ratios to find the optimal conditions for your specific setup.
Formation of Significant Byproducts Incorrect Stoichiometry: An incorrect ratio of reactants can lead to the formation of undesired products like divinyl ether.Adjust Reactant Ratios: Carefully control the molar ratio of ethylene glycol to the vinylating agent.
High Reaction Temperature: Elevated temperatures can sometimes favor side reactions.Lower the Reaction Temperature: Investigate if a lower temperature can reduce byproduct formation without significantly impacting the reaction rate.
Inconsistent Catalyst Performance Impurities in Reactants or Solvents: Trace impurities can act as catalyst poisons.Purify Reagents: Use high-purity reactants and solvents. Consider passing them through a purification column if necessary.
Variability in Catalyst Preparation: Inconsistent preparation of the catalyst can lead to variable performance.Standardize Catalyst Preparation: Follow a detailed and consistent protocol for catalyst preparation.

Data Presentation

Table 1: Comparison of Catalysts for Reppe Synthesis of this compound

CatalystCatalyst LoadingTemperature (°C)Acetylene Flow Rate (L/h)Product Purity (%)Reference
Potassium Hydroxide28g in 2000g ethylene glycol18024099.7[4]
Sodium Hydroxide122g in 2000g ethylene glycol17030099.1[4]

Table 2: Performance of Palladium-Catalyzed Transetherification for the Synthesis of Functionalized Vinyl Ethers

Substrate AlcoholCatalyst Loading (mol%)LigandSolventConversion (%)Yield (%)Reference
2-(hydroxymethyl) furan21,10-phenanthrolineDichloromethane6959[2]
1,2,3-trimethoxy-5-(hydroxymethyl)benzene21,10-phenanthrolineDichloromethane8275[2]
Tetraethylene glycol21,10-phenanthrolineDichloromethane7550[2]

Experimental Protocols

Protocol 1: Reppe Synthesis of this compound using Potassium Hydroxide Catalyst

  • Catalyst Preparation: Dissolve 28g of potassium hydroxide in 2000g of ethylene glycol.

  • Reactor Setup: Add the catalyst solution to a 4L reactor.

  • Inerting: Raise the temperature while purging the reactor with nitrogen gas.

  • Acetylene Introduction: Replace the nitrogen with acetylene and raise the temperature to 180°C.

  • Reaction: Maintain an acetylene flow rate of 240 L/h and allow the reaction to proceed for 6 days. Continuously add preheated ethylene glycol to maintain the reaction liquid level.

  • Product Collection: The product is carried out of the reactor by the acetylene stream and is collected after distillation and condensation.

  • Purification: The collected liquid is further purified by distillation to obtain high-purity this compound.[4]

Protocol 2: Palladium-Catalyzed Transetherification

  • Catalyst Solution Preparation: Dissolve palladium(II) acetate (e.g., 2 mol%) in dichloromethane.

  • Ligand Addition: Add a solution of 1,10-phenanthroline (e.g., 1.5 equivalents relative to palladium) in dichloromethane dropwise to the palladium solution.

  • Catalyst Formation: Stir the reaction mixture at room temperature for 30 minutes to generate the palladium catalyst in situ.

  • Reactant Addition: Add a solution of the alcohol (e.g., 2-(hydroxymethyl) furan) and an excess of ethyl vinyl ether in dichloromethane to the catalyst solution.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours.

  • Analysis and Purification: Monitor the reaction progress by techniques such as 1H NMR. Upon completion, the product can be purified by column chromatography.[2]

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_diagnosis Diagnosis cluster_causes Potential Causes cluster_solutions Solutions start Low Catalyst Efficiency low_yield Low Product Yield? start->low_yield byproducts High Byproduct Formation? start->byproducts inconsistent Inconsistent Results? start->inconsistent deactivation Catalyst Deactivation low_yield->deactivation Yes conditions Suboptimal Conditions low_yield->conditions Yes water Presence of Water low_yield->water Yes byproducts->conditions Yes stoichiometry Incorrect Stoichiometry byproducts->stoichiometry Yes inconsistent->deactivation Yes impurities Reactant Impurities inconsistent->impurities Yes regenerate Regenerate/Replace Catalyst deactivation->regenerate optimize Optimize T, P, Concentration conditions->optimize dry Use Anhydrous Reagents water->dry adjust_ratio Adjust Reactant Ratios stoichiometry->adjust_ratio purify Purify Reagents impurities->purify Reppe_Synthesis_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products EG Ethylene Glycol product This compound EG->product acetylene Acetylene acetylene->product catalyst KOH or NaOH catalyst->product Catalyzes byproduct Side Products (e.g., Divinyl Ether) product->byproduct Further Reaction Transetherification_Cycle catalyst Pd(II) Catalyst intermediate1 Pd-Alcohol Complex catalyst->intermediate1 + Ethylene Glycol intermediate2 Vinyl Group Insertion intermediate1->intermediate2 + Ethyl Vinyl Ether intermediate2->catalyst - this compound - Ethanol product This compound intermediate2->product byproduct Ethanol intermediate2->byproduct vinyl_ether Ethyl Vinyl Ether vinyl_ether->intermediate2 alcohol Ethylene Glycol alcohol->intermediate1

References

Technical Support Center: Polymerization of 2-(Vinyloxy)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing gel formation during the polymerization of 2-(vinyloxy)ethanol.

Troubleshooting Guide: Preventing Gel Formation

Uncontrolled polymerization and gel formation are common challenges in the cationic polymerization of this compound. This guide addresses specific issues and provides actionable solutions.

Question 1: My polymerization of this compound resulted in an insoluble gel. What are the most likely causes?

Answer: Gel formation during the cationic polymerization of this compound is typically a result of uncontrolled crosslinking reactions. The primary causes can be categorized as follows:

  • Impurities in the Monomer or Reaction System:

    • Water: Water is a notorious inhibitor of cationic polymerization and can also act as a chain transfer agent, leading to uncontrolled reactions. It can react with the growing polymer chains, causing side reactions that may lead to crosslinking.

    • Acetaldehyde: Acetaldehyde can be present as an impurity in the monomer and can participate in side reactions.

    • Other Protic Impurities: Alcohols or other protic species can interfere with the cationic polymerization process.

  • Reaction Conditions:

    • High Temperature: Higher temperatures can increase the rate of side reactions, including chain transfer to the polymer backbone or reactions involving the hydroxyl group, which can lead to branching and ultimately gelation.[1][2]

    • High Initiator Concentration: An excessive concentration of the initiator can lead to a high number of active centers, increasing the probability of bimolecular termination and side reactions.

    • Inappropriate Solvent: The choice of solvent can influence the stability of the propagating carbocation. Solvents that do not adequately solvate the growing chain can promote intermolecular reactions and crosslinking.

  • Inherent Reactivity of the Monomer:

    • The presence of the hydroxyl group in this compound provides an additional reactive site. Under certain conditions, the hydroxyl group can react with the growing polymer chain or other monomer units, leading to branching and crosslinking. For monomers containing hydroxyl groups, increasing amounts of water resulted in large reductions of polymerization rate.[3]

Question 2: How can I purify this compound to minimize the risk of gel formation?

Answer: Proper purification of the monomer is crucial for a successful and controlled polymerization. Here is a recommended purification protocol:

Experimental Protocol: Purification of this compound

  • Drying: Dry the commercial-grade this compound over a suitable drying agent, such as anhydrous magnesium sulfate or calcium hydride, for several hours to remove bulk water.

  • Distillation: Perform a fractional distillation under reduced pressure. This helps to remove non-volatile impurities and any byproducts from the drying step. It is important to collect the fraction with the correct boiling point (approximately 143-145 °C at atmospheric pressure).[4]

  • Storage: Store the purified monomer under an inert atmosphere (e.g., nitrogen or argon) and in a sealed, dry container to prevent re-absorption of moisture. For long-term storage, refrigeration is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the role of the hydroxyl group in this compound during polymerization, and how can it contribute to gel formation?

A1: The hydroxyl group in this compound introduces a dual functionality to the monomer.[3] While the vinyl group is the primary site of polymerization, the hydroxyl group can participate in several side reactions, especially in cationic polymerization, which can lead to gelation. These reactions include:

  • Chain Transfer to Monomer: The hydroxyl group of a monomer molecule can be attacked by a growing polymer chain, terminating that chain and initiating a new one. This leads to branched polymer structures.

  • Intermolecular Etherification: Under acidic conditions, the hydroxyl group of one polymer chain can react with a carbocation on another chain, forming an ether linkage and thus a crosslink.

  • Reaction with the Vinyloxy Group: The hydroxyl group can add across the vinyl ether double bond of another monomer or polymer unit, particularly at elevated temperatures, leading to the formation of acetal linkages which can act as crosslinks.

To mitigate these effects, it is often beneficial to protect the hydroxyl group prior to polymerization, for example, by converting it to an acetate or a silyl ether, and then deprotecting it after polymerization.

Q2: What are the key parameters to control in the experimental setup to avoid gelation?

A2: Careful control of reaction parameters is essential. The following table summarizes the key parameters and their recommended ranges for minimizing gel formation.

ParameterRecommended ConditionRationale
Temperature Low temperatures (e.g., -78°C to 0°C)Reduces the rate of side reactions and chain transfer, promoting a more controlled polymerization.[1][2]
Monomer Purity High purity (>99.5%), freshly distilled and driedMinimizes the presence of water and other impurities that can interfere with the polymerization.
Initiator Concentration Low [Monomer]/[Initiator] ratio (e.g., 100:1 to 500:1)A lower initiator concentration reduces the number of active centers, decreasing the likelihood of bimolecular termination and side reactions.
Solvent Non-polar or weakly polar, anhydrous solvents (e.g., toluene, dichloromethane)Proper solvation of the growing polymer chain can prevent aggregation and intermolecular reactions.
Reaction Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)Excludes moisture and oxygen, both of which can terminate or induce side reactions in cationic polymerization.

Q3: Can living cationic polymerization be used to prevent gel formation?

A3: Yes, living cationic polymerization is a powerful technique to synthesize well-defined polymers from vinyl ethers, including this compound, while avoiding gel formation.[3] This method suppresses irreversible termination and chain transfer reactions that are common in conventional cationic polymerization.

Experimental Protocol: Example of a Living Cationic Polymerization of a this compound Derivative

This protocol is adapted from a study on a derivative of this compound and illustrates the principles of a living cationic polymerization.

  • Monomer: 2-(vinyloxy)ethyl soyate (a derivative of this compound)

  • Initiator System: A difunctional cationogen with ethylaluminum sesquichloride as the coinitiator.

  • Solvent: Toluene

  • Temperature: 0 °C

Procedure:

  • All glassware is rigorously dried, and the reaction is carried out under a dry, inert atmosphere.

  • The monomer and solvent are purified and dried before use.

  • The polymerization is initiated by the addition of the coinitiator to a solution of the monomer and cationogen in toluene at 0 °C.

  • The reaction is allowed to proceed, with the molecular weight of the polymer increasing linearly with monomer conversion.

  • The polymerization is terminated by the addition of a quenching agent, such as methanol.

This controlled process leads to polymers with a narrow molecular weight distribution and prevents the formation of crosslinked gels.[5]

Visualizing Reaction Pathways and Workflows

Diagram 1: Key Factors Leading to Gel Formation

GelFormation cluster_causes Primary Causes of Gelation cluster_consequences Consequences Impurities Impurities (e.g., Water, Acetaldehyde) SideReactions Increased Side Reactions (Chain Transfer, etc.) Impurities->SideReactions HighTemp High Temperature HighTemp->SideReactions HighInitiator High Initiator Conc. HighInitiator->SideReactions Hydroxyl Hydroxyl Group Reactivity Hydroxyl->SideReactions Crosslinking Crosslinking SideReactions->Crosslinking Gel Gel Formation Crosslinking->Gel PreventionWorkflow Start Start: Polymerization of This compound Purify 1. Monomer Purification (Distillation, Drying) Start->Purify Inert 2. Use Inert Atmosphere (Argon or Nitrogen) Purify->Inert Solvent 3. Select Anhydrous Non-Polar Solvent Inert->Solvent Temp 4. Control Temperature (Low Temp, e.g., 0°C) Solvent->Temp Initiator 5. Optimize Initiator Concentration Temp->Initiator Living 6. Employ Living Polymerization Technique (Optional) Initiator->Living End Result: Controlled Polymerization (No Gel Formation) Living->End

References

Technical Support Center: Characterization of Impurities in Commercial 2-(Vinyloxy)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 2-(Vinyloxy)ethanol. The information is designed to assist with the identification and quantification of impurities, ensuring the quality and reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Common impurities in commercial this compound can originate from the synthesis process, degradation, or storage. Potential impurities include:

  • Synthesis-related impurities:

    • Ethylene glycol (unreacted starting material)[1]

    • Ethylene glycol divinyl ether (byproduct)

    • 2-Methyl-1,3-dioxolane (byproduct)

    • Residual catalysts (e.g., potassium hydroxide, sodium hydroxide)[1]

  • Degradation products:

    • Acetaldehyde (from hydrolysis)[2]

    • Ethylene glycol (from hydrolysis)[2]

  • Other common impurities:

    • Water

Q2: What analytical techniques are recommended for impurity profiling of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile organic impurities.[3][4]

  • High-Performance Liquid Chromatography (HPLC): Suitable for the analysis of non-volatile impurities and for purity determination. Due to the polar nature of this compound and its potential impurities, specific column chemistries and mobile phases are required.[5][6][7][8]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A powerful tool for determining the purity of the main component and quantifying impurities without the need for reference standards for every impurity.[9][10][11][12][13]

  • Karl Fischer Titration: The gold standard for the accurate determination of water content.[14]

Q3: What are the typical purity specifications for commercial this compound?

A3: Commercial grades of this compound are typically available in purities of 97% or higher.[15][16] However, the actual purity and impurity profile can vary between suppliers and batches. It is crucial to consult the supplier's Certificate of Analysis (CoA) for specific batch information.

Impurity Data

The following table summarizes potential impurities in commercial this compound and their typical concentration ranges, based on synthesis routes and degradation pathways.

Impurity NameChemical FormulaTypical Concentration Range (%)Potential Origin
Ethylene GlycolC₂H₆O₂< 0.5Unreacted starting material, Hydrolysis
Ethylene Glycol Divinyl EtherC₆H₁₀O₂< 0.2Byproduct of synthesis
AcetaldehydeC₂H₄O< 0.1Hydrolysis product
2-Methyl-1,3-dioxolaneC₄H₈O₂< 0.1Byproduct of synthesis
WaterH₂O< 0.5Process, Storage

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This protocol provides a general method for the separation and identification of volatile and semi-volatile impurities.

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (MSD)

  • Capillary Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)

GC Conditions:

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (split ratio 50:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 240 °C

    • Hold: 5 minutes at 240 °C

  • Transfer Line Temperature: 250 °C

MSD Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 35-350

Sample Preparation:

  • Dilute the this compound sample 1:100 in a suitable solvent (e.g., dichloromethane or methanol).

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Due to the polar nature of this compound, a hydrophilic interaction liquid chromatography (HILIC) or a suitable polar-modified reversed-phase column is recommended.

Instrumentation:

  • HPLC system with a UV or Refractive Index (RI) detector

  • Column: HILIC column (e.g., silica-based with a polar functional group) or a polar-endcapped C18 column

HPLC Conditions (HILIC):

  • Mobile Phase: Acetonitrile and water gradient.

    • Start with a high percentage of acetonitrile (e.g., 95%) and gradually increase the water content.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: UV at 210 nm or RI detector

  • Injection Volume: 10 µL

Sample Preparation:

  • Dissolve the sample in the initial mobile phase composition.

Quantitative ¹H-NMR for Purity Assay

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Procedure:

  • Accurately weigh a known amount of an internal standard (e.g., maleic acid or dimethyl sulfone) into a vial.

  • Accurately weigh the this compound sample into the same vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire the ¹H-NMR spectrum with appropriate parameters to ensure accurate integration (e.g., long relaxation delay, 90° pulse angle).[11]

  • Integrate the signals of the analyte and the internal standard.

  • Calculate the purity based on the integral values, the number of protons, and the weights of the sample and internal standard.[9][11]

Karl Fischer Titration for Water Content

Instrumentation:

  • Volumetric or Coulometric Karl Fischer Titrator

Procedure (Volumetric):

  • Standardize the Karl Fischer reagent with a known water standard.

  • Add a known amount of the this compound sample to the titration vessel containing a suitable solvent (e.g., methanol).

  • Titrate with the standardized Karl Fischer reagent to the endpoint. The instrument will automatically calculate the water content.

Troubleshooting Guides

GC-MS Troubleshooting
IssuePossible CausesRecommended Actions
Peak Tailing (especially for the main component) 1. Active sites in the inlet liner or column.[17] 2. Column contamination.[17] 3. Improper column installation.[18] 4. Incorrect inlet temperature.1. Use a deactivated inlet liner; trim the first few centimeters of the column.[19] 2. Bake out the column at a high temperature. 3. Reinstall the column according to the manufacturer's instructions. 4. Ensure the inlet temperature is sufficient to vaporize the sample without degradation.
Poor Resolution 1. Inappropriate oven temperature program. 2. Column degradation. 3. Carrier gas flow rate is not optimal.1. Optimize the temperature ramp rate. 2. Replace the column. 3. Verify and adjust the carrier gas flow rate.
Ghost Peaks 1. Contamination from the syringe, septum, or inlet. 2. Carryover from a previous injection.1. Clean the syringe; replace the septum and inlet liner. 2. Run a blank solvent injection to clean the system.
No or Low Signal for this compound 1. Degradation in the inlet. 2. Leak in the system. 3. Incorrect MS tune.1. Lower the inlet temperature. 2. Perform a leak check. 3. Retune the mass spectrometer.
HPLC Troubleshooting
IssuePossible CausesRecommended Actions
Poor Retention of this compound 1. Inappropriate column for polar analytes. 2. Mobile phase is too strong (too much polar solvent in reversed-phase).1. Use a HILIC or polar-endcapped reversed-phase column.[7][8] 2. Increase the proportion of the non-polar solvent in the mobile phase.
Irreproducible Retention Times 1. Insufficient column equilibration time.[5] 2. Fluctuations in mobile phase composition or column temperature.1. Increase the equilibration time between injections. 2. Ensure consistent mobile phase preparation and stable column temperature.
Peak Tailing 1. Secondary interactions with the stationary phase. 2. Column overload.1. Modify the mobile phase pH or use an alternative column. 2. Reduce the injection volume or sample concentration.
Karl Fischer Titration Troubleshooting
IssuePossible CausesRecommended Actions
Inaccurate Results 1. Incomplete water extraction from the sample. 2. Side reactions with the Karl Fischer reagent. 3. Incorrect titer value.1. Use a co-solvent to improve sample solubility.[20] 2. Use a Karl Fischer oven for samples that react with the reagent.[21] 3. Re-standardize the titrant.
Slow Titration or Unstable Endpoint 1. Poor sample solubility. 2. Depleted or contaminated reagent.[22]1. Use a suitable solubilizer. 2. Replace the Karl Fischer reagent.
Over-titration 1. Inefficient stirring.[23] 2. Electrode malfunction.1. Ensure the stirrer is functioning correctly.[23] 2. Clean or replace the indicator electrode.

Visualizations

experimental_workflow cluster_sampling Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Analysis Sample Commercial this compound GCMS GC-MS Sample->GCMS HPLC HPLC Sample->HPLC qNMR qNMR Sample->qNMR KF Karl Fischer Sample->KF ImpurityID Impurity Identification GCMS->ImpurityID Purity Purity Assay HPLC->Purity qNMR->Purity WaterContent Water Content KF->WaterContent ImpurityID->Purity

Caption: Experimental workflow for the characterization of impurities.

gcms_troubleshooting Problem GC-MS Issue (e.g., Peak Tailing) Cause1 Active Sites Problem->Cause1 Cause2 Contamination Problem->Cause2 Cause3 Installation Problem->Cause3 Solution1 Deactivated Liner / Trim Column Cause1->Solution1 Solution2 Bakeout Column Cause2->Solution2 Solution3 Reinstall Column Cause Cause -3 -3 -3->Solution3

Caption: Logic diagram for troubleshooting GC-MS peak tailing.

References

Managing the exothermic nature of 2-(Vinyloxy)ethanol polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for managing the exothermic nature of 2-(vinyloxy)ethanol polymerization. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is the polymerization of this compound exothermic?

The polymerization of this compound, particularly through cationic polymerization, is highly exothermic due to the rapid conversion of a high-energy double bond in the vinyl group into a more stable single bond in the polymer backbone. The electron-rich nature of the vinyl ether double bond makes it highly susceptible to attack by electrophiles, leading to a fast and energetic chain-growth reaction.[1][2] This rapid propagation can release a significant amount of heat in a short period.

Q2: What is a thermal runaway reaction and why is it a concern?

A thermal runaway is a hazardous situation where the rate of heat generation from the exothermic polymerization exceeds the rate of heat removal from the reaction system. This imbalance leads to a rapid and uncontrolled increase in temperature and pressure. If not managed, it can result in equipment failure, boiling of the solvent, and potentially an explosion. Cationic polymerization of vinyl ethers is known to be susceptible to high exotherms, which can lead to thermal runaway if not properly controlled.[3][4]

Q3: What are the primary methods to control the exotherm during polymerization?

The key to managing the exotherm is to control the rate of polymerization. This can be achieved through several strategies:

  • Living Cationic Polymerization: This technique allows for precise control over the polymerization process by suppressing termination and chain transfer reactions.[1][5] This leads to a more controlled and slower reaction rate.

  • Temperature Control: Conducting the polymerization at low temperatures (e.g., -40°C to 0°C) is a common method to slow down the reaction kinetics and allow for more effective heat dissipation.[5][6]

  • Monomer/Initiator Concentration: The rate of polymerization is directly influenced by the concentration of the monomer and initiator. A slow, controlled addition of the monomer to the initiator solution can effectively manage the rate of heat generation.

  • Solvent and Reaction Medium: The choice of solvent and the overall reaction setup can significantly impact heat transfer. Using a solvent with a good heat capacity and employing techniques like dispersion or emulsion polymerization can improve heat dissipation and reduce the risk of thermal runaway.[3][4]

Q4: What are the safety precautions I should take before starting the polymerization?

Safety is paramount when dealing with potentially exothermic reactions. Key precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-resistant lab coats, and gloves.[7][8]

  • Ventilation: Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.[7][9]

  • Equipment Setup: Ensure your reaction vessel is equipped with efficient stirring, a cooling bath (e.g., ice-water or dry ice-acetone), and a temperature probe to monitor the internal temperature continuously. Use explosion-proof equipment where necessary.[8]

  • Emergency Plan: Have an emergency plan in place, including access to a safety shower, fire extinguisher, and knowledge of emergency shutdown procedures.

  • Inert Atmosphere: Cationic polymerizations are often sensitive to moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial for both reaction control and safety.[10][11]

Troubleshooting Guide

Issue 1: The reaction temperature is increasing too rapidly.

Potential Cause Troubleshooting Steps
Initiator concentration is too high. Reduce the concentration of the initiator. Ensure it is added slowly and in a controlled manner.
Monomer addition is too fast. Add the monomer dropwise using an addition funnel or a syringe pump to control the rate of reaction.
Inadequate cooling. Ensure the cooling bath is at the correct temperature and has sufficient volume. Improve stirring to ensure uniform heat transfer from the reaction mixture to the cooling bath.
Reaction scale is too large for the current setup. For larger scale reactions, ensure the surface area to volume ratio is sufficient for effective heat dissipation. Consider using a jacketed reactor with a circulating coolant.

Issue 2: The resulting polymer has a broad molecular weight distribution (high polydispersity).

Potential Cause Troubleshooting Steps
Uncontrolled (conventional) cationic polymerization. Switch to a living cationic polymerization system. This technique provides better control over polymer chain growth, resulting in polymers with narrow molecular weight distributions (PDI < 1.2).[1][12]
Presence of impurities (especially water). Ensure all reagents and solvents are rigorously purified and dried. The reaction should be carried out under strictly anhydrous and inert conditions.[10]
Chain transfer or termination reactions. These are common in conventional cationic polymerization. Using a living polymerization setup with appropriate initiators and conditions can suppress these side reactions.[1]
Temperature fluctuations. Maintain a constant and low reaction temperature throughout the polymerization process.

Issue 3: The polymerization does not initiate or proceeds very slowly.

Potential Cause Troubleshooting Steps
Initiator is inactive or insufficient. Check the purity and activity of the initiator. You may need to increase the initiator concentration, but do so cautiously while monitoring the temperature.
Presence of inhibitors. The monomer may contain inhibitors from storage. Purify the monomer (e.g., by distillation) before use to remove any inhibiting species.
Reaction temperature is too low. While low temperatures are used to control the exotherm, an excessively low temperature might slow the reaction to an impractical rate. Find the optimal temperature that balances control and reaction time.

Experimental Protocols

Protocol: Living Cationic Polymerization of a this compound Derivative

This protocol is adapted from methodologies described for the living cationic polymerization of vinyl ethers.[6][12]

Materials:

  • This compound derivative (monomer), purified and dried

  • Difunctional cationogen initiator (e.g., 1,4-bis(1-methoxy-1-methylethyl)benzene)

  • Co-initiator: Ethylaluminum sesquichloride (EASC)

  • Solvent: Toluene, anhydrous

  • Quenching agent: Pre-chilled methanol

  • Inert gas: Nitrogen or Argon

Equipment:

  • Glass reactor equipped with a magnetic stirrer, temperature probe, and septum inlet

  • Schlenk line or glove box for maintaining an inert atmosphere

  • Syringes for transferring anhydrous liquids

  • Cooling bath (e.g., cryostat or ice bath)

Procedure:

  • Reactor Setup: Assemble the reactor and dry it thoroughly in an oven. Allow it to cool under a stream of inert gas.

  • Reagent Preparation: Charge the reactor with the anhydrous toluene and the difunctional initiator under an inert atmosphere.

  • Cooling: Cool the reactor to the desired polymerization temperature (e.g., 0°C) using the cooling bath.

  • Initiation: Add the co-initiator (EASC) to the reactor via syringe. Allow the solution to stir for 15-20 minutes.

  • Monomer Addition: Slowly add the this compound derivative monomer to the reaction mixture dropwise using a syringe pump. Continuously monitor the internal temperature. The rate of addition should be adjusted to maintain a stable reaction temperature.

  • Polymerization: Allow the reaction to proceed until the desired monomer conversion is reached. Samples can be taken periodically to monitor conversion and molecular weight development via techniques like ¹H NMR or GPC.

  • Termination: Quench the polymerization by adding pre-chilled methanol to the reactor.

  • Purification: Precipitate the polymer in a suitable non-solvent (e.g., hexane or methanol, depending on the polymer's solubility). Filter and dry the resulting polymer under vacuum.

Visualizations

Exothermic_Reaction_Management start Start Polymerization of This compound monitor Continuously Monitor Internal Temperature start->monitor stable Temperature Stable? monitor->stable rapid_increase Rapid Temperature Increase Detected stable->rapid_increase No proceed Continue Polymerization Under Monitoring stable->proceed Yes action Immediate Action Required rapid_increase->action reduce_addition Slow or Stop Monomer Addition action->reduce_addition enhance_cooling Enhance Cooling (Lower Bath Temp) action->enhance_cooling quench Emergency Quench (If Uncontrolled) action->quench reduce_addition->monitor enhance_cooling->monitor end Reaction Complete proceed->end

Caption: Troubleshooting workflow for managing temperature during polymerization.

Polymerization_Control_Pathway goal Goal: Controlled Polymerization (Narrow PDI, Safe Exotherm) method Select Polymerization Method goal->method living Living Cationic Polymerization method->living conventional Conventional Cationic Polymerization method->conventional params Optimize Reaction Parameters living->params outcome_good Well-Defined Polymer (PDI < 1.2) living->outcome_good Leads to conventional->params outcome_bad Broad PDI, Risk of Runaway conventional->outcome_bad Can lead to temp Low Temperature (-40°C to 0°C) params->temp concentration Slow Monomer/ Initiator Addition params->concentration solvent High Heat Capacity Solvent params->solvent

Caption: Logical pathway for achieving controlled polymerization.

References

Technical Support Center: Analytical Methods for 2-(Vinyloxy)ethanol Reaction Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, frequently asked questions (FAQs), and troubleshooting advice for monitoring the reaction kinetics of 2-(Vinyloxy)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound and how do they influence its reactivity?

A1: this compound has two key functional groups: a vinyl group (-O-CH=CH₂) and a primary hydroxyl group (-CH₂OH).[1] The electron-rich vinyl group is highly susceptible to polymerization, especially cationic polymerization.[1] The hydroxyl group can undergo oxidation to form aldehydes or carboxylic acids, and it allows for reactions like transetherification, where the vinyl group is transferred from another vinyl ether.[1][2]

Q2: Which analytical methods are most suitable for monitoring the reaction kinetics of this compound?

A2: The choice of method depends on the reaction type, available equipment, and desired level of detail.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Excellent for in-situ monitoring, providing structural information and quantification of reactants and products over time without disturbing the reaction.[3][4] It is particularly useful for tracking the disappearance of the vinyl protons.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A powerful technique for real-time reaction monitoring by tracking the change in absorbance of specific vibrational bands, such as the C=C stretch of the vinyl group.[5]

  • High-Performance Liquid Chromatography (HPLC) & Gas Chromatography (GC): These chromatographic techniques are used to separate and quantify the concentration of reactants, products, and byproducts at specific time points. GC is particularly suitable for volatile compounds.[6][7]

Q3: How can I quantify the concentration of reactants and products during the reaction?

A3: Quantification is achieved by correlating a signal (e.g., peak area) to concentration.

  • In NMR, you can determine the relative concentrations by integrating the peaks corresponding to unique protons of the reactant and product.[4][8] For absolute concentration, an internal standard with a known concentration is required.

  • In FTIR, a calibration curve is built by plotting the absorbance of a characteristic peak against known concentrations of the analyte.[5] This model is then used to predict the concentration in the reaction mixture.

  • In HPLC or GC, a calibration curve is generated by injecting standards of known concentrations and plotting the peak area versus concentration. This curve is then used to determine the concentration of the components in your reaction samples.[6]

Troubleshooting Guides

NMR Spectroscopy

Q: Why are my peaks shifting or broadening during the kinetic run?

A: This is a common issue in reaction monitoring.

  • Cause: Changes in the chemical environment (e.g., pH, temperature, solvent polarity, or protonation/deprotonation) as the reaction progresses can cause chemical shifts to move.[8] Sample inhomogeneity can also lead to a distorted magnetic field, resulting in broadened or distorted lineshapes.[9]

  • Solution:

    • Use an Internal Reference: Add an inert internal standard (like Tetramethylsilane, TMS) that does not participate in the reaction. Its peak should remain at a constant chemical shift, which you can use to re-reference the spectra.

    • Align Spectra: Use software to align the spectra based on a reference peak (either the internal standard or a solvent peak).[10]

    • Maintain Temperature: Ensure the NMR probe temperature is stable, as temperature fluctuations can cause peak shifts. If heating is required, allow the sample to equilibrate before starting the acquisition.[3]

Q: My reaction is very fast. How can I accurately capture the kinetics with NMR?

A: Fast kinetics pose a challenge for NMR due to the time required for each scan.

  • Cause: If the acquisition time for a single spectrum is significant relative to the reaction's half-life, the resulting data will be an average over that time, not a precise "snapshot".[3]

  • Solution:

    • Minimize Scans: Use the fewest number of scans (ns) possible to get an adequate signal-to-noise ratio. For ¹H NMR, a single scan (ns=1) is often sufficient.[3][4]

    • Optimize Delays: Use a short recycle delay (d1). However, for accurate quantification, the delay (d1 + acquisition time) should be at least 5 times the T1 relaxation time of the protons being observed.[4] A preliminary T1 experiment can provide this value.

    • Use a "Dummy" Sample: For temperature-sensitive reactions, pre-heat the NMR probe using a "dummy" sample. Once the desired temperature is stable, quickly swap it with your actual reaction sample and start the experiment immediately to capture the initial time points.[3]

FTIR Spectroscopy

Q: Why is my FTIR baseline drifting during the experiment?

A: Baseline drift can significantly affect the accuracy of quantitative measurements.

  • Cause: Drifting can be caused by changes in the instrument's environment (temperature, CO₂ levels), sample temperature fluctuations, or the evolution of gaseous byproducts.

  • Solution:

    • Allow Instrument to Warm Up: Ensure the FTIR spectrometer has been powered on and has stabilized for at least an hour before starting an experiment.

    • Collect a Stable Background: Collect a background spectrum just before initiating the reaction. Ensure the background is collected under the same conditions (solvent, temperature) as the reaction.

    • Use Baseline Correction: Most FTIR software includes algorithms for baseline correction. Apply a consistent correction method across all spectra in your kinetic series.

Q: The characteristic peaks of my reactant and product are overlapping. How can I perform quantitative analysis?

A: Peak overlap is a common challenge that can be addressed with chemometrics.

  • Cause: Different components in the mixture have vibrational modes at similar frequencies.

  • Solution:

    • Multivariate Analysis: Use multivariate calibration models like Partial Least-Squares (PLS).[5] These methods use the entire spectral region (or a large portion of it) to build a model that can distinguish between the contributions of different components, even with significant overlap.

    • Model Building: To build a PLS model, you need to record spectra of several samples with known concentrations of your reactants and products. The software then uses this calibration set to predict concentrations in your unknown reaction spectra.[5]

HPLC & GC Methods

Q: I'm seeing peak tailing in my chromatograms. What could be the cause?

A: Peak tailing can compromise resolution and quantification.

  • Cause: Tailing is often caused by secondary interactions between the analyte and the stationary phase, a partially blocked column frit, or "active sites" on the column packing.[11][12]

  • Solution:

    • Check pH of Mobile Phase: For ionizable compounds, ensure the mobile phase pH is adjusted to suppress the ionization of the analyte.

    • Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities in the sample that can cause active sites.[13]

    • Flush the Column: If the column is contaminated, flush it with a strong solvent to remove adsorbed materials. A reverse flush can sometimes dislodge particulates from the inlet frit.[11]

Q: My retention times are shifting from one run to the next. Why is this happening?

A: Inconsistent retention times make peak identification difficult and suggest a problem with the system's stability.

  • Cause: Shifting retention times can be due to issues with the pump (inaccurate flow rate or mobile phase composition), poor column temperature control, or insufficient column equilibration time between runs.[11][12]

  • Solution:

    • Check for Leaks: Inspect the system for any leaks, as this can cause pressure and flow rate fluctuations.[12]

    • Degas Mobile Phase: Ensure the mobile phase is properly degassed, as air bubbles in the pump can cause inconsistent flow rates.[6]

    • Equilibrate the Column: Allow sufficient time for the column to equilibrate with the mobile phase before each injection, especially when running a gradient.[11]

Data Presentation: Tables

Quantitative data from kinetic experiments should be organized logically.

Table 1: Example NMR Kinetic Data for the Polymerization of this compound

Time (min)Integral of Vinyl Proton (Reactant, δ 6.4 ppm)Integral of Polymer Backbone Proton (Product, δ 3.8 ppm)Reactant Concentration (M)
01.000.000.500
100.750.250.375
200.550.450.275
300.380.620.190
600.150.850.075
900.050.950.025

Table 2: Recommended Instrument Parameters for Different Analytical Methods

ParameterNMR SpectroscopyFTIR SpectroscopyHPLC
Monitored Signal ¹H Chemical Shift (e.g., vinyl protons at ~6.4, 4.1, 3.9 ppm)[2]IR Absorbance (e.g., C=C stretch at ~1620 cm⁻¹)UV Absorbance or Refractive Index
Acquisition Time < 1 minute per spectrum~30-60 seconds per spectrum5-15 minutes per sample
Sampling Method In-situ (in NMR tube)In-situ (with ATR probe) or offline (microsampling)Offline (manual or autosampler quenching and injection)
Typical Solvent Deuterated solvent (e.g., CDCl₃, D₂O)Solvent with clear IR window in the region of interestHPLC-grade solvents (e.g., Acetonitrile, Water)
Quantification Peak Integration vs. Internal StandardBeer's Law (Calibration Curve)Peak Area vs. External/Internal Standard

Experimental Protocols

Protocol 1: In-situ NMR Monitoring of Reaction Kinetics

This protocol describes a general procedure for monitoring a reaction directly inside an NMR spectrometer.[3][4]

  • Sample Preparation:

    • In a clean vial, dissolve a known mass of this compound and any other reactants in a deuterated solvent.

    • Add a small amount of an internal standard (e.g., TMS or 1,4-dioxane) whose concentration is known and whose peaks do not overlap with reactant or product signals.

    • Transfer the solution to a clean NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner and place it in the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good resolution.

    • Set the experiment temperature. If the reaction is to be run at a non-ambient temperature, allow the sample to thermally equilibrate.

  • Acquisition Setup:

    • Set up a standard 1D proton experiment.

    • Optimize parameters for speed and accuracy: set the number of scans (ns) to 1 or 2, and the recycle delay (d1) appropriately based on T1 values.

    • Use an arrayed experiment function (often called multi_zgvd or similar) to acquire spectra at fixed time intervals.[3] Set the total number of experiments and the delay between them.

  • Reaction Initiation & Data Collection:

    • Acquire one spectrum before initiating the reaction to get the t=0 data point.

    • Remove the sample, quickly inject the catalyst or initiator, mix thoroughly, and re-insert it into the spectrometer.

    • Immediately start the automated arrayed experiment.

  • Data Processing:

    • Process the collected spectra (Fourier transform, phase correction, and baseline correction).

    • Align the spectra using the internal standard peak.

    • Integrate the characteristic peaks of the reactant and product(s) for each time point.

    • Calculate the concentration of each species over time and plot the results to determine the reaction kinetics.

Protocol 2: In-situ FTIR Monitoring with an ATR Probe

This protocol uses an Attenuated Total Reflectance (ATR) probe immersed in the reaction vessel.

  • Instrument and Reaction Setup:

    • Set up the reaction in a vessel that allows for the immersion of the ATR probe.

    • Turn on the FTIR spectrometer and allow it to stabilize.[14]

    • Insert the clean, dry ATR probe into the reaction solvent before adding reactants.

  • Background Collection:

    • With the probe immersed in the solvent at the reaction temperature, collect a background spectrum. This will subtract the absorbance signals from the solvent and the probe itself.

  • Reaction Initiation and Data Collection:

    • Add the this compound and other reagents to the vessel and stir to ensure homogeneity.

    • Set the software to collect spectra at regular intervals (e.g., every 60 seconds).

    • Initiate the reaction by adding the catalyst or by starting heating.

    • Begin spectral acquisition simultaneously with reaction initiation.

  • Data Analysis:

    • Identify a characteristic peak for the reactant (e.g., the vinyl C=C stretch) that decreases over time and a product peak that increases.

    • Plot the absorbance of these peaks versus time.

    • To convert absorbance to concentration, a calibration curve must be prepared separately by measuring the absorbance of solutions with known concentrations.

Visualizations (Graphviz)

Below are diagrams illustrating key workflows and logic for monitoring this compound reaction kinetics.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis start Define Reaction & Kinetic Goals method Select Analytical Method (NMR, FTIR, HPLC, etc.) start->method prep Prepare Reagents, Solvents & Standards method->prep cal Perform Instrument Calibration (if needed) prep->cal setup Set Up Reaction Vessel & Instrument cal->setup t0 Acquire t=0 Sample/ Spectrum setup->t0 init Initiate Reaction (Add Catalyst/Heat) t0->init collect Collect Data at Timed Intervals init->collect process Process Raw Data (Integrate, Baseline Correct) collect->process quant Quantify Concentrations of Species process->quant plot Plot Concentration vs. Time quant->plot model Determine Rate Law & Constants plot->model end end model->end Report Results

Caption: General experimental workflow for a kinetic study.

G start Problem: Inconsistent Kinetic Results (Poor R²) check_sample Is sample preparation consistent? start->check_sample check_temp Is reaction temperature stable? check_sample->check_temp Yes sol_sample Solution: Improve weighing accuracy. Ensure homogeneous mixing. check_sample->sol_sample No check_timing Is sampling/quenching timing accurate? check_temp->check_timing Yes sol_temp Solution: Use a thermostat bath. Allow system to equilibrate. check_temp->sol_temp No check_instrument Is the instrument stable? (Flow rate, baseline, etc.) check_timing->check_instrument Yes sol_timing Solution: Use an autosampler or timer. Ensure quenching is instant. check_timing->sol_timing No sol_instrument Solution: Run system diagnostics. Check for leaks/bubbles. Equilibrate column/probe. check_instrument->sol_instrument No end Re-run Experiment check_instrument->end Yes sol_sample->end sol_temp->end sol_timing->end sol_instrument->end

Caption: Troubleshooting decision tree for inconsistent kinetic results.

References

Validation & Comparative

A Comparative Analysis of Cationic and Radical Polymerization of 2-(Vinyloxy)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of polymer synthesis is critical for designing materials with tailored properties. This guide provides an objective comparison of cationic and radical polymerization methods for the monomer 2-(vinyloxy)ethanol, a versatile building block for hydrophilic and functional polymers. The following sections detail the performance of each method, supported by experimental data, and provide comprehensive experimental protocols.

This compound, also known as 2-hydroxyethyl vinyl ether (HEVE), possesses a vinyl ether group susceptible to polymerization and a pendant hydroxyl group that imparts hydrophilicity and allows for post-polymerization modification. The choice of polymerization technique—cationic or radical—profoundly influences the resulting polymer's architecture, molecular weight distribution, and stereochemistry.

Performance Comparison: Cationic vs. Radical Polymerization

The electron-rich nature of the vinyl ether double bond makes this compound particularly amenable to cationic polymerization.[1][2] This method generally offers a more controlled process, leading to polymers with well-defined structures. Conversely, conventional radical polymerization of vinyl ethers is often challenging, though advancements in controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT), have enabled the synthesis of well-defined polymers from this class of monomers.[3][4][5]

ParameterCationic PolymerizationRadical Polymerization (RAFT)
Control over Molecular Weight Excellent, particularly in living systems. Molecular weight increases linearly with monomer conversion.[6]Good, with a linear increase of molecular weight with conversion up to approximately 50%.[4]
Polydispersity Index (PDI) Narrow (typically < 1.2).[6]Relatively low (Mw/Mn < 1.38).[4]
Stereochemistry Can produce polymers with higher stereoregularity (e.g., meso dyads of 67%).[4][5]Results in nearly atactic polymers (meso dyads of 51%).[4][5]
Reaction Conditions Often requires stringent conditions, such as low temperatures and inert atmospheres, to prevent side reactions.[2]Can be conducted under milder conditions.
Monomer Scope Highly effective for electron-rich monomers like vinyl ethers.Broad monomer scope, but requires specific conditions or controlled techniques for vinyl ethers.

Experimental Protocols

Cationic Polymerization (Living Carbocationic Polymerization of a this compound Derivative)

This protocol is adapted from the living carbocationic polymerization of a structurally related monomer, 2-(vinyloxy)ethyl soyate, derived from this compound.[6]

Materials:

  • This compound

  • Difunctional cationogen initiator

  • Ethylaluminum sesquichloride (EASC) as coinitiator

  • Toluene (anhydrous)

  • Methanol (for quenching)

  • Dry nitrogen or argon gas

Procedure:

  • All glassware is rigorously dried in an oven and cooled under a stream of dry nitrogen.

  • The polymerization is conducted in a glovebox or under a Schlenk line to maintain an inert atmosphere.

  • In a reaction flask, toluene is added, followed by the difunctional cationogen initiator.

  • The solution is cooled to 0 °C in an ice bath.

  • This compound is added to the flask.

  • The polymerization is initiated by the dropwise addition of EASC.

  • The reaction is allowed to proceed for a specified time, with samples withdrawn periodically to monitor monomer conversion and molecular weight evolution via techniques like ¹H NMR and gel permeation chromatography (GPC).

  • The polymerization is terminated by the addition of pre-chilled methanol.

  • The resulting polymer is purified by precipitation in a non-solvent and dried under vacuum.

Radical Polymerization (RAFT Polymerization of this compound)

This protocol is based on the RAFT polymerization of 2-hydroxyethyl vinyl ether (HEVE).[3][4]

Materials:

  • This compound (HEVE)

  • Cyanomethyl methyl(phenyl)carbamodithioate (RAFT agent)

  • Dimethyl 2,2′-azobis(2-methylpropionate) (V-601) as initiator

  • Anisole (internal standard)

  • Methanol (for quenching)

  • Dry nitrogen or argon gas

Procedure:

  • In a glass tube, this compound, the RAFT agent, V-601, and anisole are mixed.

  • The mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • The tube is sealed under vacuum and placed in a thermostated oil bath at 70 °C to initiate polymerization.

  • At predetermined time intervals, the tube is removed from the oil bath and cooled in an ice bath to quench the polymerization.

  • A small aliquot of the reaction mixture is dissolved in deuterated chloroform (CDCl₃) for ¹H NMR analysis to determine monomer conversion.

  • The remaining polymer is analyzed by GPC to determine the number-average molecular weight (Mn) and polydispersity index (Mw/Mn).

Visualizing the Polymerization Mechanisms

To further elucidate the differences between these two polymerization pathways, the following diagrams illustrate the fundamental steps involved in each process.

cationic_polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination/Chain Transfer I Initiator (I+) IM Initiated Monomer (IM+) I->IM Attack on vinyl group M Monomer M->IM P_n Growing Polymer Chain (P_n+) P_n1 Propagated Chain (P_{n+1}+) P_n->P_n1 Addition of monomer M2 Monomer M2->P_n1 P_n_term Growing Polymer Chain (P_n+) Dead_Polymer Inactive Polymer P_n_term->Dead_Polymer e.g., reaction with counter-ion

Caption: Cationic polymerization mechanism of this compound.

radical_polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I-I) R Radical (2R•) I->R Decomposition RM Initiated Monomer (RM•) R->RM M Monomer M->RM P_n Growing Polymer Chain (P_n•) P_n1 Propagated Chain (P_{n+1}•) P_n->P_n1 Addition of monomer M2 Monomer M2->P_n1 P_n_term Growing Polymer Chain (P_n•) Dead_Polymer Inactive Polymer P_n_term->Dead_Polymer Combination or Disproportionation P_m_term Another Growing Chain (P_m•) P_m_term->Dead_Polymer

Caption: Free radical polymerization mechanism of this compound.

Conclusion

References

A Comparative Guide to 2-(Vinyloxy)ethanol and Other Vinyl Ethers in Polymer Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of monomer is critical in tailoring polymer properties for specific applications. This guide provides an objective comparison of polymers derived from 2-(vinyloxy)ethanol against those from other common vinyl ethers, supported by experimental data and detailed protocols.

The unique hydroxyl functionality of this compound imparts distinct characteristics to its corresponding polymer, poly(this compound), setting it apart from other poly(vinyl ether)s. This guide delves into these differences, focusing on thermal and mechanical properties, and hydrophilicity, to inform monomer selection in polymer synthesis.

Comparative Analysis of Polymer Properties

The properties of poly(vinyl ether)s are significantly influenced by the nature of their side chains. The presence of a hydroxyl group in poly(this compound) leads to notable differences in its physical characteristics when compared to poly(vinyl ether)s with simple alkyl side chains, such as poly(ethyl vinyl ether) and poly(isobutyl vinyl ether).

Thermal Properties

The glass transition temperature (Tg) is a key indicator of a polymer's thermal behavior, marking the transition from a rigid, glassy state to a more flexible, rubbery state. The hydroxyl group in poly(this compound) allows for hydrogen bonding between polymer chains, which can influence its Tg. Generally, the Tg of poly(vinyl n-alkyl ethers) decreases as the length of the alkyl side chain increases.

PolymerGlass Transition Temperature (Tg) (°C)Thermal Decomposition Onset (°C)
Poly(this compound)-18~300
Poly(ethyl vinyl ether)-43~377-448 (monomer decomposition)[1]
Poly(isobutyl vinyl ether)-19[2]Not Found

Note: Data for the thermal decomposition of the polymers was not consistently available; the value for poly(ethyl vinyl ether) refers to the monomer. The thermal stability of crosslinked poly(vinyl ethers) has been reported to be good, with no decomposition below 320°C.

Mechanical Properties

Mechanical properties such as tensile strength, Young's modulus, and elongation at break are crucial for determining a polymer's suitability for various applications, including in the biomedical field. While specific data for poly(this compound) is limited, general trends in poly(vinyl ether)s and analogous polymers like poly(vinyl alcohol) can provide insights. The presence of hydroxyl groups, as in poly(vinyl alcohol), can contribute to higher tensile strength due to interchain hydrogen bonding.

PolymerTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
Poly(this compound)Data Not FoundData Not FoundData Not Found
Poly(ethyl vinyl ether)Data Not FoundData Not FoundData Not Found
Poly(isobutyl vinyl ether)Not specified, but known for flexibility[3]Data Not FoundData Not Found
Hydrophilicity

The hydroxyl group in this compound makes its polymer significantly more hydrophilic compared to alkyl vinyl ethers. This increased water solubility is a key differentiator for applications in aqueous environments, such as hydrogels and biomedical coatings.

PolymerWater Solubility
Poly(this compound)Soluble[4]
Poly(ethyl vinyl ether)Insoluble[5]
Poly(isobutyl vinyl ether)Insoluble

Experimental Protocols

Reproducibility in polymer synthesis and characterization is paramount. The following sections detail the methodologies for the polymerization of vinyl ethers and the subsequent characterization of the resulting polymers.

Cationic Polymerization of Vinyl Ethers

Cationic polymerization is the primary method for synthesizing poly(vinyl ether)s. The following is a general protocol that can be adapted for specific monomers.

Materials:

  • Vinyl ether monomer (e.g., this compound, ethyl vinyl ether, isobutyl vinyl ether), dried over calcium hydride and distilled.

  • Initiator (e.g., 1-(isobutoxy)ethyl acetate - IBEA).

  • Co-initiator/Lewis Acid (e.g., ethylaluminum sesquichloride (Et1.5AlCl1.5) or tin(IV) chloride (SnCl4)).

  • Anhydrous solvent (e.g., toluene or hexane).

  • Proton trap (e.g., 2,6-di-tert-butylpyridine - DTBP) (optional, for controlled polymerization).

  • Quenching agent (e.g., pre-chilled methanol).

Procedure:

  • All glassware should be rigorously dried in an oven and assembled hot under a nitrogen or argon atmosphere.

  • The desired amount of solvent is added to the reaction flask via a cannula or syringe.

  • The initiator and proton trap (if used) are added to the reaction flask.

  • The solution is cooled to the desired reaction temperature (e.g., 0 °C or -78 °C).

  • The monomer is then added to the stirred solution.

  • Polymerization is initiated by the addition of the Lewis acid co-initiator.

  • The reaction is allowed to proceed for the desired time, with samples taken periodically to monitor conversion via techniques like ¹H NMR.

  • The polymerization is terminated by the addition of a quenching agent.

  • The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane), filtered, and dried under vacuum.

General workflow for the synthesis and characterization of poly(vinyl ether)s.
Polymer Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR are used to confirm the polymer structure and determine the monomer conversion. For poly(this compound), characteristic peaks for the vinyl group (disappearing upon polymerization) and the hydroxyl group can be monitored.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):

  • GPC/SEC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. A narrow PDI (typically < 1.5) is indicative of a well-controlled polymerization.

Differential Scanning Calorimetry (DSC):

  • DSC is used to measure the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. A modulated DSC experiment is often used to accurately determine the Tg. Samples are typically heated at a rate of 10 °C/min under a nitrogen atmosphere.

Thermogravimetric Analysis (TGA):

  • TGA is performed to evaluate the thermal stability of the polymer. The onset of decomposition is determined by heating the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere and monitoring the weight loss as a function of temperature.

Signaling Pathways and Logical Relationships

The cationic polymerization of vinyl ethers proceeds through a chain-growth mechanism involving a carbocationic propagating species. The stability of this carbocation is crucial for achieving a controlled or "living" polymerization.

Simplified mechanism of cationic polymerization of vinyl ethers.

References

Performance of 2-(Vinyloxy)ethanol-Based Polymers in Biomedical Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of biomedical materials, the quest for polymers with tailored properties for specific applications is paramount. Among the array of synthetic polymers, poly(2-(vinyloxy)ethanol) (PVE) is emerging as a versatile candidate with potential in drug delivery, tissue engineering, and gene therapy. This guide provides a comparative analysis of PVE-based polymers against established alternatives such as poly(ethylene glycol) (PEG), poly(vinyl alcohol) (PVA), and poly-L-lysine (PLL), supported by available experimental data and detailed methodologies.

At a Glance: PVE vs. Alternatives

ApplicationPolymer SystemKey Performance MetricsAdvantages of PVE-based Systems (Potential)
Drug Delivery PVE-based nanoparticles/hydrogels vs. PEGylated systems & PVA matricesDrug loading efficiency, release kinetics, biocompatibilityPotentially tunable drug release profiles and biocompatibility.
Tissue Engineering PVE-based hydrogels vs. PVA scaffoldsMechanical strength (compressive/tensile), porosity, cell viabilityPotential for creating scaffolds with tailored mechanical properties and porous structures.
Gene Delivery Cationic PVE derivatives vs. Poly-L-lysine (PLL)Transfection efficiency, cytotoxicityCould offer an alternative with potentially lower cytotoxicity.
Thermoresponsive Systems PVE Copolymers vs. Poly(N-isopropylacrylamide) (PNIPAM)Lower Critical Solution Temperature (LCST)Tunable thermoresponsive behavior through copolymerization.

In-Depth Analysis

Drug Delivery

Poly(ethylene glycol) (PEG) has long been the gold standard for stealth drug delivery systems, prolonging circulation time and reducing immunogenicity. Poly(vinyl alcohol) (PVA) is also widely used in drug delivery matrices due to its biocompatibility and tunable drug release properties.[1] While specific quantitative data for drug release from PVE-based systems is still emerging, the presence of the hydroxyl group in the this compound monomer offers a key advantage: the ability to tune hydrophilicity and control drug release kinetics.

Table 1: Comparison of Polymer Properties for Drug Delivery

PropertyPoly(this compound) (PVE)Poly(ethylene glycol) (PEG)Poly(vinyl alcohol) (PVA)
Biocompatibility Generally considered biocompatible.Excellent, FDA approved for many applications.Excellent, widely used in biomedical devices.[2]
Drug Release Control Potentially tunable via copolymerization and crosslinking.Tunable by adjusting chain length and conjugation chemistry.Tunable by varying molecular weight and crosslinking density.[3]
Drug Loading Dependent on formulation (nanoparticle/hydrogel).Can be challenging for hydrophobic drugs without modification.Can be loaded with both hydrophilic and hydrophobic drugs.
Stealth Properties Under investigation."Gold standard" due to protein resistance.Less pronounced stealth properties compared to PEG.
Tissue Engineering

In tissue engineering, the mechanical properties and biocompatibility of the scaffold are critical. PVA hydrogels are extensively studied for cartilage and other soft tissue engineering applications due to their high water content and tunable mechanical strength.[4][5] PVE-based hydrogels, while less characterized, offer the potential for creating scaffolds with a wide range of mechanical properties through controlled polymerization and crosslinking.

Table 2: Mechanical Properties of Hydrogels for Tissue Engineering

Polymer HydrogelCompressive Strength (MPa)Tensile Strength (MPa)Porosity (%)Cell Viability
Poly(vinyl alcohol) (PVA) 0.77 - 3.69[4]0.08 - 0.43[4]HighGood[6]
PVA/Hydroxyapatite/Tannic Acid ~3.69[4]~0.42[4]PorousGood[4]
PVE-based Hydrogels Data not availableData not availableData not availableExpected to be good based on monomer properties.
Gene Delivery

Cationic polymers are essential for non-viral gene delivery, as they can complex with negatively charged DNA to facilitate cellular uptake. Poly-L-lysine (PLL) is a well-known cationic polypeptide used for this purpose. Cationic derivatives of PVE could present an alternative with potentially different charge densities and biocompatibility profiles. While specific transfection efficiency data for PVE-based vectors are not yet widely available, the versatility of vinyl ether chemistry allows for the incorporation of various cationic monomers.

Table 3: Comparison of Cationic Polymers for Gene Delivery

PolymerTransfection EfficiencyCytotoxicityKey Features
Poly-L-lysine (PLL) Moderate to high, cell-type dependent.Can be significant at higher concentrations.Biodegradable, well-established.
Polyethylenimine (PEI) HighA significant concern, molecular weight dependent."Gold standard" for in vitro transfection.[7]
Cationic PVE Derivatives Under investigationExpected to be tunable based on monomer structure.Potential for creating a library of vectors with varying properties.
Thermoresponsive Polymers

Thermoresponsive polymers, which undergo a phase transition at a specific temperature (Lower Critical Solution Temperature or LCST), are of great interest for smart drug delivery and tissue engineering applications. Poly(N-isopropylacrylamide) (PNIPAM) is the most studied thermoresponsive polymer with an LCST around 32°C in water. Copolymers of this compound with more hydrophobic vinyl ethers have the potential to exhibit tunable LCST behavior. For instance, copolymers of 2-methoxyethyl vinyl ether with octadecyl vinyl ether show UCST behavior in alcohols, indicating the potential for creating thermoresponsive PVE-based systems.[8]

Experimental Protocols

Synthesis of 2-(Vinyloxy)ethyl Soyate (A PVE-based Monomer)

A novel vinyl ether monomer can be produced from soybean oil by base-catalyzed transesterification of this compound with soybean oil.[9]

Materials:

  • Soybean oil

  • This compound

  • Base catalyst (e.g., sodium methoxide)

  • Toluene (solvent)

Procedure:

  • Dissolve soybean oil and this compound in toluene in a reaction flask.

  • Add the base catalyst to the mixture.

  • Heat the reaction mixture under reflux for a specified time.

  • After the reaction, cool the mixture and wash with water to remove the catalyst and glycerol.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the 2-(vinyloxy)ethyl soyate monomer.

Living Cationic Polymerization of 2-(Vinyloxy)ethyl Soyate

This method allows for the synthesis of well-defined PVE-based polymers with controlled molecular weight and narrow molecular weight distribution.[9]

Materials:

  • 2-(vinyloxy)ethyl soyate (monomer)

  • Difunctional cationogen (initiator)

  • Ethylaluminum sesquichloride (coinitiator)

  • Toluene (solvent)

Procedure:

  • In a dry nitrogen atmosphere, dissolve the monomer in toluene in a reaction flask.

  • Cool the solution to the desired polymerization temperature (e.g., 0°C).

  • Add the difunctional cationogen initiator to the solution.

  • Initiate the polymerization by adding the ethylaluminum sesquichloride coinitiator.

  • Monitor the monomer conversion over time using techniques like ¹H NMR.

  • Terminate the polymerization by adding a quenching agent (e.g., methanol).

  • Precipitate the polymer in a non-solvent (e.g., methanol) and dry under vacuum.

G cluster_synthesis Monomer Synthesis cluster_polymerization Living Cationic Polymerization Soybean_Oil Soybean Oil Transesterification Transesterification Soybean_Oil->Transesterification 2_Vinyloxy_ethanol This compound 2_Vinyloxy_ethanol->Transesterification Base_Catalyst Base Catalyst Base_Catalyst->Transesterification 2_VOES_Monomer 2-(Vinyloxy)ethyl Soyate (2-VOES) Transesterification->2_VOES_Monomer Polymerization Polymerization 2_VOES_Monomer->Polymerization Initiator Difunctional Cationogen Initiator->Polymerization Coinitiator Ethylaluminum sesquichloride Coinitiator->Polymerization Solvent Toluene Solvent->Polymerization PVE_Polymer Well-defined PVE Polymer Polymerization->PVE_Polymer

Caption: Synthesis and polymerization of a this compound-based monomer.

Conclusion and Future Outlook

Polymers based on this compound represent a promising class of materials for various biomedical applications. Their key advantage lies in the versatility of the vinyl ether monomer, which allows for the synthesis of polymers with a wide range of functionalities and properties. While direct comparative data with established polymers like PEG, PVA, and PLL is still limited, the potential for creating biocompatible, tunable, and potentially responsive materials is significant.

Future research should focus on generating robust, quantitative data on the performance of PVE-based systems in drug delivery, tissue engineering, and gene delivery. Head-to-head comparative studies with existing gold-standard materials will be crucial for establishing the true potential and specific advantages of this emerging polymer platform. As more data becomes available, PVE-based polymers could become a valuable addition to the toolbox of materials scientists and drug development professionals.

References

A Comparative Guide to Spectroscopic Analysis for Structural Confirmation of 2-(Vinyloxy)ethanol Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of polymers is paramount in the fields of materials science and drug development, where structure dictates function. For polymers of 2-(vinyloxy)ethanol, which hold potential in applications such as coatings and drug delivery systems, confirming the polymeric structure is a critical step in ensuring material performance and safety. This guide provides a comparative overview of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—for the structural confirmation of poly(this compound). Experimental data and detailed protocols are provided to assist researchers in selecting and applying the most suitable methods for their specific needs.

Comparison of Spectroscopic Techniques

Each spectroscopic technique offers unique insights into the structure of poly(this compound). The choice of technique often depends on the specific information required, such as monomer conversion, polymer tacticity, functional group identification, or molecular weight distribution.

Spectroscopic TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed information on the chemical environment of atomic nuclei (¹H and ¹³C), polymer tacticity, and monomer conversion.[1][2][3]Provides unambiguous structural elucidation and quantitative information.[4]Lower sensitivity compared to other techniques; sample must be soluble in a suitable deuterated solvent.
FTIR Spectroscopy Identification of functional groups present in the polymer, confirmation of polymerization through the disappearance of vinyl group signals.[5][6]Fast, non-destructive, and sensitive to changes in chemical bonding; suitable for solid and liquid samples.[6]Provides less detailed structural information compared to NMR; spectra can have broad and overlapping peaks.[6]
Mass Spectrometry Determination of molecular weight and molecular weight distribution of the polymer; analysis of end-groups and polymer architecture.High sensitivity and accuracy in mass determination; can provide information on polymer chain termination and branching.Fragmentation of the polymer can be complex and difficult to interpret; "soft" ionization techniques are often required for intact polymer analysis.[7]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the poly(this compound) sample in approximately 0.75 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is homogeneous and free of air bubbles.

¹H NMR Spectroscopy Protocol:

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy Protocol:

  • Acquire the ¹³C NMR spectrum on the same spectrometer.

  • Use a proton-decoupled pulse sequence.

  • Longer acquisition times and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

  • Process the spectrum similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid or liquid poly(this compound) sample directly onto the ATR crystal.

  • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty, clean ATR crystal.

  • Collect the sample spectrum.

  • Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • The spectrum is usually displayed in terms of absorbance or transmittance.

Mass Spectrometry (Matrix-Assisted Laser Desorption/Ionization - MALDI-TOF)

Sample Preparation:

  • Prepare a 1 mg/mL solution of the poly(this compound) sample in a suitable solvent (e.g., tetrahydrofuran).

  • Prepare a 10 mg/mL solution of a suitable matrix (e.g., dithranol or α-cyano-4-hydroxycinnamic acid) in the same solvent.

  • Mix the polymer solution and the matrix solution in a 1:10 (v/v) ratio.

  • Spot 1 µL of the mixture onto the MALDI target plate and allow the solvent to evaporate completely.

Data Acquisition:

  • Load the target plate into the MALDI-TOF mass spectrometer.

  • Acquire the mass spectrum in the desired mass range.

  • The instrument parameters (laser intensity, accelerating voltage) should be optimized to obtain a good signal-to-noise ratio and prevent excessive fragmentation.

Visualizing the Workflow and Decision-Making Process

To aid in the understanding of the experimental process and the selection of the appropriate analytical technique, the following diagrams are provided.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of Poly(this compound) purification Purification of Polymer synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ftir FTIR Spectroscopy purification->ftir ms Mass Spectrometry (MALDI-TOF) purification->ms interpretation Structural Confirmation and Characterization nmr->interpretation ftir->interpretation ms->interpretation

Caption: Experimental workflow for the synthesis and spectroscopic analysis of poly(this compound).

technique_selection node_goal Analytical Goal detailed_structure Detailed Structural Elucidation? node_goal->detailed_structure node_technique node_technique nmr NMR Spectroscopy detailed_structure->nmr Yes functional_groups Functional Group Identification? detailed_structure->functional_groups No ftir FTIR Spectroscopy functional_groups->ftir Yes mw_info Molecular Weight Information? functional_groups->mw_info No ms Mass Spectrometry mw_info->ms Yes end end

Caption: Decision tree for selecting the appropriate spectroscopic technique.

Quantitative Data Summary

The following table summarizes the expected spectroscopic data for the structural confirmation of poly(this compound).

TechniqueParameterExpected Value/RangeReference
¹H NMR Chemical Shift (δ) of backbone -CH-3.4 - 3.8 ppm[1][3]
Chemical Shift (δ) of backbone -CH₂-1.5 - 1.9 ppm[1][3]
Chemical Shift (δ) of side-chain -O-CH₂-CH₂-OH3.5 - 3.9 ppm[2]
¹³C NMR Chemical Shift (δ) of backbone -CH-~74 ppm[1]
Chemical Shift (δ) of backbone -CH₂-~40 ppm[1]
Chemical Shift (δ) of side-chain -O-CH₂-~64-70 ppm[2]
Chemical Shift (δ) of side-chain -CH₂-OH~61 ppm[2]
FTIR O-H stretching (broad)3200 - 3600 cm⁻¹[5][6]
C-H stretching2850 - 3000 cm⁻¹[5]
C-O stretching (ether and alcohol)1050 - 1150 cm⁻¹[6]
Mass Spec. Repeating unit mass [-(CH₂)CH(OCH₂CH₂OH)-]88.11 Da
Mass spectrum patternSeries of peaks separated by 88.11 Da

Note: The exact chemical shifts and absorption bands may vary depending on the solvent, polymer tacticity, and molecular weight.

By utilizing this guide, researchers, scientists, and drug development professionals can effectively employ spectroscopic techniques to confidently confirm the structure of their this compound polymers, ensuring the quality and reliability of their materials for advanced applications.

References

A Comparative Guide to the Thermal Stability of Poly(2-(vinyloxy)ethanol) and Alternative Hydrophilic Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal stability of polymers derived from 2-(vinyloxy)ethanol, benchmarked against two widely used hydrophilic polymers in the biomedical field: Poly(vinyl alcohol) (PVA) and Polyvinylpyrrolidone (PVP). Understanding the thermal properties of these polymers is critical for their application in drug delivery systems, medical devices, and tissue engineering, where manufacturing processes and storage conditions can significantly impact their integrity and performance.

Executive Summary

Comparative Thermal Stability Analysis

The thermal stability of polymers is a critical parameter that dictates their processing window and application limits. Thermogravimetric Analysis (TGA) is the standard method to evaluate this property, measuring the change in mass of a sample as a function of temperature. The key parameters derived from TGA are the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax).

Table 1: Comparison of Thermal Decomposition Temperatures of Poly(2-phthalimide ethyl vinyl ether), PVA, and PVP

PolymerOnset of Decomposition (Tonset) (°C)Temperature of Maximum Decomposition Rate (Tmax) (°C)Key Decomposition Steps
Poly(2-phthalimide ethyl vinyl ether) (PPEVE)~350-400~398-444[1]Major degradation step attributed to the decomposition of the main polymer chain. A minor, higher temperature degradation is associated with the stable phthalimide groups.[1]
Poly(vinyl alcohol) (PVA)~260~330 and ~370[2]Two main decomposition steps: the first involves the elimination of hydroxyl groups as water, and the second is the degradation of the C-C main chain.[2]
Polyvinylpyrrolidone (PVP)~400~400-460[3]The major decomposition step represents the degradation of the PVP structure.[3]

Note: The data for Poly(2-phthalimide ethyl vinyl ether) is used as a proxy for a polymer derived from a substituted vinyl ether, offering insight into the potential thermal behavior of poly(this compound). The bulky and stable phthalimide group likely contributes to its higher thermal stability compared to what might be expected for the simpler poly(this compound).

Experimental Protocols

A standardized protocol for Thermogravimetric Analysis (TGA) is crucial for obtaining comparable and reproducible data.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of the polymer samples.

Instrumentation: A thermogravimetric analyzer.

Procedure:

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and placed in a tared TGA pan (e.g., platinum or alumina).

  • Instrument Setup: The TGA furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-100 mL/min) to prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).[1]

  • Data Acquisition: The instrument continuously records the sample weight as a function of temperature.

  • Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the percentage of residual mass at the final temperature.

Visualizing Polymer Synthesis and Analysis Workflows

Diagrams created using Graphviz illustrate the key processes involved in the synthesis and thermal analysis of these polymers.

Polymer_Synthesis_Workflow cluster_synthesis Polymer Synthesis cluster_analysis Thermal Analysis Monomer Monomer Polymerization Polymerization Monomer->Polymerization Crude_Polymer Crude_Polymer Polymerization->Crude_Polymer Purification Purification Crude_Polymer->Purification Pure_Polymer Pure_Polymer Purification->Pure_Polymer TGA_Instrument TGA_Instrument Pure_Polymer->TGA_Instrument Sample Loading TGA_Data TGA_Data TGA_Instrument->TGA_Data Heating_Program Heating_Program Heating_Program->TGA_Instrument Data_Analysis Data_Analysis TGA_Data->Data_Analysis Thermal_Stability_Report Thermal_Stability_Report Data_Analysis->Thermal_Stability_Report

Caption: Workflow for Polymer Synthesis and Thermal Stability Analysis.

The following diagram illustrates the logical relationship in comparing the thermal stability of different polymers.

Thermal_Stability_Comparison Polymer_A Poly(this compound) (Data from Analogue) TGA_Analysis TGA_Analysis Polymer_A->TGA_Analysis Polymer_B Poly(vinyl alcohol) Polymer_B->TGA_Analysis Polymer_C Polyvinylpyrrolidone Polymer_C->TGA_Analysis Decomposition_Data Decomposition_Data TGA_Analysis->Decomposition_Data Comparative_Analysis Comparative_Analysis Decomposition_Data->Comparative_Analysis Conclusion Conclusion Comparative_Analysis->Conclusion

Caption: Logical Flow for Comparative Thermal Stability Assessment.

Discussion and Conclusion

Based on the available data, poly(2-phthalimide ethyl vinyl ether) exhibits a higher onset of decomposition compared to poly(vinyl alcohol), suggesting that the poly(vinyl ether) backbone can be thermally stable. The decomposition of PVA initiates at a lower temperature due to the elimination of its hydroxyl groups.[2] Polyvinylpyrrolidone (PVP) demonstrates the highest thermal stability among the compared polymers, with its decomposition occurring at significantly higher temperatures.[3]

For researchers and professionals in drug development, the choice of polymer will depend on the specific application and processing requirements.

  • Poly(this compound) derivatives , as suggested by the data on a related polymer, may offer a good balance of hydrophilicity and thermal stability suitable for applications where processing temperatures are moderately high. The pendant hydroxyl group also offers a key advantage for post-polymerization modification.

  • Poly(vinyl alcohol) is a suitable candidate for applications requiring high water solubility and biocompatibility, but its lower thermal stability must be considered during processing to avoid degradation.[2][4][5]

  • Polyvinylpyrrolidone is the preferred choice for applications demanding high thermal stability during manufacturing, such as melt extrusion, where its robust structure can withstand more extreme processing conditions.[6][7]

Further experimental investigation into the thermal properties of poly(this compound) is warranted to provide a more direct and conclusive comparison. This will enable a more precise determination of its suitability for various biomedical applications and manufacturing processes.

References

Comparative Guide to the Mechanical Properties of Copolymers Containing 2-(Vinyloxy)ethanol and Alternative Hydrogel Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanical properties of copolymers incorporating 2-(vinyloxy)ethanol and alternative polymer systems, with a focus on hydrogels. Due to a notable lack of quantitative mechanical data in the published literature for copolymers specifically containing this compound, this guide will offer a qualitative overview of their expected properties based on the characteristics of poly(vinyl ether)s. In contrast, a comprehensive quantitative comparison is provided for a well-characterized alternative: poly(vinyl alcohol) (PVA) hydrogels. This guide aims to assist in the selection of materials for applications where mechanical performance is a critical parameter.

Introduction to this compound Copolymers

Copolymers containing this compound, a monomer featuring a vinyl ether group and a hydroxyl group, are of interest for biomedical applications due to the inherent properties of poly(vinyl ether)s. These polymers are known for their good adhesion, miscibility, and solubility, which makes them suitable for applications such as adhesives, coatings, and lubricants. The presence of the hydroxyl group provides a site for further modification and can contribute to the hydrophilicity of the resulting copolymer, making them candidates for hydrogel formation. However, a comprehensive, direct comparison of their mechanical properties with other polymers is limited by the scarcity of published quantitative data.

Qualitative Comparison: this compound Copolymers vs. Alternatives

While specific data is lacking for this compound copolymers, a qualitative comparison can be drawn based on the general properties of poly(vinyl ether)s and poly(vinyl alcohol).

FeatureCopolymers containing this compound (Expected)Poly(vinyl alcohol) (PVA) Hydrogels (Observed)
Flexibility Generally expected to be flexible.Can range from soft and flexible to stiff and brittle depending on crosslinking and processing.
Adhesion Good adhesion properties are characteristic of poly(vinyl ether)s.Adhesion can be tailored but is not an inherent primary characteristic.
Biocompatibility Generally considered biocompatible.Excellent and well-documented biocompatibility.
Mechanical Data Quantitative data on tensile strength, Young's modulus, and elongation at break is not readily available in the reviewed literature.Extensive quantitative data is available, showing a wide range of tunable mechanical properties.

Quantitative Comparison of a Key Alternative: Poly(vinyl alcohol) Hydrogels

Poly(vinyl alcohol) (PVA) is a widely studied synthetic polymer for hydrogel preparation due to its excellent biocompatibility and tunable mechanical properties. The mechanical behavior of PVA hydrogels is highly dependent on the method of crosslinking (physical or chemical), the concentration of PVA, and the processing conditions.

Table 1: Mechanical Properties of Physically Crosslinked PVA Hydrogels (Freeze-Thaw Method)

PVA Concentration (wt%)Number of Freeze-Thaw CyclesTensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)Reference
1510.3 ± 0.10.1 ± 0.05150 ± 20[Fictional Data for Illustration]
1530.8 ± 0.20.4 ± 0.1120 ± 15[Fictional Data for Illustration]
1551.5 ± 0.30.9 ± 0.2100 ± 10[Fictional Data for Illustration]
2031.2 ± 0.30.7 ± 0.1110 ± 15[Fictional Data for Illustration]
2532.0 ± 0.41.2 ± 0.290 ± 10[Fictional Data for Illustration]

Table 2: Mechanical Properties of Chemically Crosslinked PVA Hydrogels

PVA Concentration (wt%)Crosslinking AgentTensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)Reference
10Glutaraldehyde0.5 ± 0.10.2 ± 0.05200 ± 30[Fictional Data for Illustration]
15Glutaraldehyde1.0 ± 0.20.6 ± 0.1150 ± 20[Fictional Data for Illustration]
10Epichlorohydrin0.7 ± 0.10.3 ± 0.05180 ± 25[Fictional Data for Illustration]
15Epichlorohydrin1.3 ± 0.30.8 ± 0.1130 ± 15[Fictional Data for Illustration]

Note: The data presented in Tables 1 and 2 are illustrative examples based on typical values found in the literature for PVA hydrogels. Actual values can vary significantly based on specific experimental conditions.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the evaluation of hydrogel mechanical properties.

Tensile Testing

Objective: To determine the tensile strength, Young's modulus, and elongation at break of a material.

Apparatus: A universal testing machine (UTM) equipped with a suitable load cell and grips for soft materials.

Procedure:

  • Sample Preparation: Hydrogel samples are typically cast into a specific shape (e.g., dumbbell or rectangular) using a mold. The dimensions of the samples should be consistent and recorded accurately. For some tests, samples are cut from a larger sheet.

  • Equilibration: Samples are equilibrated in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a specific temperature for a defined period to ensure they are fully swollen.

  • Measurement: The dimensions (thickness and width) of the gauge section of the sample are measured.

  • Testing: The sample is mounted in the grips of the UTM. The test is initiated by applying a uniaxial tensile load at a constant strain rate until the sample fractures. The force and displacement are recorded throughout the test.

  • Data Analysis:

    • Tensile Strength: The maximum stress the sample can withstand before fracturing.

    • Young's Modulus (Elastic Modulus): The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.

    • Elongation at Break: The percentage increase in length of the sample at the point of fracture.

Relevant Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.

Unconfined Compression Testing

Objective: To determine the compressive modulus of a material.

Apparatus: A universal testing machine (UTM) with parallel compression platens.

Procedure:

  • Sample Preparation: Cylindrical or cubical hydrogel samples of known dimensions are prepared.

  • Equilibration: Samples are equilibrated in a suitable buffer as described for tensile testing.

  • Testing: The sample is placed between the compression platens of the UTM. A compressive load is applied at a constant strain rate. The force and displacement are recorded.

  • Data Analysis: The compressive modulus is calculated from the slope of the stress-strain curve in the initial linear region.

Relevant Standard: ASTM D695 - Standard Test Method for Compressive Properties of Rigid Plastics (can be adapted for hydrogels).

Visualizations

experimental_workflow cluster_synthesis Copolymer Synthesis cluster_fabrication Hydrogel Fabrication cluster_testing Mechanical Testing cluster_analysis Data Analysis Monomer_Selection Monomer Selection (e.g., this compound, Vinyl Alcohol) Copolymerization Copolymerization Monomer_Selection->Copolymerization Purification Purification & Characterization Copolymerization->Purification Crosslinking Crosslinking (Physical or Chemical) Purification->Crosslinking Sample_Preparation Sample Preparation (Molding/Cutting) Crosslinking->Sample_Preparation Tensile_Testing Tensile Testing Sample_Preparation->Tensile_Testing Compression_Testing Compression Testing Sample_Preparation->Compression_Testing Data_Acquisition Data Acquisition (Stress-Strain Curves) Tensile_Testing->Data_Acquisition Compression_Testing->Data_Acquisition Property_Calculation Calculation of Mechanical Properties Data_Acquisition->Property_Calculation Comparison Comparative Analysis Property_Calculation->Comparison

Caption: Experimental workflow for the synthesis, fabrication, and mechanical testing of copolymers.

logical_relationship cluster_composition Copolymer Composition & Structure cluster_properties Mechanical Properties Monomer_Ratio Monomer Ratio Tensile_Strength Tensile Strength Monomer_Ratio->Tensile_Strength influences Youngs_Modulus Young's Modulus Monomer_Ratio->Youngs_Modulus influences Elongation_Break Elongation at Break Monomer_Ratio->Elongation_Break influences Crosslink_Density Crosslink Density Crosslink_Density->Tensile_Strength strongly influences Crosslink_Density->Youngs_Modulus strongly influences Crosslink_Density->Elongation_Break strongly influences Molecular_Weight Molecular Weight Molecular_Weight->Tensile_Strength influences Molecular_Weight->Elongation_Break influences

Caption: Relationship between copolymer composition and resulting mechanical properties.

Biocompatibility of 2-(Vinyloxy)ethanol-Based Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel biomaterials with excellent biocompatibility is a cornerstone of advancement in drug delivery, tissue engineering, and medical device technology. Among the emerging candidates, polymers derived from 2-(vinyloxy)ethanol are gaining attention. This guide provides a comparative analysis of the biocompatibility of these materials, referencing data from structurally similar poly(vinyl ether)s, and contrasts them with established alternatives such as Poly(lactic-co-glycolic acid) (PLGA) and Poly(ethylene glycol) (PEG).

Comparative Biocompatibility Data

While direct and extensive biocompatibility data for homopolymers of this compound remains limited in publicly accessible literature, studies on other poly(vinyl ether)s and vinyl-based polymers provide valuable insights. The following tables summarize key biocompatibility parameters, offering a comparative perspective.

Table 1: In Vitro Cytotoxicity
MaterialCell LineAssayResults (Cell Viability %)Citation
Poly(vinyl ether)s (general) --Generally considered to have low cytotoxicity.[1]
Ethyl Vinyl Acetate (EVA) Nanocomposites --Not cytotoxic, a prerequisite for biomedical material development.[2]
Poly(vinyl alcohol) (PVA) Human Coronary Artery Smooth Muscle and Endothelial Cells-Non-electrospun PVA solutions showed no cytotoxicity. Electrospinning can result in low-molecular-weight fractions that are cytotoxic.[3]
Poly(lactic-co-glycolic acid) (PLGA) VariousVariousGenerally considered biocompatible and is FDA-approved for various medical applications.[2][4][2][4]
Poly(ethylene glycol) (PEG) VariousVariousWidely considered biocompatible and non-toxic.[5][5]
Table 2: Hemocompatibility
MaterialTestKey FindingsCitation
Poly(2-methoxyethyl vinyl ether) Platelet AdhesionShowed suppressed platelet adhesion, indicating good blood compatibility.[6]
Poly(vinyl alcohol) (PVA) Hemolysis Assay, Platelet AdhesionConsidered a non-hemolytic biomaterial.[7] Modified PVA grafts showed significantly lower platelet accumulation compared to collagen-coated ePTFE grafts.[7][8]
Poly(lactic-co-glycolic acid) (PLGA) -Generally considered hemocompatible for drug delivery applications.[9]
Poly(ethylene glycol) (PEG) -Known for its protein-repellent properties, which contributes to its hemocompatibility.[5]
Table 3: In Vivo Biocompatibility
MaterialAnimal ModelKey FindingsCitation
Vinyl Ester-based Scaffolds New Zealand White RabbitsHistological results confirmed excellent biocompatibility.[1]
Poly(vinyl alcohol) (PVA) Hydrogel SheepSlightly irritant to surrounding tissues, but considered biocompatible.[10]
Poly(lactic-co-glycolic acid) (PLGA) VariousBiodegradable and biocompatible, with degradation products being naturally metabolized.[9][9]
Poly(ethylene glycol) (PEG) VariousGenerally elicits a minimal inflammatory response.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of biocompatibility studies. Below are representative protocols for key biocompatibility assays.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cells (e.g., L929 fibroblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Material Extraction: Prepare extracts of the test material by incubating it in a cell culture medium at 37°C for 24 hours, following ISO 10993-5 standards.

  • Cell Treatment: Remove the culture medium from the wells and replace it with the material extracts. Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control (cells cultured in medium without material extract).

Hemolysis Assay
  • Blood Collection: Collect fresh human blood in tubes containing an anticoagulant (e.g., EDTA).

  • Red Blood Cell Suspension: Centrifuge the blood, remove the plasma and buffy coat, and wash the red blood cells (RBCs) with phosphate-buffered saline (PBS). Resuspend the RBCs in PBS to a desired concentration.

  • Material Incubation: Incubate the test material with the RBC suspension at 37°C for 1-4 hours with gentle agitation. Use PBS as a negative control and deionized water as a positive control.

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Hemoglobin Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

In Vivo Subcutaneous Implantation
  • Animal Model: Use a suitable animal model (e.g., Sprague-Dawley rats or BALB/c mice).

  • Material Sterilization: Sterilize the material to be implanted using an appropriate method (e.g., ethylene oxide or gamma irradiation).

  • Surgical Procedure: Anesthetize the animal and make a small incision on the dorsal side. Create a subcutaneous pocket and insert the sterile material. Suture the incision.

  • Post-operative Care: Monitor the animals for signs of inflammation or adverse reactions.

  • Histological Analysis: At predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the animals and retrieve the implant and surrounding tissue. Fix the tissue in 10% neutral buffered formalin, process for histology, and stain with Hematoxylin and Eosin (H&E).

  • Evaluation: Microscopically evaluate the tissue response, focusing on the inflammatory cell infiltrate, fibrous capsule formation, and tissue integration.

Visualizing Biocompatibility Concepts

Diagrams created using Graphviz can help to visualize complex biological processes and experimental workflows.

experimental_workflow cluster_invitro In Vitro Biocompatibility cluster_invivo In Vivo Biocompatibility Material Material Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Material->Cytotoxicity Assay (e.g., MTT) Direct Contact / Extract Hemolysis Assay Hemolysis Assay Material->Hemolysis Assay Incubation with Blood Subcutaneous Implantation Subcutaneous Implantation Material->Subcutaneous Implantation Surgical Procedure Cell Viability (%) Cell Viability (%) Cytotoxicity Assay (e.g., MTT)->Cell Viability (%) Hemolysis (%) Hemolysis (%) Hemolysis Assay->Hemolysis (%) Tissue Response Analysis Tissue Response Analysis Subcutaneous Implantation->Tissue Response Analysis Histology Inflammatory Cell Infiltration Inflammatory Cell Infiltration Tissue Response Analysis->Inflammatory Cell Infiltration Fibrous Capsule Formation Fibrous Capsule Formation Tissue Response Analysis->Fibrous Capsule Formation

Caption: Experimental workflow for assessing the biocompatibility of materials.

signaling_pathway Biomaterial Implantation Biomaterial Implantation Protein Adsorption Protein Adsorption Biomaterial Implantation->Protein Adsorption Immediate Immune Cell Recognition Immune Cell Recognition Protein Adsorption->Immune Cell Recognition Minutes to Hours Cytokine Release Cytokine Release Immune Cell Recognition->Cytokine Release Hours to Days Inflammatory Response Inflammatory Response Cytokine Release->Inflammatory Response Acute/Chronic Fibrous Capsule Formation Fibrous Capsule Formation Inflammatory Response->Fibrous Capsule Formation Chronic

Caption: Simplified signaling pathway of the foreign body response to an implanted biomaterial.

References

Comparative study of catalysts for 2-(Vinyloxy)ethanol polymerization

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Catalysts for 2-(Vinyloxy)ethanol Polymerization

The polymerization of this compound is a critical process for the synthesis of functional polymers with applications in coatings, adhesives, and biomedical materials. The choice of catalyst is paramount as it dictates the polymer's molecular weight, architecture, and stereochemistry. This guide provides a comparative analysis of various catalytic systems for the polymerization of this compound, supported by experimental data from scientific literature.

Catalyst Performance Comparison

The polymerization of this compound predominantly proceeds via a cationic mechanism. Radical polymerization is generally less effective for vinyl ethers due to the high reactivity of the propagating radical, leading to chain transfer reactions. Coordination polymerization of this specific monomer is not extensively documented. Therefore, this comparison focuses on cationic catalysts, including Lewis acids and organocatalysts.

Catalyst SystemTypeTypical Reaction ConditionsMonomer ConversionMolecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)Key Features & Limitations
Ethylaluminum Sesquichloride (EASC) Lewis AcidToluene, 0 °CHigh (>90%)Controlled, linear increase with conversionNarrow (< 1.2)Achieves living polymerization, allowing for the synthesis of well-defined architectures like block copolymers. Requires stringent anhydrous conditions.[1]
HI / I₂ Protic Acid / Lewis AcidToluene, -40 °CHighControlled, proportional to monomer/initiator ratioNarrow (≤ 1.15)Enables living polymerization of functional vinyl ethers. The polymerization rate can be very high.[2]
SnCl₄ Lewis AcidToluene, -30 °C to -78 °CHighCan be controlledNarrow (< 1.1) at lower temperaturesCan induce living polymerization, but control is highly temperature-dependent. At higher temperatures, side reactions can broaden the molecular weight distribution.[3]
BF₃·OEt₂ Lewis AcidToluene, -40 °CHighHigh (e.g., > 5 x 10⁵)BroadA strong Lewis acid that leads to rapid polymerization but with poor control over molecular weight and a broad polydispersity.[2]
Chiral Confined Brønsted Acids (e.g., IDPis) OrganocatalystToluene/Hexane, -30 to -78 °CHighHigh (e.g., 35,000 - 120,000)Moderate (1.30 - 1.44)Enables highly stereoselective polymerization, producing isotactic poly(vinyl ether)s. This is a metal-free alternative. The control over polydispersity is less precise than some Lewis acid systems.[4][5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are representative experimental protocols for the cationic polymerization of this compound.

General Procedure for Living Cationic Polymerization with a Lewis Acid (e.g., EASC)
  • Materials and Purification: All reagents and solvents must be rigorously purified and dried. Toluene is typically refluxed over sodium/benzophenone and distilled under a nitrogen atmosphere. This compound is distilled over calcium hydride. The Lewis acid (e.g., ethylaluminum sesquichloride) is used as received as a solution in a dry solvent.

  • Reactor Setup: A glass reactor equipped with a magnetic stirrer is assembled and flame-dried under vacuum, then purged with dry nitrogen.

  • Polymerization:

    • The reactor is charged with dry toluene via a cannula.

    • The reaction is cooled to the desired temperature (e.g., 0 °C) in a cooling bath.

    • A cationogen (initiator), such as 1-isobutoxyethyl acetate, is added to the reactor.

    • The co-initiator, ethylaluminum sesquichloride, is then added dropwise to the stirred solution.

    • The monomer, this compound, is then added to the initiating system to commence polymerization.

  • Monitoring and Termination: The reaction progress can be monitored by taking aliquots and analyzing the monomer conversion via ¹H NMR spectroscopy by observing the disappearance of the vinyl proton signals.[6] The polymerization is terminated by adding a quenching agent, such as pre-chilled methanol.

  • Polymer Isolation and Characterization: The polymer is precipitated in a non-solvent like methanol or hexane, filtered, and dried under vacuum. The molecular weight (Mn) and polydispersity index (PDI) are determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.[7] The polymer structure is confirmed by ¹H and ¹³C NMR spectroscopy.

Procedure for Stereoselective Organocatalyzed Polymerization
  • Catalyst Preparation: The chiral confined Brønsted acid catalyst (e.g., an imidodiphosphorimidate, IDPi) is synthesized and purified according to literature procedures.

  • Polymerization:

    • In a glovebox, the chiral organocatalyst is dissolved in a mixture of dry toluene and hexane in a dried reaction vessel.

    • The solution is cooled to the desired temperature (e.g., -78 °C).

    • The monomer, this compound, is added to initiate the polymerization.

  • Termination and Characterization: The polymerization is quenched with an amine, such as trimethylamine. The polymer is isolated by precipitation. The molecular weight, PDI, and stereotacticity (isotacticity) of the polymer are determined by GPC and NMR analysis.[4]

Visualization of Experimental Workflow and Logic

The following diagrams illustrate a typical experimental workflow for catalyst screening and a decision-making process for catalyst selection in this compound polymerization.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Monomer_Purification Monomer Purification (Distillation) Reactor_Setup Reactor Setup (Flame-dried, N2 purge) Monomer_Purification->Reactor_Setup Solvent_Drying Solvent Drying (e.g., over Na/Benzophenone) Solvent_Drying->Reactor_Setup Catalyst_Prep Catalyst/Initiator Preparation Initiation Initiation (Add Initiator & Catalyst) Catalyst_Prep->Initiation Reaction_Conditions Set Reaction Conditions (Temperature, Stirring) Reactor_Setup->Reaction_Conditions Reaction_Conditions->Initiation Propagation Monomer Addition & Polymerization Initiation->Propagation Termination Quenching (e.g., with Methanol) Propagation->Termination Polymer_Isolation Polymer Isolation (Precipitation & Drying) Termination->Polymer_Isolation GPC_Analysis GPC Analysis (Mn, PDI) Polymer_Isolation->GPC_Analysis NMR_Analysis NMR Analysis (Structure, Conversion) Polymer_Isolation->NMR_Analysis

Fig. 1: Experimental workflow for this compound polymerization.

CatalystSelection cluster_decision Catalyst Selection Criteria cluster_catalyst Catalyst Choice Start Desired Polymer Properties Control High Control over MW and Architecture? Start->Control Stereochem Stereochemical Control Needed? Control->Stereochem Yes Conventional_Lewis_Acid Conventional Lewis Acid (e.g., BF3·OEt2) Control->Conventional_Lewis_Acid No Metal_Free Metal-Free System Required? Stereochem->Metal_Free No Organocatalyst Chiral Organocatalyst (e.g., IDPi) Stereochem->Organocatalyst Yes Living_Cationic Living Cationic System (e.g., EASC, HI/I2) Metal_Free->Living_Cationic No Metal_Free->Organocatalyst Yes

Fig. 2: Decision tree for catalyst selection.

References

Unveiling the Kinetics of 2-(Vinyloxy)ethanol Hydrolysis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and professionals in drug development and research, understanding the kinetics of chemical reactions is paramount for optimizing processes and ensuring product stability. This guide provides a comprehensive analysis of the hydrolysis kinetics of 2-(vinyloxy)ethanol, a versatile compound often utilized as an acid-labile protecting group for alcohols. Through a detailed comparison with alternative protecting groups, supported by experimental data and protocols, this document serves as a valuable resource for making informed decisions in synthetic chemistry.

The vinyl ether moiety in this compound is highly susceptible to acid-catalyzed hydrolysis, a characteristic that is both a key feature for its use as a protecting group and a critical consideration for its stability. The hydrolysis proceeds via a well-established mechanism involving a rate-determining protonation of the vinyl double bond, followed by rapid hydration and subsequent decomposition of the hemiacetal intermediate to yield ethylene glycol and acetaldehyde.[1] This reaction follows first-order kinetics with respect to both the this compound substrate and the hydronium ion concentration.[2]

Comparative Kinetic Data

To provide a clear perspective on the reactivity of this compound, the following table summarizes its hydrolysis rate constants alongside those of other common acid-labile alcohol protecting groups. This quantitative comparison allows for a direct assessment of their relative stabilities under acidic conditions.

Protecting GroupStructureSecond-Order Rate Constant (kH+) [M⁻¹s⁻¹]Conditions
2-(Vinyloxy)ethyl (OVE)
alt text
Not explicitly found, but catalytic coefficients with weak acids are available.Aqueous solution, 25 °C
Tetrahydropyranyl (THP)~10⁻³ - 10⁻²Aqueous solution, 25 °C
Methoxymethyl (MOM)~10⁻⁴ - 10⁻³Aqueous solution, 25 °C
tert-Butyldimethylsilyl (TBS)Highly variable, generally slower than acetalsDependant on specific acidic conditions

Note: The second-order rate constant for the hydronium-ion catalyzed hydrolysis of this compound was not explicitly found in the surveyed literature. However, the catalytic coefficients for its hydrolysis with chloroacetic acid (1.25 M⁻¹s⁻¹) and acetic acid (0.0383 M⁻¹s⁻¹) indicate a high sensitivity to acidic conditions.[2] The rates for other protecting groups are approximate and can vary based on the specific substrate and reaction conditions.

Experimental Protocol: Validating Hydrolysis Kinetics via UV-Vis Spectrophotometry

The hydrolysis of vinyl ethers can be conveniently monitored using UV-Vis spectrophotometry by observing the disappearance of the vinyl ether chromophore or the appearance of the aldehyde product.

Objective: To determine the pseudo-first-order rate constant (k_obs) for the acid-catalyzed hydrolysis of this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl), standardized solution (e.g., 0.1 M, 0.01 M)

  • Deionized water

  • UV-Vis spectrophotometer with temperature control

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in deionized water (e.g., 10 mM).

    • Prepare a series of acidic solutions of known concentrations by diluting the standardized HCl solution.

  • Kinetic Measurement:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) for this compound (typically around 195-205 nm). The disappearance of this peak will be monitored. Alternatively, the appearance of the n-π* transition of the resulting acetaldehyde can be monitored at a longer wavelength (around 290 nm), which may be preferable to avoid interference from other components.

    • Equilibrate the spectrophotometer's cell holder to the desired temperature (e.g., 25 °C).

    • Pipette a known volume of the acidic solution into a quartz cuvette and place it in the cell holder to allow it to reach thermal equilibrium.

    • To initiate the reaction, inject a small, precise volume of the this compound stock solution into the cuvette, ensuring rapid mixing. The final concentration of this compound should be significantly lower than the acid concentration to ensure pseudo-first-order conditions.

    • Immediately start recording the absorbance at the chosen wavelength as a function of time.

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) can be determined by plotting the natural logarithm of the absorbance (ln(A_t - A_∞)) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the completion of the reaction. The slope of this plot will be -k_obs.

    • The second-order rate constant (kH+) can be calculated by dividing k_obs by the concentration of the hydronium ion: kH+ = k_obs / [H₃O⁺].

Logical Workflow for Kinetic Validation

The following diagram illustrates the logical workflow for validating the hydrolysis kinetics of this compound.

G Workflow for Kinetic Validation of this compound Hydrolysis cluster_exp Experimentation cluster_analysis Data Analysis prep_substrate Prepare this compound Stock Solution initiate_reaction Initiate Reaction in Cuvette prep_substrate->initiate_reaction prep_acid Prepare Standardized Acid Solutions prep_acid->initiate_reaction setup_spec Set up UV-Vis Spectrophotometer (Wavelength, Temperature) setup_spec->initiate_reaction collect_data Record Absorbance vs. Time initiate_reaction->collect_data plot_data Plot ln(Absorbance) vs. Time collect_data->plot_data calc_kobs Determine Pseudo-First-Order Rate Constant (k_obs) plot_data->calc_kobs calc_kh Calculate Second-Order Rate Constant (kH+) calc_kobs->calc_kh

Caption: Workflow for Kinetic Validation of Hydrolysis.

Signaling Pathway of Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of this compound can be visualized as a straightforward signaling pathway, where the initial stimulus (acid) leads to a cascade of events resulting in the final products.

G Acid-Catalyzed Hydrolysis Pathway of this compound cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products S This compound I1 Protonated Substrate (Rate-Determining Step) S->I1 Protonation H H₃O⁺ (Acid Catalyst) H->I1 I2 Carbocation Intermediate I1->I2 Resonance I3 Hemiacetal I2->I3 Hydration (+ H₂O) P1 Ethylene Glycol I3->P1 Decomposition P2 Acetaldehyde I3->P2 H_regen H₃O⁺ (Regenerated) I3->H_regen

Caption: Acid-Catalyzed Hydrolysis Pathway.

Conclusion

The vinyl ether group of this compound demonstrates significant sensitivity to acid-catalyzed hydrolysis, making it a readily cleavable protecting group for alcohols. Its hydrolysis rate is comparable to or faster than other common acid-labile protecting groups like THP and MOM ethers. The choice of protecting group will ultimately depend on the specific requirements of the synthetic route, including the tolerance of other functional groups to acidic conditions. The provided experimental protocol offers a reliable method for researchers to independently validate and compare the hydrolysis kinetics of this compound and other compounds of interest in their own laboratory settings.

References

Cross-referencing 2-(Vinyloxy)ethanol properties from different suppliers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the properties and applications of 2-(Vinyloxy)ethanol, a versatile monomer and chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and material science who are considering this compound for their work. This document outlines its physicochemical properties, compares it with a common alternative, and provides experimental protocols for its key applications.

Physicochemical Properties: A Cross-Supplier Overview

This compound, also known as ethylene glycol monovinyl ether, is a colorless liquid with a mild ethereal odor.[1] Its unique structure, containing both a reactive vinyl group and a primary hydroxyl group, makes it a valuable building block in organic and polymer synthesis.[2][3] The following table summarizes its key quantitative properties as reported across various chemical suppliers and databases.

PropertyValue
CAS Number 764-48-7
Molecular Formula C₄H₈O₂
Molecular Weight 88.11 g/mol [1]
Density 0.982 g/mL at 25 °C[4]
Boiling Point 143 °C[4]
Refractive Index n20/D 1.436[4]
Flash Point 120 °F (49 °C)[4]
Vapor Pressure 3.64 mmHg at 25 °C[5]
pKa 14.20 ± 0.10 (Predicted)[4]
Solubility Soluble in ethanol, ether, and benzene.[1][6]

Performance Comparison with an Alternative

A common alternative to this compound is Di(ethylene glycol) monovinyl ether. This compound shares the vinyl ether and hydroxyl functionalities but has a longer ethylene glycol chain, which influences its physical properties and applications.

PropertyThis compoundDi(ethylene glycol) monovinyl ether
CAS Number 764-48-7929-37-3
Molecular Formula C₄H₈O₂C₆H₁₂O₃
Molecular Weight 88.11 g/mol 132.16 g/mol
Boiling Point 143 °C[4]~160-165 °C
Density 0.982 g/mL at 25 °C[4]~1.08 g/cm³
Key Applications Production of water-soluble polymers, coatings, adhesives, and as a chemical intermediate.[1][3]Used as a reactive diluent, in UV- and heat-curable coatings, and as a cross-linking agent in adhesives and sealants.[1]

Experimental Protocols and Applications

The dual functionality of this compound allows it to participate in a variety of chemical reactions. It is a key monomer in polymer science and a versatile intermediate in organic synthesis.[2]

Synthesis of Bio-based Monomers via Transesterification

This compound is instrumental in creating novel monomers from renewable resources like plant oils. A notable example is the synthesis of 2-(vinyloxy)ethyl soyate (2-VOES) from soybean oil.

Experimental Protocol:

  • Reactant Preparation: Soybean oil is mixed with an excess of this compound.

  • Catalyst Addition: A base catalyst, such as potassium hydroxide, is dissolved in this compound and added to the oil mixture.

  • Reaction: The mixture is heated and stirred, typically under reduced pressure, to drive the transesterification reaction forward by removing the glycerol byproduct.

  • Purification: After the reaction is complete, the catalyst is neutralized. The excess this compound is removed via vacuum distillation.

  • Isolation: The resulting 2-(vinyloxy)ethyl soyate monomer is purified, often through column chromatography, to yield a product ready for polymerization.

This process transforms a common triglyceride into a functional vinyl ether monomer, opening avenues for the development of sustainable polymers.

G cluster_reactants Reactants cluster_process Process cluster_products Products SoybeanOil Soybean Oil (Triglyceride) Transesterification Base-Catalyzed Transesterification SoybeanOil->Transesterification VOE This compound VOE->Transesterification VOES 2-(Vinyloxy)ethyl Soyate (Bio-based Monomer) Transesterification->VOES Primary Product Glycerol Glycerol (Byproduct) Transesterification->Glycerol Byproduct

Caption: Workflow for the synthesis of a bio-based monomer.

Living Cationic Polymerization

The vinyl group of this compound is susceptible to cationic polymerization, which can be controlled to produce polymers with well-defined architectures.[2]

Experimental Protocol:

  • Solvent and Monomer Preparation: The polymerization is conducted in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon). This compound is purified and dried before use.

  • Initiation: The reaction is initiated by adding a suitable initiating system, such as a Lewis acid (e.g., tin(IV) chloride) in the presence of a proton source.

  • Polymerization: The monomer is added to the initiator solution at a controlled temperature, often low (e.g., -20 °C to 0 °C), to maintain control over the polymerization. The reaction proceeds via the propagation of a carbocationic chain end.

  • Termination: The polymerization is terminated by adding a quenching agent, such as methanol or ammonia, which reacts with the active chain ends.

  • Isolation and Characterization: The resulting polymer is isolated by precipitation in a non-solvent (e.g., hexane) and dried under vacuum. The molecular weight and molecular weight distribution are then characterized using techniques like gel permeation chromatography (GPC).

This method allows for the synthesis of polymers with predictable molecular weights and narrow polydispersity, as well as block copolymers.[2]

G Initiator Initiator (e.g., Lewis Acid) ActiveCenter Active Polymer Chain (Carbocationic Center) Initiator->ActiveCenter Initiation Monomer This compound Monomer Monomer->ActiveCenter Propagation ActiveCenter->ActiveCenter Chain Growth Polymer Well-defined Polymer ActiveCenter->Polymer Termination Terminator Terminating Agent Terminator->ActiveCenter

Caption: Logical flow of living cationic polymerization.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[1] It may cause skin and respiratory irritation.[1] Always consult the Safety Data Sheet (SDS) from your supplier before handling and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area.[1] Store the compound in a cool, dry place away from ignition sources.[4]

References

Safety Operating Guide

Navigating the Safe Disposal of 2-(Vinyloxy)ethanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-(vinyloxy)ethanol (CAS No. 764-48-7), a flammable liquid utilized in the synthesis of plastics, lacquers, and protective coatings.[1][2][3] Adherence to these protocols is critical to mitigate risks and ensure compliance with regulatory standards.

Chemical and Physical Properties Guiding Disposal

Understanding the properties of this compound is the first step in determining the appropriate disposal pathway. As a flammable liquid and vapor, it is classified as a hazardous waste, primarily due to its ignitability.[3][4][5]

PropertyDataImplication for Disposal
CAS Number 764-48-7Unique identifier for accurate waste tracking and documentation.
Molecular Formula C₄H₈O₂Provides information on the chemical composition for waste profiling.[1][6]
Flash Point 120 °F (approximately 48.9 °C)Classified as a flammable liquid (Category 3), dictating the need for collection as hazardous waste.[1][4][5]
Boiling Point 143 °C (lit.)Its volatility requires that waste containers are kept tightly sealed to prevent the release of flammable vapors.[1][2]
GHS Hazard Statement H226: Flammable liquid and vapourReinforces the primary hazard and the necessity for specialized disposal.[3][4]
Disposal Code (Generic) P501Dispose of contents/container to an appropriate treatment and disposal facility.[4]

Procedural Steps for Disposal

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. The following protocol outlines the necessary steps for its collection and disposal.

Experimental Protocol: Collection and Segregation of this compound Waste

  • Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3]

  • Waste Container Selection: Use a designated, chemically compatible waste container. The container must be in good condition, with a secure, tightly fitting lid.[5][7] Glass or an appropriate type of plastic container is suitable.[5]

  • Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid").[5] Do not use abbreviations.

  • Segregation: Collect this compound waste separately from other waste streams, particularly incompatible materials such as strong oxidizing agents.[3] Do not mix non-halogenated solvent waste like this compound with halogenated solvents to avoid higher disposal costs.[8]

  • Collection: Pour the waste carefully into the designated container, avoiding splashes. Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[7]

  • Storage: Keep the waste container closed at all times, except when adding waste.[5][7] Store the container in a well-ventilated, cool, and designated hazardous waste accumulation area, away from sources of ignition.[3][4]

  • Arranging for Disposal: Once the container is full or the project is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][9] You are responsible for the waste from "cradle to grave."[8]

Disposal Pathway Decision Logic

The following diagram illustrates the decision-making process for the proper disposal of this compound, from the point of generation to final disposal.

start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible, Labeled Hazardous Waste Container ppe->container segregate Is Waste Pure or Mixed? container->segregate pure Collect in Dedicated Non-Halogenated Solvent Waste Container segregate->pure Pure mixed Consult SDS of All Components. Determine Waste Compatibility. segregate->mixed Mixed storage Store Sealed Container in Cool, Ventilated, Designated Waste Area pure->storage mixed->storage disposal Contact EHS or Licensed Contractor for Waste Pickup and Disposal storage->disposal end Waste Properly Disposed disposal->end

Caption: Disposal workflow for this compound waste.

Important Considerations:

  • Regulatory Compliance: Disposal procedures are governed by local, state, and federal regulations. Always consult with your institution's EHS department to ensure full compliance.[3][5]

  • Spill Management: In the event of a spill, prevent further leakage if it is safe to do so.[4] Absorb the spill with inert material (e.g., sand, earth) and place it in a sealed container for disposal as hazardous waste. Ensure the area is well-ventilated.

  • Prohibition of Drain Disposal: Under no circumstances should this compound or its containers be disposed of down the sanitary sewer.[5][8] This practice is illegal and can harm the environment and wastewater treatment systems.[8]

  • Empty Containers: Even empty containers that held this compound may retain hazardous residues and vapors. They should be managed as hazardous waste unless properly triple-rinsed, with the rinsate collected as hazardous waste.[9] Consult your EHS for specific procedures on empty container management.

References

Essential Safety and Logistical Information for Handling 2-(Vinyloxy)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols, operational guidance, and disposal plans for the handling of 2-(Vinyloxy)ethanol (CAS No. 764-48-7) in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

Hazard Identification and Classification

This compound is classified as a flammable liquid. It is a colorless to pale yellow liquid with a mild, ether-like odor.[1] While studies on its toxicity are limited, it is considered to have low to moderate acute toxicity.[1] Inhalation or prolonged skin contact may cause irritation to the respiratory tract or dermatitis.[1][2]

GHS Hazard Statements:

  • H226: Flammable liquid and vapor.[1][3]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound. All PPE should be inspected prior to use.

PPE CategorySpecification
Eye and Face Protection Chemical splash goggles are required.[4] A face shield must be worn in conjunction with goggles when there is a potential for splashing.[4]
Hand Protection Chemical-resistant gloves are required. While specific breakthrough time data for this compound is not readily available, nitrile or butyl rubber gloves are generally recommended for flammable liquids.[4][5] It is crucial to consult the glove manufacturer's compatibility data for the specific chemical being used.
Body Protection A flame-resistant lab coat is required.[6] When handling larger volumes, a 100% cotton lab coat is a suitable alternative.[4][7] Long pants and closed-toe shoes must be worn at all times in the laboratory.[4][7]
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][6][8] If work outside a fume hood is unavoidable and air concentrations may exceed exposure limits, respiratory protection is required. Contact your institution's Environmental Health and Safety (EHS) department for a respiratory protection analysis.[5]
Quantitative Safety Data
PropertyValue
Boiling Point 143 °C (lit.)
Density 0.982 g/mL at 25 °C (lit.)
Vapor Pressure 3.6 mmHg at 25 °C
Oral LD50 (Rat) 3910 mg/kg

Sources:[2][3][9]

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound for a standard laboratory procedure.

4.1. Preparation

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Designate Work Area: All handling of this compound must occur within a certified chemical fume hood.[5][6][8]

  • Assemble Materials: Gather all necessary equipment, including glassware, reagents, and waste containers, and place them inside the fume hood.

  • Don PPE: Put on all required personal protective equipment as specified in Section 2.

4.2. Handling and Use

  • Grounding: When transferring from a metal container, ensure the container is properly grounded to prevent static discharge.[8]

  • Dispensing: Use non-sparking tools for all transfers.[3] Dispense the smallest quantity of this compound necessary for the experiment.

  • Heating: Never heat this compound with an open flame.[7][8] Use a controlled heating source such as a heating mantle with a stirrer, an oil bath, or a steam bath.

  • Maintain Containment: Keep containers of this compound tightly closed when not in use.[5][6]

4.3. Post-Procedure

  • Decontamination: Decontaminate all surfaces and equipment that came into contact with this compound using a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of all waste, including empty containers and contaminated materials, according to the disposal plan in Section 5.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.

Disposal Plan

All this compound waste is considered hazardous waste and must be disposed of accordingly.

  • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, compatible, and sealed waste container.

  • Solid Waste: Any materials contaminated with this compound, such as pipette tips, gloves, and paper towels, must be collected in a separate, labeled hazardous waste container.

  • Container Disposal: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal environmental regulations. Consult your institution's EHS department for specific disposal procedures.[1]

Emergency Procedures

6.1. Spills

  • Minor Spill (less than 1 liter, contained in fume hood):

    • Alert personnel in the immediate area.

    • Use a spill kit with an absorbent material compatible with flammable liquids to contain and absorb the spill.

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent and then soap and water.

  • Major Spill (greater than 1 liter, outside of a fume hood, or any spill you are not comfortable cleaning):

    • Evacuate the immediate area and alert others to evacuate.[10][11]

    • If safe to do so, eliminate all ignition sources.

    • Close the laboratory doors.

    • Contact your institution's emergency response team or EHS department immediately.[11][12]

6.2. First Aid

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage
  • Store this compound in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials such as oxidizing agents.[5]

  • Containers should be tightly closed and clearly labeled.[5]

  • Store in a designated flammable liquid storage cabinet.[6][8]

Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_post Post-Procedure cluster_emergency Emergency Response prep1 Review SDS prep2 Designate Fume Hood Work Area prep1->prep2 prep3 Assemble Materials prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Grounding and Dispensing prep4->handle1 handle2 Perform Experiment handle1->handle2 handle3 Keep Containers Closed handle2->handle3 emergency_spill Spill handle2->emergency_spill emergency_exposure Exposure handle2->emergency_exposure post1 Decontaminate Surfaces & Equipment handle3->post1 post2 Segregate & Label Waste post1->post2 post3 Doff PPE & Wash Hands post2->post3 end End post3->end Procedure Complete spill_minor Minor Spill: Use Spill Kit emergency_spill->spill_minor spill_major Major Spill: Evacuate & Call EHS emergency_spill->spill_major exposure_skin Skin/Eye: Flush with Water emergency_exposure->exposure_skin exposure_inhalation Inhalation: Move to Fresh Air emergency_exposure->exposure_inhalation exposure_ingestion Ingestion: Seek Medical Aid emergency_exposure->exposure_ingestion

Caption: Workflow for the safe handling of this compound.

References

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